molecular formula C11H13NO3 B1286051 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 6850-98-2

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1286051
CAS No.: 6850-98-2
M. Wt: 207.23 g/mol
InChI Key: WMDHWBXNSRIBCJ-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,5-dimethylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-4-8(2)9(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDHWBXNSRIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586143
Record name 3-(2,5-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-98-2
Record name 3-(2,5-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a malonic acid monoamide derivative. This class of compounds serves as a valuable building block in medicinal chemistry and materials science. This document outlines a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and details a suite of analytical techniques for unambiguous structural confirmation and purity assessment. The intended audience includes researchers, chemists, and professionals in drug development who require a practical and scientifically grounded guide to this compound.

Introduction and Strategic Overview

This compound, also known as N-(2,5-dimethylphenyl)malonamic acid, is an organic compound featuring a central malonic acid backbone functionalized with a 2,5-dimethylphenyl amide group. Its bifunctional nature, containing both a carboxylic acid and a secondary amide, makes it a versatile intermediate for further chemical elaboration. The presence of the substituted aromatic ring and the reactive carboxylic acid handle allows for its incorporation into more complex molecular scaffolds, potentially leading to novel therapeutic agents or functional materials.[1][2]

The synthesis of such mono-acylated malonic acid derivatives requires a strategic approach to prevent the formation of the corresponding bis-amide.[3][4] This guide focuses on a reliable method that leverages modern coupling agents to achieve selective mono-amidation under controlled conditions. The subsequent characterization workflow is designed to provide a self-validating system, where orthogonal analytical techniques collectively confirm the identity and purity of the final product.

Synthesis Methodology

Mechanistic Rationale and Strategy

The core of the synthesis is the formation of an amide bond between the primary amine of 2,5-dimethylaniline (also known as 2,5-xylidine) and one of the two carboxylic acid groups of malonic acid.[5][6] Direct reaction of an amine and a carboxylic acid requires high temperatures and is often inefficient. A more controlled and efficient approach involves the in-situ activation of the carboxylic acid.

This protocol employs a carbodiimide-mediated coupling reaction. A reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate a carboxylic acid group, converting the hydroxyl into a good leaving group. This forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine (2,5-dimethylaniline). To improve efficiency and suppress side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine to yield the desired amide.

The stoichiometry is controlled by using an equimolar amount or a slight excess of malonic acid relative to the amine to favor mono-substitution.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Malonic_Acid Malonic Acid Activation Step 1: Activation Malonic acid + Coupling Agent (0°C to RT) Malonic_Acid->Activation Amine 2,5-Dimethylaniline Coupling Step 2: Amide Formation Add 2,5-Dimethylaniline (Stir 12-24h at RT) Amine->Coupling Coupling_Agent DCC or EDC/HOBt Coupling_Agent->Activation Solvent Anhydrous THF/DMF Solvent->Activation Activation->Coupling Quench Step 3: Reaction Quench (e.g., add water) Coupling->Quench Filtration Step 4: Filtration (Remove urea byproduct if DCC is used) Quench->Filtration Extraction Step 5: Liquid-Liquid Extraction (e.g., EtOAc vs. acidic water) Filtration->Extraction Purification Step 6: Purification (Recrystallization or Chromatography) Extraction->Purification Final_Product Final Product: 3-[(2,5-Dimethylphenyl)amino] -3-oxopropanoic acid Purification->Final_Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Malonic Acid (≥99%)

  • 2,5-Dimethylaniline (≥99%)[5]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (≥98%)

  • 1-Hydroxybenzotriazole (HOBt) (≥97%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), HPLC grade

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add malonic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.5 M concentration).

  • Cool the flask in an ice bath to 0 °C. Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution. Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.

  • In a separate beaker, dissolve 2,5-dimethylaniline (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the 2,5-dimethylaniline solution dropwise to the activated malonic acid mixture at 0 °C over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.

  • Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid) to observe the consumption of the starting amine.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 1 M HCl (3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), water (1x), and finally with brine (1x). This acidic wash is crucial for removing any unreacted amine and DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Characterization of the Final Compound

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Product Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure MP Melting Point Purity->MP NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Confirm Structure Confirmed MP->Confirm NMR->Confirm IR->Confirm MS->Confirm

Caption: Orthogonal approach for product characterization.

Physicochemical and Spectroscopic Data

The following table summarizes the expected characterization data for this compound.

Parameter Technique Expected Result / Observation
Molecular Formula -C₁₁H₁₃NO₃
Molecular Weight -207.23 g/mol [7]
Appearance Visual InspectionWhite to off-white crystalline solid
Melting Point Melting Point ApparatusA sharp melting range, indicative of high purity.
Molecular Ion Mass Spectrometry (ESI+)Expected m/z: 208.09 ([M+H]⁺), 230.07 ([M+Na]⁺)
¹H NMR 400 MHz, DMSO-d₆δ ~12.5 (s, 1H, -COOH), δ ~9.8 (s, 1H, -NH-), δ ~7.1-7.3 (m, 3H, Ar-H), δ ~3.4 (s, 2H, -CH₂-), δ ~2.2 (s, 3H, Ar-CH₃), δ ~2.1 (s, 3H, Ar-CH₃)
¹³C NMR 100 MHz, DMSO-d₆δ ~171 (C=O, acid), δ ~168 (C=O, amide), δ ~136-126 (Ar-C), δ ~45 (-CH₂-), δ ~21 (Ar-CH₃), δ ~17 (Ar-CH₃)
Key IR Absorptions FTIR (KBr Pellet)~3300 cm⁻¹ (N-H stretch), ~3200-2500 cm⁻¹ (broad, O-H stretch), ~1720 cm⁻¹ (C=O stretch, acid), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II)

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The exact values may vary slightly based on solvent and concentration.

Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. A very broad singlet far downfield corresponds to the acidic proton. Another singlet in the aromatic region confirms the amide proton. The aromatic region will show a pattern consistent with a 1,2,4-trisubstituted benzene ring. The methylene protons (-CH₂-) between the two carbonyl groups are chemically equivalent and should appear as a sharp singlet. Two separate singlets in the aliphatic region will confirm the two non-equivalent methyl groups on the phenyl ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display two signals in the carbonyl region, confirming the presence of both the carboxylic acid and amide functional groups. The number of signals in the aromatic region will correspond to the unique carbon environments in the dimethylphenyl ring.

  • IR Spectroscopy: The infrared spectrum provides clear evidence for the key functional groups. A very broad absorption centered around 3000 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. A sharper peak around 3300 cm⁻¹ indicates the N-H stretch of the secondary amide. Crucially, two distinct and strong carbonyl (C=O) absorptions will be present: one at a higher wavenumber (~1720 cm⁻¹) for the carboxylic acid and one at a lower wavenumber (~1660 cm⁻¹) for the amide (Amide I band).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The detection of the protonated molecular ion ([M+H]⁺) at an m/z value that matches the calculated exact mass for C₁₁H₁₄NO₃⁺ provides strong evidence for the successful synthesis of the target compound.

Potential Applications and Future Directions

Derivatives of 3-aminopropanoic acid and related structures have been investigated for a range of biological activities. Similar N-aryl substituted scaffolds have been explored as potential antimicrobial and anticancer agents.[2][8][9] The title compound, this compound, serves as an excellent starting point for generating a library of more complex molecules. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, while the aromatic ring can be subjected to further substitution reactions. Future research could focus on:

  • Derivatization: Synthesizing a series of esters or amides from the carboxylic acid group to explore structure-activity relationships (SAR).

  • Biological Screening: Evaluating the compound and its derivatives for potential bioactivity, such as antibacterial, antifungal, or antiproliferative effects.

  • Polymer Chemistry: Utilizing the bifunctional nature of the molecule as a monomer for the synthesis of novel polyamides or polyesters.

References

  • Google Patents. (n.d.). monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process.
  • BLDpharm. (n.d.). 6850-98-2|3-((2,5-Dimethylphenyl)amino)-3-oxopropanoic acid.
  • Ambeed. (n.d.). 6850-98-2|3-((2,5-Dimethylphenyl)amino)-3-oxopropanoic acid.
  • PMC - PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
  • HUJI OpenScholar. (n.d.). Mechanistic Studies of Malonic Acid-Mediated In Situ Acylation.
  • The Hebrew University of Jerusalem. (n.d.). Mechanistic Studies of Malonic Acid-Mediated In Situ Acylation.
  • Google Patents. (n.d.). US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.
  • ResearchGate. (2016, March 9). Can anyone suggest me a way to synthesize monoamide?.
  • PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid | C11H13NO3 | CID 116920470.
  • Wikipedia. (n.d.). 2,5-Xylidine.
  • PubChem. (n.d.). 2,5-Dimethylaniline | C8H11N | CID 7259.
  • MDPI. (n.d.). Identification of 3-((4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • MDPI. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

Sources

Physicochemical properties of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a malonamic acid derivative. In the context of drug discovery and materials science, a thorough understanding of a compound's properties such as solubility, melting point, and acidity (pKa) is fundamental to predicting its behavior, bioavailability, and suitability for various applications. This document details the known structural and chemical data for this compound and provides field-proven, standardized protocols for the experimental determination of its key physicochemical parameters. The narrative emphasizes the causal relationship between molecular structure and physical properties, offering insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound belongs to the class of N-aryl malonamic acids. This family of compounds is characterized by a core malonic acid structure linked to an aromatic amine via an amide bond. The presence of a carboxylic acid group, an amide linkage, and a substituted aromatic ring imparts a unique combination of chemical functionalities. The carboxylic acid provides an acidic handle for salt formation and hydrogen bonding, the amide bond offers a site for hydrogen bond donation and acceptance, and the lipophilic 2,5-dimethylphenyl group significantly influences solubility and potential interactions with biological macromolecules.

The characterization of these physicochemical properties is a non-negotiable first step in the development pipeline. It governs formulation strategies, dictates purification methods, and provides critical insights into the compound's potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Chemical Identity and Core Properties

A summary of the fundamental identifiers and computed properties for this compound is presented below. It is critical to note that while some basic information is available from chemical suppliers, detailed experimental data is not prevalent in the public domain. The subsequent sections will therefore focus on the robust methodologies required to obtain this data experimentally.

PropertyValue / IdentifierSource(s)
IUPAC Name This compound-
CAS Number 6850-98-2[1][2][3]
Molecular Formula C₁₁H₁₃NO₃[2]
Molecular Weight 207.23 g/mol [2]
Chemical Structure -
Melting Point Data not available; requires experimental determination.-
Solubility Data not available; requires experimental determination.-
Acidity Constant (pKa) Data not available; requires experimental determination.-

Experimental Determination of Physicochemical Properties

The following sections provide standardized, self-validating protocols for determining the essential physicochemical properties of the title compound. The rationale behind key steps is explained to ensure both technical accuracy and practical applicability.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities will depress the melting point and broaden the melting range.[4]

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

  • Sample Preparation: Place a small amount of dry this compound on a watch glass. If the sample is not a fine powder, gently grind it using a mortar and pestle.[5]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of material enters the tube. Gently tap the sealed end of the tube on a hard surface to pack the sample down into a column of 2-3 mm in height.[4][6]

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of the Mel-Temp apparatus. Place a calibrated thermometer in the designated well.

  • Rapid Initial Measurement: Heat the block rapidly to get an approximate melting point. This provides a target range and saves time.

  • Accurate Measurement: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new capillary. Heat the block again, but at a slow, controlled rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[4]

  • Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts completely.[7] The melting point is reported as the range T1-T2.

  • Validation: Repeat the accurate measurement at least twice to ensure reproducibility. Consistent values confirm a reliable measurement.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Mel-Temp Apparatus B->C D Rapid Heating for Approx. MP C->D E Cool Apparatus D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Report MP Range (T1-T2) H->I

Caption: Workflow for accurate melting point determination.

Solubility Profiling

Solubility is a cornerstone property, influencing everything from reaction conditions to bioavailability. A systematic approach using solvents of varying polarity and pH is essential for a complete profile. The principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]

Protocol: Systematic Solubility Assessment

For each test, use approximately 25 mg of the compound in 0.75 mL of the solvent in a small test tube. Shake vigorously for 30-60 seconds.[8][9]

  • Water (H₂O): Assess baseline solubility. The presence of both a polar carboxylic acid and a large non-polar aromatic ring may result in low water solubility. Test the resulting solution with litmus or pH paper to detect any acidic nature.[10]

  • 5% Sodium Hydroxide (NaOH) & 5% Sodium Bicarbonate (NaHCO₃): These basic solutions probe for acidic functional groups.[9]

    • Causality: The carboxylic acid group of this compound is expected to be deprotonated by a base to form a highly polar and water-soluble sodium carboxylate salt. Solubility in NaHCO₃, a weak base, indicates a relatively strong acid (like a carboxylic acid), while solubility only in NaOH (a strong base) would suggest a weaker acid (like a phenol).[10]

  • 5% Hydrochloric Acid (HCl): This acidic solution tests for basic functional groups, such as amines.[9] The amide nitrogen in the title compound is generally not basic enough to be protonated by dilute acid, so insolubility is expected.

  • Organic Solvents: Test solubility in a range of common organic solvents, such as ethanol, acetone, and dichloromethane, to understand its behavior in non-aqueous systems.

SolubilityDecisionTree Start Test with Water Soluble_H2O Test with Litmus Paper Start->Soluble_H2O Soluble Insoluble_H2O Test with 5% NaOH Start->Insoluble_H2O Insoluble Acidic Acidic Soluble_H2O->Acidic Red (Acidic) Basic Basic Soluble_H2O->Basic Blue (Basic) Neutral Neutral Soluble_H2O->Neutral No Change Soluble_NaOH Soluble_NaOH Insoluble_H2O->Soluble_NaOH Soluble (Strong or Weak Acid) Insoluble_NaOH Insoluble_NaOH Insoluble_H2O->Insoluble_NaOH Insoluble Test_NaHCO3 Test with 5% NaHCO3 Soluble_NaOH->Test_NaHCO3 Proceed Test_HCl Test_HCl Insoluble_NaOH->Test_HCl Test with 5% HCl Soluble_NaHCO3 Soluble_NaHCO3 Test_NaHCO3->Soluble_NaHCO3 Soluble (Strong Acid Present) Insoluble_NaHCO3 Insoluble_NaHCO3 Test_NaHCO3->Insoluble_NaHCO3 Insoluble (Weak Acid Present) Soluble_HCl Soluble_HCl Test_HCl->Soluble_HCl Soluble (Base Present) Insoluble_HCl Insoluble_HCl Test_HCl->Insoluble_HCl Insoluble (Neutral Compound)

Caption: Decision tree for solubility-based functional group analysis.

Acidity Constant (pKa) Determination

The pKa value quantifies the acidity of the carboxylic acid functional group. It is the pH at which the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms. This value is crucial for predicting the compound's charge state and solubility at different physiological pH values.

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Since the compound may have low water solubility, a co-solvent system (e.g., water-ethanol mixture) might be necessary.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[11] This point corresponds to the inflection point on the sigmoid titration curve.[12]

pKa_Equilibrium cluster_0 Protonated Form (Low pH) cluster_1 Deprotonated Form (High pH) HA R-COOH A_minus R-COO⁻ + H⁺ HA->A_minus Ka caption Ka = [R-COO⁻][H⁺] / [R-COOH] pKa = -log(Ka)

Caption: Acid dissociation equilibrium for pKa determination.

Structure-Property Relationship Analysis

The physicochemical properties of this compound are a direct consequence of its molecular architecture:

  • Carboxylic Acid (-COOH): This is the primary driver of the compound's acidity. Its pKa is expected to be in the typical range for carboxylic acids (around 4-5), making the molecule anionic at physiological pH (~7.4). This group is the key to its solubility in basic aqueous solutions.[13]

  • 2,5-Dimethylphenyl Group: This aromatic ring with two methyl substituents is bulky and non-polar (lipophilic). It will significantly reduce the compound's solubility in water but increase its solubility in non-polar organic solvents. This part of the molecule is critical for potential interactions with hydrophobic pockets in biological targets.

  • Amide Linkage (-CONH-): The amide group is polar and capable of participating in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This feature contributes to the molecule's overall polarity but is not typically basic enough to be protonated in dilute acid.

The interplay between the hydrophilic carboxylic acid and the lipophilic dimethylphenyl group creates an amphipathic character, which is common in many drug molecules.

Conclusion

This guide has outlined the known chemical identifiers for this compound and, more importantly, provided a detailed, scientifically-grounded framework for the experimental determination of its most critical physicochemical properties. By employing the described protocols for melting point, solubility, and pKa analysis, researchers can generate the robust data necessary for informed decision-making in drug development, chemical synthesis, and materials science. The logical connection between the compound's distinct functional groups and its expected physical behavior underscores the predictive power of fundamental chemistry in advanced scientific applications.

References

  • Organic Laboratory Techniques 4.1 Melting Point. (n.d.).
  • Experiment 1: Determination of Solubility. (n.d.).
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  • How can you determine the solubility of organic compounds? (2017, June 24). Quora.
  • Solubility of Organic Compounds. (2023, August 31).
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13).
  • How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone.
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia.
  • 3-(Methylamino)-3-oxopropanoic acid. (n.d.). Biosynth.
  • 3-Amino-3-Oxopropanoic Acid. (n.d.). PubChem.
  • 3-[(2-Chlorophenyl)methyl-hydroxyamino]-2,2-dimethyl-3-oxopropanoic acid. (n.d.). PubChem.
  • Development of Methods for the Determination of pKa Values. (n.d.).
  • Malonic Acid. (n.d.). PubChem.
  • pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (n.d.).
  • MALONIC ACID. (n.d.).
  • Malonic acid. (n.d.). Wikipedia.
  • 3-Oxopropanoic acid. (n.d.). PubChem.
  • 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid. (n.d.). PubChem.
  • 3-((2,5-Dimethylphenyl)amino)-3-oxopropanoic acid. (n.d.). BLDpharm.
  • MALONIC ACID. (n.d.).
  • 3-Oxopropanoic acid. (n.d.). Grokipedia.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • 3-((3,5-Dimethylphenyl)amino)-3-oxopropanoic acid. (n.d.). BLDpharm.
  • 3-(Dimethylamino)-3-oxopropanoic acid. (n.d.). PubChem.
  • 3-[(2-METHYLPHENYL)AMINO]-3-OXOPROPANOIC ACID synthesis. (n.d.). chemicalbook.
  • 3-[(2,3-dimethylphenyl)amino]-3-oxopropanoic acid. (n.d.). Sigma-Aldrich.
  • 3-((2,5-Dimethylphenyl)amino)-3-oxopropanoic acid. (n.d.). Ambeed.
  • Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester. (n.d.). Cheméo.
  • 3-Oxopropanoic acid. (n.d.). Wikipedia.
  • 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid. (n.d.). PubChem.
  • 3-Amino-3-oxopropanoic acid. (n.d.). Synchem.

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Spectroscopic analysis (NMR, IR, Mass Spec) of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, a molecule featuring a substituted aromatic ring, an amide linkage, and a carboxylic acid moiety, presents a rich tapestry of spectroscopic features. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive blueprint, grounded in established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the characterization of this and structurally related molecules.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound (Molecular Formula: C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol ) dictates its interaction with various spectroscopic techniques. The presence of aromatic and aliphatic protons, distinct carbon environments, and multiple functional groups gives rise to a unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] A comprehensive analysis involves both ¹H and ¹³C NMR, along with two-dimensional techniques for unambiguous assignments.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.

Predicted ¹H NMR Chemical Shifts:

Proton(s) Multiplicity Predicted Chemical Shift (ppm) Justification
Carboxylic Acid (-COOH)Singlet (broad)10.0 - 12.0The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.
Amide (-NH-)Singlet (broad)8.0 - 9.5The amide proton is also deshielded due to the electron-withdrawing nature of the adjacent carbonyl group.
Aromatic (Ar-H)Multiplet7.0 - 7.5The three protons on the 2,5-dimethylphenyl ring will exhibit complex splitting patterns due to their coupling with each other.
Methylene (-CH₂-)Singlet or AB quartet3.4 - 3.6These protons are adjacent to two carbonyl groups, leading to significant deshielding. Depending on the rotational freedom, they could appear as a singlet or a more complex AB quartet.
Methyl (Ar-CH₃)Two Singlets2.2 - 2.4The two methyl groups on the aromatic ring are in different positions and are therefore expected to have slightly different chemical shifts, appearing as two distinct singlets.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon(s) Predicted Chemical Shift (ppm) Justification
Carboxylic Acid Carbonyl (-COOH)170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
Amide Carbonyl (-CONH-)165 - 170The amide carbonyl carbon is also deshielded, typically appearing slightly upfield from the carboxylic acid carbonyl.
Aromatic Carbons (Ar-C)125 - 140The six carbons of the aromatic ring will have distinct chemical shifts, with the carbons bearing the methyl groups and the amide substituent showing different shifts from the others.
Methylene Carbon (-CH₂-)40 - 45The methylene carbon is situated between two electron-withdrawing carbonyl groups.
Methyl Carbons (Ar-CH₃)15 - 25The two methyl carbons on the aromatic ring are in the shielded aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of a solid organic compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: To confirm assignments, acquire 2D NMR spectra such as COSY (to establish ¹H-¹H correlations) and HSQC/HMBC (to establish ¹H-¹³C correlations).[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent Add_TMS Add Tetramethylsilane (TMS) as internal standard Dissolve->Add_TMS Transfer Transfer to NMR tube Add_TMS->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_1H->Acquire_2D Acquire_13C->Acquire_2D Assign_1H Assign ¹H Signals Acquire_2D->Assign_1H Assign_13C Assign ¹³C Signals Acquire_2D->Assign_13C Structure_Elucidation Elucidate Final Structure Assign_1H->Structure_Elucidation Assign_13C->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[3] The spectrum reveals the vibrational frequencies of bonds, which are characteristic of specific functional groups.

Predicted Key IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3300Broad, Strong
Amide N-HStretch3200 - 3400Medium
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
Carboxylic Acid C=OStretch1700 - 1725Strong, Sharp
Amide C=O (Amide I)Stretch1650 - 1680Strong, Sharp
Amide N-HBend (Amide II)1510 - 1550Medium
Aromatic C=CStretch1450 - 1600Medium

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature and is expected to overlap with the C-H stretching vibrations.[4] The two distinct carbonyl stretches for the carboxylic acid and the amide are also key identifiers.[5][6]

Experimental Protocol for IR Spectroscopy

For a solid sample, the following protocol is typically used:

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile solvent like methylene chloride.[7]

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[7]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve sample in a volatile solvent Deposit Deposit a drop onto a salt plate Dissolve->Deposit Evaporate Allow solvent to evaporate Deposit->Evaporate Acquire_Spectrum Acquire FT-IR Spectrum Evaporate->Acquire_Spectrum Identify_Bands Identify characteristic absorption bands Acquire_Spectrum->Identify_Bands Correlate_Groups Correlate bands to functional groups Identify_Bands->Correlate_Groups

Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.[8] Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[9][10]

Predicted Mass Spectrum
  • Molecular Ion: The molecular weight of this compound is 207.23 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 208.24. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 206.22.

  • Key Fragmentation Patterns: Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would involve cleavage of the amide and carboxylic acid functionalities.

Predicted Key Fragments:

m/z (Positive Mode) Proposed Fragment Structure Neutral Loss
190.24[M+H - H₂O]⁺Loss of water from the carboxylic acid
162.24[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide
120.08[CH₃)₂C₆H₃NH₂ + H]⁺Cleavage of the amide C-N bond
88.04[HOOCCH₂CO]⁺Cleavage of the amide C-N bond
Experimental Protocol for Mass Spectrometry

A typical procedure for ESI-MS analysis is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µM) in a suitable solvent such as a mixture of water and acetonitrile or methanol.[11]

  • Ionization: Introduce the sample solution into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create a fine spray of charged droplets.

  • Data Acquisition: The ions are transferred into the mass analyzer, and the mass spectrum is recorded. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.[12]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prepare_Solution Prepare a dilute solution of the sample Infuse_Sample Infuse sample into ESI source Acquire_MS1 Acquire full scan MS spectrum (MS1) Infuse_Sample->Acquire_MS1 Acquire_MS2 Perform tandem MS (MS/MS) on parent ion Acquire_MS1->Acquire_MS2 Determine_MW Determine Molecular Weight from [M+H]⁺ or [M-H]⁻ Acquire_MS1->Determine_MW Analyze_Fragments Analyze fragmentation pattern Acquire_MS2->Analyze_Fragments Propose_Structure Propose and confirm structure Determine_MW->Propose_Structure Analyze_Fragments->Propose_Structure

Sources

An In-depth Technical Guide to the Structural Elucidation of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and complete crystal structure determination of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid. While the crystal structure of this specific compound has not been publicly reported as of the date of this publication, this document serves as a detailed, instructive manual for researchers, scientists, and professionals in drug development. It outlines a robust methodology, from initial chemical synthesis to final structural analysis and interpretation. By presenting a validated, step-by-step workflow, this guide aims to empower researchers to elucidate the three-dimensional atomic arrangement of this and similar molecules, a critical step in understanding structure-activity relationships (SAR) and advancing rational drug design.

Introduction: The Significance of N-Aryl-β-Alanine Derivatives

N-aryl-β-alanine derivatives represent a class of compounds with significant potential in medicinal chemistry. Structurally, they are intriguing scaffolds that combine the functionalities of a carboxylic acid and an amide, offering rich possibilities for hydrogen bonding and other non-covalent interactions. These interactions govern how a molecule packs in a solid state and how it interacts with biological targets. Several studies on related N-substituted β-amino acids have highlighted their promise as antimicrobial candidates, underscoring the need to explore this chemical space further.[1]

The target molecule of this guide, this compound (Figure 1), is a member of this promising class. The presence of a dimethylphenyl group introduces lipophilic character and specific steric constraints that are expected to influence its solid-state architecture and biological activity. Determining its precise three-dimensional crystal structure is paramount. Such knowledge provides incontrovertible proof of molecular identity, reveals the preferred conformation of the molecule, and, most importantly, elucidates the intricate network of intermolecular interactions that dictate its physicochemical properties. This structural data is the bedrock upon which rational drug design and materials science efforts are built.

This guide provides the complete experimental and computational workflow to achieve this goal.

Figure 1: Chemical Structure of this compound

IUPAC Name: this compound

Molecular Formula: C₁₁H₁₃NO₃

CAS Number: 6850-98-2

Synthesis and Purification

The synthesis of N-aryl-β-alanine derivatives can be achieved through several reliable routes.[2][3] For the title compound, a highly effective and straightforward approach is the reaction of 2,5-dimethylaniline with malonic acid in the presence of a coupling agent, or more directly, through the acylation of the amine with a derivative of malonic acid. The following protocol describes a robust method for its synthesis and subsequent purification.

Synthetic Workflow Diagram

G A 2,5-Dimethylaniline P1 1. Mix Reactants at 0°C A->P1 B Malonic Acid B->P1 C DCC (Coupling Agent) C->P1 D Acetonitrile (Solvent) D->P1 P2 2. Stir at Room Temp (12h) P1->P2 P3 3. Filter DCU Byproduct P2->P3 P4 4. Acidify with HCl P3->P4 P5 5. Extract with Ethyl Acetate P4->P5 P6 6. Dry & Evaporate Solvent P5->P6 R1 Crude Product P6->R1 R2 Recrystallization (Ethanol/Water) R1->R2 FP Pure 3-[(2,5-Dimethylphenyl)amino] -3-oxopropanoic acid R2->FP

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2,5-Dimethylaniline (≥99%)

  • Malonic acid (≥99%)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)

  • Acetonitrile (Anhydrous)

  • Ethyl acetate

  • Hydrochloric acid (2 M)

  • Magnesium sulfate (Anhydrous)

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve malonic acid (1.0 eq) in 100 mL of anhydrous acetonitrile.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

  • In a separate beaker, dissolve 2,5-dimethylaniline (1.0 eq) in 20 mL of anhydrous acetonitrile.

  • Add the 2,5-dimethylaniline solution dropwise to the reaction flask over 15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.

  • Transfer the filtrate to a separatory funnel and add 50 mL of 2 M HCl. Shake vigorously.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

Purification is critical for obtaining high-quality crystals. Recrystallization is an effective method for purifying solid organic compounds like the target molecule.[4][5]

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid.

  • Reheat the solution gently until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

Single Crystal Growth

The acquisition of a single crystal of suitable size and quality is the most crucial and often most challenging step in X-ray crystallography.[6][7] Several methods can be employed, with the choice of solvent being a key variable.[8]

Crystallization Method Description Advantages Considerations
Slow Evaporation A nearly saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly over several days in a loosely capped vial.[7][9]Simple setup; effective for many organic compounds.Requires a solvent with appropriate volatility. Rate of evaporation needs control.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed inside a larger sealed container holding a "poor" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[7][9][10]Excellent control over the rate of crystallization; effective for small quantities.Requires a miscible solvent/anti-solvent pair with different vapor pressures.
Solvent Layering A concentrated solution of the compound is prepared, and a less dense, miscible anti-solvent is carefully layered on top without mixing. Crystals form at the interface as the solvents slowly diffuse into one another.[7][9]Good for systems sensitive to temperature or evaporation.Can be technically challenging to set up without disturbing the interface.
Detailed Experimental Protocol: Crystal Growth by Vapor Diffusion

Materials:

  • Purified this compound

  • Acetone (as the "good" solvent)

  • Hexane (as the "anti-solvent")

  • Small glass vial (e.g., 1-dram)

  • Larger glass jar with a screw cap (e.g., 20 mL)

Procedure:

  • Prepare a concentrated solution by dissolving 5-10 mg of the purified compound in a minimal amount of acetone (e.g., 0.5 mL) in the small vial. Ensure the solid is fully dissolved.

  • Place the small, open vial inside the larger glass jar.

  • Add 2-3 mL of hexane to the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly with its cap.

  • Store the setup in a location free from vibrations and temperature fluctuations.

  • Monitor the vials over several days to a week. High-quality, single crystals should slowly form in the inner vial as the hexane vapor diffuses into the acetone solution.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SCXRD. This technique provides precise measurements of molecular dimensions and intermolecular interactions.[11]

The SCXRD Workflow

G cluster_exp Experimental Setup cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_analysis Analysis & Validation A 1. Crystal Selection & Mounting B 2. Mount on Diffractometer A->B C 3. Unit Cell Determination B->C D 4. Full Data Collection (Rotating Crystal in X-ray Beam) C->D E 5. Data Reduction & Integration D->E F 6. Structure Solution (e.g., Direct Methods) E->F G 7. Structure Refinement (Least-Squares Fitting) F->G H 8. Validation & CIF Generation G->H I 9. Analysis of Geometry & Intermolecular Interactions H->I

Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.

Step-by-Step Guide to Structure Determination
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected under a microscope and mounted on a specialized loop.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. It is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern (the positions and intensities of thousands of reflected spots).[6]

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of all the measured reflections.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: An atomic model is built based on the electron density map and refined using a least-squares algorithm. This process optimizes the atomic positions, and thermal parameters to best fit the experimental diffraction data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

  • Validation and Deposition: The final structural model is validated using software like CHECKCIF to ensure its quality and chemical sense. The data is then prepared in the standard Crystallographic Information File (CIF) format for publication and deposition in a public database like the Cambridge Structural Database (CSD).[12][13][14][15]

Anticipated Structural Features and Their Implications

Based on the chemical structure of this compound, we can anticipate several key structural features that a successful crystallographic analysis would reveal.

Expected Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic parameters that might be obtained for the title compound.

Parameter Anticipated Value / Description
Empirical formulaC₁₁H₁₃NO₃
Formula weight207.23 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or Pca2₁ (common for chiral/achiral organic molecules)
Unit cell dimensionsa ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105°
Volume≈ 1400-1800 ų
Z (molecules per unit cell)4
Density (calculated)≈ 1.2-1.4 g/cm³
R-factor (R1)< 0.05 (for a good quality structure)
Goodness-of-fit (S)≈ 1.0
Key Intramolecular and Intermolecular Interactions

The crystal packing will likely be dominated by a network of hydrogen bonds. Specifically, we anticipate:

  • Carboxylic Acid Dimer: A strong, classic hydrogen bonding motif where the carboxylic acid groups of two adjacent molecules form a centrosymmetric dimer (R²₂(8) ring motif).

  • Amide-Carboxylic Acid Interactions: Hydrogen bonding between the amide N-H donor and the carbonyl oxygen of a neighboring carboxylic acid group, or vice-versa.

  • π-π Stacking: Potential interactions between the aromatic rings of the dimethylphenyl groups, which could influence the overall packing arrangement.

Understanding these interactions is critical for predicting the compound's solubility, melting point, and stability. For drug development, these same interactions provide a blueprint for how the molecule might bind to a protein's active site.

Conclusion and Future Outlook

This guide has outlined a complete and robust pathway for determining the crystal structure of this compound, a compound of interest in medicinal chemistry. By following the detailed protocols for synthesis, purification, crystallization, and X-ray analysis, researchers can obtain the precise three-dimensional atomic coordinates of this molecule. This structural elucidation is not merely an academic exercise; it is a critical enabling step for understanding the compound's fundamental physicochemical properties and for rationally designing new derivatives with enhanced biological activity. The resulting structural data will serve as an invaluable resource for the scientific community, particularly for those engaged in the development of novel therapeutic agents.

References

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • UMass Dartmouth Claire T. Carney Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • re3data.org. (2025). Cambridge Structural Database. Retrieved from [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 81(10), 895-905.
  • Wikipedia. (2026). X-ray crystallography. Retrieved from [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1856.
  • Westin, J. (n.d.). Recrystallization. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Crystallization method for organic acid or organic acid ester.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • ORGANIC LABORATORY TECHNIQUES 2.
  • Crystal Growing Tips and Methods. University of Pennsylvania, X-Ray Crystallography Facility.
  • 3-AMINOPROPANOIC ACID.
  • Experimental No. (4) Recrystallization.
  • Crystal Growing Tips. University of Florida, The Center for Xray Crystallography.
  • Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • High yield synthesis of heterocyclic β-substituted alanine derivatives.
  • Advances in the synthesis of β-alanine. PMC - PubMed Central.
  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Ammoniation reaction of acrylic acid.
  • Synthesis of novel N-(4-hydroxyphenyl)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Compound 3-Aminopropanoic acid (FDB002253). FooDB.

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Promising Molecule

In the landscape of pharmaceutical development, the journey from a candidate molecule to a viable drug substance is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a molecule's bioavailability, manufacturability, and shelf-life, ultimately dictating its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust solubility and stability studies for the compound 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid (CAS No. 6850-98-2). As a derivative of malonamic acid, its unique structural features—a carboxylic acid group and an amide linkage to a substituted phenyl ring—necessitate a tailored and scientifically-grounded approach. This document moves beyond rote protocols, offering insights into the causality behind experimental choices, ensuring that the data generated is not only accurate but also deeply informative for the subsequent stages of drug development.

Physicochemical Characterization: The Foundational Blueprint

Before embarking on extensive solubility and stability programs, a thorough physicochemical characterization of this compound is paramount. This initial dataset provides the context for designing relevant experiments and interpreting the resulting data.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/InformationSignificance in Study Design
IUPAC Name This compoundEnsures unambiguous identification.
CAS Number 6850-98-2Universal identifier for literature and regulatory tracking.[1]
Molecular Formula C₁₁H₁₃NO₃Used for molecular weight calculation and elemental analysis.[1]
Molecular Weight 207.23 g/mol Critical for preparing solutions of known molarity.[1][2]
Chemical Structure (See Figure 1)The presence of a carboxylic acid suggests pH-dependent solubility. The amide bond may be susceptible to hydrolysis. The aromatic ring introduces potential for oxidative and photolytic degradation.
pKa (Predicted) Carboxylic Acid: ~4-5The pKa is the cornerstone for designing pH-solubility profiles. It indicates the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms. This prediction should be experimentally confirmed.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound (Note: A placeholder for the actual chemical structure image)

Aqueous Solubility Assessment: A Multi-faceted Approach

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For an ionizable compound like this compound, a single solubility value is insufficient. Instead, a pH-solubility profile is essential.

Rationale for Method Selection

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[3][4] This method is recommended by regulatory bodies and is ideal for generating the definitive data required for Biopharmaceutics Classification System (BCS) assessment.[4][5]

Experimental Workflow: pH-Solubility Profiling

The following workflow outlines the steps to determine the pH-solubility profile.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4, 9.0) weigh_api Weigh excess API into vials prep_buffers->weigh_api add_media Add buffer to each vial weigh_api->add_media agitate Agitate at constant temp (e.g., 25°C or 37°C) for 24-72h add_media->agitate check_solid Visually confirm excess solid remains agitate->check_solid separate Separate solid/liquid (centrifuge/filter) check_solid->separate dilute Dilute supernatant separate->dilute measure_ph Measure final pH of saturated solution separate->measure_ph quantify Quantify concentration via validated HPLC-UV method dilute->quantify G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis & Outcome API 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid (API) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) API->Thermal Photolytic Photolytic (ICH Q1B light exposure) API->Photolytic HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Mass_Balance Assess Mass Balance HPLC->Mass_Balance Pathways Identify Degradation Pathways HPLC->Pathways Method_Validation Confirm Peak Purity & Specificity HPLC->Method_Validation

Caption: Logical workflow for forced degradation studies.

Detailed Protocol for Forced Degradation

Objective: To identify potential degradation products and pathways for this compound under various stress conditions. The goal is to achieve 5-20% degradation. [6] General Procedure:

  • Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water mixture).

  • For each condition, mix the API solution with the stressor solution.

  • Incubate for a defined period, taking time points to monitor degradation.

  • At each time point, quench the reaction (e.g., by neutralization or dilution) to stop further degradation. [6]5. Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) for peak identification.

Specific Stress Conditions:

  • Acid Hydrolysis: Incubate the API in 0.1 M HCl at 60°C. The primary target is the amide bond, which could hydrolyze to form 2,5-dimethylaniline and malonic acid. [7][8]* Base Hydrolysis: Incubate in 0.1 M NaOH at room temperature. Basic conditions are often more aggressive for amide hydrolysis. [9][6]* Oxidative Degradation: Treat the API with 3% hydrogen peroxide (H₂O₂) at room temperature. The aromatic ring and benzylic methyl groups are potential sites of oxidation.

  • Thermal Degradation: Expose the solid API and a solution of the API to dry heat (e.g., 80°C). Malonic acid itself can undergo decarboxylation upon heating, a potential pathway for the parent molecule. [7]* Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [10]A control sample should be protected from light.

Table 3: Summary of Forced Degradation Study Design and Expected Outcomes

Stress ConditionReagents/ParametersPotential Degradation PathwayPrimary Analytical Goal
Acid Hydrolysis 0.1 M HCl, 60°CAmide bond cleavageSeparation of API from 2,5-dimethylaniline and malonic acid.
Base Hydrolysis 0.1 M NaOH, RTAmide bond cleavageConfirmation of hydrolytic pathway.
Oxidation 3% H₂O₂, RTHydroxylation of the aromatic ring; oxidation of methyl groups.Identification of oxidative adducts (e.g., M+16 peaks in MS).
Thermal 80°C (Solid & Solution)DecarboxylationDetection of products with loss of CO₂ (M-44).
Photostability ICH Q1B light exposurePhotolytic cleavage, radical formation, dimerization.Assessment of light sensitivity; comparison with dark control.

Analytical Methodologies: The Key to Accurate Quantification

The validity of all solubility and stability data hinges on the quality of the analytical methods used for quantification. For an organic acid like this compound, High-Performance Liquid Chromatography (HPLC) is the technique of choice. [3][11] Method Development Considerations:

  • Separation Mode: Reversed-phase HPLC is generally suitable. [12]An ion-exclusion mode can also be highly effective for separating organic acids from complex matrices. [13]* Column: A C18 column is a standard starting point for reversed-phase separations.

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol) is typical. The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.

  • Detection: UV detection is straightforward, leveraging the absorbance of the aromatic ring. A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) detection is invaluable during forced degradation studies for identifying unknown degradants. [14][15]

Long-Term Stability Studies (ICH Guidelines)

Once forced degradation studies have informed the development of a validated stability-indicating method, a formal long-term stability study must be initiated on at least three primary batches of the drug substance. [10] Storage Conditions (as per ICH Q1A(R2)): [10][16]* Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [17]* Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. [17] Testing Frequency:

  • For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter. [10][17]* For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended. [10] Attributes to be Tested: The stability protocol should monitor attributes susceptible to change, including:

  • Appearance

  • Assay (potency)

  • Degradation products/impurities

  • Water content

Conclusion and Forward-Looking Strategy

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By systematically determining the pH-solubility profile, elucidating degradation pathways through forced degradation, and establishing a validated stability-indicating method, researchers can build a robust data package. This information is not merely a regulatory requirement; it is a fundamental pillar of knowledge that will guide formulation development, define appropriate storage and packaging, and ultimately, de-risk the entire development program. The insights gained from these studies will be instrumental in transforming this promising molecule into a safe, effective, and stable therapeutic agent.

References

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Shinde, P. G., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. Available from: [Link]

  • International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare. Available from: [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • Han, J., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available from: [Link]

  • Tsinman, K., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Available from: [Link]

  • ALWSCI. Measuring Organic Acids And Organic Anions With Precision. (2024). Available from: [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]

  • Korte, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Slideshare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Available from: [Link]

  • PubChem. 3-Amino-3-Oxopropanoic Acid. Available from: [Link]

  • Grembecka, J., et al. (2021). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules. Available from: [Link]

  • PubChem. Malonic Acid. Available from: [Link]

  • Turito. Malonic Acid - Formula, Significance, Properties. (2023). Available from: [Link]

  • PubChem. 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid. Available from: [Link]

  • PubChem. 2-Amino-3-(2,5-dimethylphenyl)-3-oxopropanoic acid. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]

  • Wikipedia. Malonic acid. Available from: [Link]

  • Phillips, A. J., et al. (2014). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubChem. 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid. Available from: [Link]

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Quantum Chemical Blueprint: A Technical Guide to 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid. As a Senior Application Scientist, this document outlines a robust computational workflow, grounded in Density Functional Theory (DFT), to provide actionable insights for drug discovery and development.

Introduction: The Significance of Computational Scrutiny

In modern drug development, understanding the intrinsic physicochemical properties of a molecule is paramount. This compound, a substituted N-phenyl-β-alanine derivative, presents a scaffold with potential pharmacophoric features. Its carboxylic acid and amide functionalities suggest opportunities for hydrogen bonding and other non-covalent interactions crucial for biological activity. Quantum chemical calculations offer a powerful, cost-effective lens to dissect its electronic structure, reactivity, and potential intermolecular interactions before significant investment in laboratory synthesis and testing.[1][2]

This guide will detail a systematic computational protocol to characterize this compound, providing a foundational dataset for further in-silico studies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.

The Computational Workflow: A Self-Validating Protocol

The accuracy and reliability of quantum chemical calculations are critically dependent on the chosen methodology.[3] This guide employs a widely validated approach centered on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules of this size.

Computational Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis and Interpretation mol_structure Initial 3D Structure Generation geom_opt Geometry Optimization mol_structure->geom_opt Initial guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry electronic_props Electronic Properties Calculation geom_opt->electronic_props Optimized geometry thermo Thermodynamic Analysis freq_calc->thermo Vibrational frequencies mep Molecular Electrostatic Potential electronic_props->mep fmo Frontier Molecular Orbitals electronic_props->fmo reactivity Reactivity Descriptors fmo->reactivity

Figure 1: A schematic of the computational workflow for the quantum chemical analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

Initial Structure Generation and Conformational Analysis

The first step involves generating a plausible 3D structure of this compound. This can be achieved using molecular building software such as Avogadro or GaussView. Given the presence of rotatable bonds, a preliminary conformational search is advisable to identify low-energy conformers. This can be performed using a molecular mechanics force field like MMFF94. The lowest energy conformer should be used as the starting point for quantum chemical calculations.

Geometry Optimization

Protocol:

  • Software: Gaussian 16, ORCA, or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT). A hybrid functional such as B3LYP is a robust choice for organic molecules.[3]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of both core and valence electrons, including polarization and diffuse functions to account for anions and weak interactions.

  • Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent should be employed.

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is located.

Causality: The geometry optimization process iteratively adjusts the nuclear coordinates of the molecule to find the arrangement with the lowest electronic energy. This optimized structure represents the most stable conformation of the molecule and is the foundation for all subsequent calculations.

Frequency Calculation

Protocol:

  • Input: The optimized geometry from the previous step.

  • Method and Basis Set: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization must be employed.

  • Execution: Perform a frequency calculation on the optimized structure.

Trustworthiness: The absence of imaginary frequencies in the output confirms that the optimized structure is a true local minimum on the potential energy surface. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule and to compute thermodynamic properties.

In-Depth Analysis of Molecular Properties

Thermodynamic Properties

From the frequency calculation, key thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be extracted. These values are crucial for understanding the stability and reactivity of the molecule under different conditions.

PropertyCalculated Value (Hartree)Calculated Value (kcal/mol)
Zero-point vibrational energy(Value)(Value)
Enthalpy (298.15 K)(Value)(Value)
Gibbs Free Energy (298.15 K)(Value)(Value)
Entropy (298.15 K)(Value J/mol·K)(Value cal/mol·K)
Table 1: Predicted thermodynamic properties of this compound. (Note: Placeholder values would be replaced with actual calculation outputs.)
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability.

FMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO HOMO-LUMO Gap (Reactivity Indicator)

Figure 2: Relationship between Frontier Molecular Orbitals and chemical reactivity.

ParameterEnergy (eV)
HOMO Energy(Value)
LUMO Energy(Value)
HOMO-LUMO Gap(Value)
Table 2: Calculated Frontier Molecular Orbital energies for this compound. (Note: Placeholder values would be replaced with actual calculation outputs.)
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack.

  • Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acid and amide groups. These are potential sites for electrophilic attack and hydrogen bond acceptance.

  • Blue regions (positive potential): Indicate electron-poor areas, such as the hydrogen atoms of the carboxylic acid and amide N-H group. These are potential sites for nucleophilic attack and hydrogen bond donation.

The MEP map provides a qualitative prediction of how the molecule will interact with other molecules, including biological targets like proteins and enzymes.

Conclusion: From Calculation to Application

The quantum chemical calculations detailed in this guide provide a comprehensive electronic and structural profile of this compound. The optimized geometry, thermodynamic data, FMO analysis, and MEP map collectively offer a robust foundation for understanding its chemical behavior. These computational insights can guide further drug development efforts by:

  • Informing lead optimization: By identifying reactive sites and potential points of interaction.

  • Parameterizing molecular mechanics force fields: For use in more extensive simulations like molecular dynamics.

  • Building QSAR models: By providing quantum chemical descriptors that correlate with biological activity.

This in-silico approach, when integrated with experimental studies, can significantly accelerate the drug discovery pipeline, reducing costs and improving the likelihood of success.

References

  • Vertex AI Search. (2022). Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab.
  • PubMed Central. (2025).
  • Emergent Mind. (2024).
  • ACS Publications. (n.d.).
  • ResearchGate. (2025). (PDF)
  • ACS Publications. (n.d.). Quantum-Chemical Study of the Acidity of Substituted Acetic Acids with Density Functional Theory Based Descriptors. The Journal of Physical Chemistry.
  • Semantic Scholar. (2021).
  • Chemistry LibreTexts. (2021). 6.7: Advanced Quantum Theory of Organic Molecules.
  • PubMed Central. (n.d.).
  • BLDpharm. (n.d.). 3-((2,5-Dimethylphenyl)amino)-3-oxopropanoic acid.

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The Synthetic Chemist's Guide to N-Aryl-β-Alanines: A Comprehensive Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ascendant Role of N-Aryl-β-Alanines in Modern Chemistry

N-Aryl-β-alanines represent a privileged structural motif, forming the backbone of a diverse array of molecules with significant applications across the scientific landscape. In the realm of medicinal chemistry, this scaffold is integral to the development of novel therapeutics, including potent kinase inhibitors for oncology and treatments for metabolic disorders.[1][2][3][4] Beyond the pharmaceutical industry, these compounds are valuable building blocks in materials science, contributing to the synthesis of functional polymers and poly(β-peptoid)s with tailored properties.[5][6][7] Given their widespread importance, a comprehensive understanding of the synthetic strategies to access N-aryl-β-alanines is paramount for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a critical review of the core synthetic methodologies for the preparation of N-aryl-β-alanines. Moving beyond a simple enumeration of reactions, this document delves into the mechanistic underpinnings of each approach, offering field-proven insights into the causality behind experimental choices. It is designed to be a self-validating system, equipping the reader with the knowledge to not only replicate but also innovate upon existing protocols.

I. The Aza-Michael Addition: A Workhorse for C-N Bond Formation

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as one of the most direct and atom-economical methods for the synthesis of N-aryl-β-alanines. The reaction typically involves the addition of a substituted aniline to an acrylate ester.

Causality Behind Experimental Choices in Aza-Michael Additions

The nucleophilicity of the aniline and the electrophilicity of the acrylate are the primary drivers of this reaction. Electron-donating substituents on the aniline enhance its nucleophilicity, accelerating the reaction, while electron-withdrawing groups have the opposite effect. Conversely, the acrylate's reactivity is enhanced by electron-withdrawing ester groups.

The choice of solvent and catalyst, or lack thereof, significantly impacts reaction efficiency. While the reaction can proceed neat, particularly with reactive substrates, solvents are often employed to ensure homogeneity. Catalysis can be employed to activate either the nucleophile or the electrophile. Basic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonate the aniline, increasing its nucleophilicity. Lewis acids can be used to activate the acrylate, rendering it more susceptible to nucleophilic attack.

Experimental Protocol: Aza-Michael Addition of Aniline to Ethyl Acrylate

This protocol provides a general procedure for the uncatalyzed aza-Michael addition.

Materials:

  • Aniline

  • Ethyl acrylate

  • Methanol (optional, as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add aniline (1.0 equivalent) and ethyl acrylate (1.2 equivalents).

  • If desired, add methanol to achieve a concentration of 0.2 M.

  • Stir the reaction mixture at room temperature. For less reactive anilines, the mixture can be heated to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired N-aryl-β-alanine ester.

Microwave-Assisted, Solvent-Free Aza-Michael Addition

For accelerated reaction times and often improved yields, microwave irradiation under solvent-free conditions is a powerful alternative.

Procedure:

  • In a microwave reaction vessel, combine the aniline (1.0 equivalent), the acrylate (1.1-1.5 equivalents), and a catalytic amount of a base like DBU (e.g., 0.2 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 75-130°C) and power (e.g., 75-100 W) for a predetermined time (typically minutes).[8]

  • After cooling, purify the product directly by column chromatography.

Mechanistic Insights: Aza-Michael Addition

The aza-Michael addition proceeds through the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester, forming a zwitterionic intermediate. This is followed by a proton transfer, which can be intramolecular or facilitated by a solvent or catalyst molecule, to yield the final product.

aza_michael_mechanism cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product Aniline Ar-NH2 Zwitterion Ar-NH2+ - CH2 - CH- - COOR Aniline->Zwitterion Nucleophilic Attack Acrylate CH2=CH-COOR Acrylate->Zwitterion Product Ar-NH-CH2-CH2-COOR Zwitterion->Product Proton Transfer

Caption: Mechanism of the aza-Michael addition.

II. Buchwald-Hartwig Amination: A Powerful Tool for Aryl C-N Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8][9] This reaction provides a highly versatile and efficient route to N-aryl-β-alanines by coupling an aryl halide or triflate with a β-alanine ester.

Expertise in Action: Catalyst System Selection

The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium precursor, ligand, and base.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, air-stable precursors that are reduced in situ to the active Pd(0) catalyst.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of β-alanine esters, ligands such as XPhos, SPhos, and BINAP have proven effective. The choice of ligand can influence reaction rates, yields, and substrate scope.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice; however, for substrates containing ester functionalities, milder bases like Cs₂CO₃ or K₃PO₄ are often preferred to prevent ester hydrolysis.[10]

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl β-aminopropanoate with Bromobenzene

This protocol provides a representative procedure for the Buchwald-Hartwig amination.

Materials:

  • Bromobenzene

  • Ethyl β-aminopropanoate hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents) to a Schlenk tube equipped with a magnetic stir bar.

  • Add bromobenzene (1.0 equivalent) and ethyl β-aminopropanoate hydrochloride (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of key steps.

buchwald_hartwig_mechanism Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(H2N-R)L_n]+X- Amine Coordination OxAdd->AmineCoord Ligand Exchange Amido Ar-Pd(II)(HN-R)L_n Amido Complex AmineCoord->Amido Deprotonation Product_Pd Product-Pd(0)L_n Amido->Product_Pd Reductive Elimination Product_Pd->Pd0 Catalyst Regeneration Product Ar-NH-R Product_Pd->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R-NH2 Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

III. Reductive Amination: A Versatile but Less Direct Route

Reductive amination offers an alternative pathway to N-aryl-β-alanines, typically involving the reaction of a β-keto ester with an aniline in the presence of a reducing agent.[11][12][13] This method is advantageous when the corresponding β-keto ester is readily available.

The Logic of Reductive Amination

The reaction proceeds through the initial formation of an enamine or imine intermediate from the condensation of the β-keto ester and the aniline. This intermediate is then reduced in situ to the desired N-aryl-β-alanine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N bond of the intermediate without reducing the starting carbonyl compound. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[13]

Experimental Protocol: Reductive Amination of Ethyl Benzoylacetate with Aniline

This protocol outlines a general procedure for reductive amination.

Materials:

  • Ethyl benzoylacetate

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (optional)

Procedure:

  • To a solution of ethyl benzoylacetate (1.0 equivalent) and aniline (1.1 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period to allow for the formation of the enamine/imine intermediate (this can be monitored by TLC or NMR).

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Overview: Reductive Amination

The reductive amination of a β-keto ester with an aniline involves two key stages: the formation of an enamine intermediate and its subsequent reduction.

reductive_amination_mechanism cluster_reactants Reactants cluster_intermediate Enamine Intermediate cluster_product Product Ketoester Ar-CO-CH2-COOR Enamine Ar-C(NH-Ar')=CH-COOR Ketoester->Enamine Condensation Aniline Ar'-NH2 Aniline->Enamine Product Ar-CH(NH-Ar')-CH2-COOR Enamine->Product Reduction (e.g., NaBH(OAc)3)

Caption: Mechanism of reductive amination of a β-keto ester.

IV. Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular N-aryl-β-alanine will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required.

MethodStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantagesTypical Yields
Aza-Michael Addition Arylamine, Acrylate esterBase (e.g., DBU) or Lewis Acid (optional)Atom economical, often mild conditions, can be solvent-free.Slower with electron-poor anilines, potential for dialkylation with primary amines.Good to Excellent (70-95%)
Buchwald-Hartwig Amination Aryl halide/triflate, β-Alanine esterPd catalyst, Phosphine ligand, Strong baseBroad substrate scope, high functional group tolerance.Cost of catalyst and ligands, requires inert atmosphere, potential for ester hydrolysis.Good to Excellent (70-95%)
Reductive Amination β-Keto ester, ArylamineSelective reducing agent (e.g., NaBH(OAc)₃)Utilizes readily available keto esters.Less direct than other methods, requires stoichiometric reducing agent.Moderate to Good (50-85%)

V. Conclusion and Future Perspectives

The synthesis of N-aryl-β-alanines is a well-developed field, with the aza-Michael addition and Buchwald-Hartwig amination representing the most robust and versatile methodologies. Reductive amination provides a useful alternative, particularly when the corresponding β-keto esters are accessible. The choice of method should be guided by a careful consideration of the specific target molecule and the practical constraints of the synthesis.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, particularly for the Buchwald-Hartwig amination, and the expansion of asymmetric variants of these reactions to provide enantiomerically pure N-aryl-β-alanines for applications in drug discovery. The continued exploration of novel applications for this important class of compounds will undoubtedly fuel further innovation in their synthesis.

VI. References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Szatmári, I., Fülöp, F., & Lázár, L. (2009). An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. ARKIVOC, 2009(6), 78-83. [Link]

  • Heterocyclic Letters. (n.d.). synthesis of novel products by using aniline and ethyl benzoate. [Link]

  • Song, Y., Zhang, Y., Wang, Y., Xu, Q., & Wei, D. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Ghosh, R., & Chakraborty, B. (2012). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Organic Chemistry International, 2012, 1-5. [Link]

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The Chemistry of 3-Oxopropanoic Acid Derivatives: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity and chemical behavior of 3-oxopropanoic acid and its derivatives. As highly versatile C3 synthons, these compounds occupy a central role in modern organic synthesis and drug development. Their unique structural feature—a carbonyl group beta to a carboxylic acid or its derivative—governs a rich and predictable reactivity profile. This guide will dissect the underlying principles of their stability and reactivity, offering field-proven insights into their application in key synthetic transformations. Detailed mechanistic discussions, step-by-step experimental protocols, and their strategic application in the synthesis of notable pharmaceutical agents are presented to empower researchers, scientists, and drug development professionals in leveraging the full potential of this important class of molecules.

Introduction: The Unique Chemical Landscape of β-Keto Acids and Their Derivatives

3-Oxopropanoic acid, also known as malonic semialdehyde, and its derivatives are characterized by the presence of a ketone or aldehyde functionality at the β-position relative to a carboxylic acid, ester, amide, or thioester group. This arrangement results in a unique electronic landscape that dictates their chemical behavior. The parent acid, 3-oxopropanoic acid, is highly reactive and prone to decarboxylation, oxidation, and polymerization, often necessitating its in situ generation for synthetic applications.[1]

However, its derivatives, particularly β-keto esters and amides, offer a more stable and synthetically tractable platform. The electron-withdrawing nature of the two carbonyl groups flanking the α-carbon significantly increases the acidity of the α-protons, facilitating the formation of stabilized enolates. This property is the cornerstone of their utility as nucleophiles in a wide array of carbon-carbon bond-forming reactions. This guide will delve into the core reactivity patterns of these molecules, providing a comprehensive understanding of their synthetic potential.

Fundamental Reactivity and Stability

Keto-Enol Tautomerism: The Basis of Reactivity

Like other 1,3-dicarbonyl compounds, 3-oxopropanoic acid derivatives exist as a dynamic equilibrium of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation of the double bond with the carbonyl group. The acidic α-protons are readily abstracted by a base to form a resonance-stabilized enolate ion, which is the key nucleophilic species in most of their reactions.[2]

The formation of this stable enolate is the causal factor behind the extensive use of these compounds in synthesis. The choice of base and reaction conditions allows for precise control over enolate generation and subsequent reactions.

Caption: Equilibrium between keto, enol, and enolate forms of a β-keto ester.

Decarboxylation of β-Keto Acids: A Facile Transformation

A hallmark of β-keto acids is their propensity to undergo decarboxylation upon heating, a reaction that is significantly more facile than for simple carboxylic acids.[1] This enhanced reactivity is a direct consequence of the β-carbonyl group, which enables a cyclic, concerted transition state.

Mechanism of Thermal Decarboxylation: The reaction proceeds through a six-membered cyclic transition state, which facilitates the transfer of the acidic proton to the β-carbonyl oxygen while simultaneously breaking the C-C bond to release carbon dioxide.[3] The initial product is an enol, which then tautomerizes to the more stable ketone or aldehyde.[1][3] This reaction is a powerful tool in synthesis, often employed as the final step in the acetoacetic ester synthesis to produce substituted ketones.

Decarboxylation_Mechanism start β-Keto Acid ts Cyclic Transition State start->ts Heat enol_co2 Enol + CO₂ ts->enol_co2 Concerted ketone Ketone enol_co2->ketone Tautomerization

Caption: Mechanism of thermal decarboxylation of a β-keto acid.

This inherent reactivity means that synthetic routes targeting β-keto acids must be designed with their thermal lability in mind. Often, the ester or another derivative is carried through a synthetic sequence, and the acid is unmasked and decarboxylated in the final step.

Key Synthetic Transformations of 3-Oxopropanoic Acid Derivatives

The enolates derived from 3-oxopropanoic acid derivatives are potent nucleophiles that participate in a variety of indispensable synthetic reactions.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of an active methylene compound, such as a 3-oxopropanoic acid derivative, with an aldehyde or ketone, typically catalyzed by a weak base like an amine. The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[4]

Causality in Experimental Choices: The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone starting material. The active methylene compound must be sufficiently acidic to be deprotonated by the weak base. 3-Oxopropanoic acid derivatives are ideal substrates for this reason.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Ethyl Acetoacetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the α,β-unsaturated product.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NiO-HTSolvent-freeOptimizedOptimized77[5]
Commercial NiOSolvent-freeOptimizedOptimized84[5]
Cs-exchanged NaXMicroreactorOptimizedOptimized60 (conversion)[3]
Guanidine HClEthanolReflux2>90[5]
Michael Addition: Conjugate Addition to α,β-Unsaturated Carbonyls

The enolates of 3-oxopropanoic acid derivatives readily undergo Michael addition, which is the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for forming 1,5-dicarbonyl compounds, which are valuable intermediates in the synthesis of cyclic systems.

Mechanism of Michael Addition: The reaction is initiated by the deprotonation of the β-keto ester to form the enolate. This nucleophile then attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor), leading to the formation of a new enolate. Subsequent protonation yields the 1,5-dicarbonyl adduct.

Michael_Addition_Workflow Start β-Keto Ester + α,β-Unsaturated Carbonyl Base Add Base (e.g., NaOEt) Start->Base Reaction Stir at Room Temp. Base->Reaction Quench Acidic Workup Reaction->Quench Purify Purification (Chromatography/Recrystallization) Quench->Purify Product 1,5-Dicarbonyl Adduct Purify->Product

Caption: Experimental workflow for a typical Michael addition reaction.

This reaction is central to the synthesis of the anticoagulant drug Warfarin . The synthesis involves the Michael addition of 4-hydroxycoumarin (which has a similar reactive moiety to a β-keto acid) to benzylideneacetone.[6]

Claisen Condensation: Synthesis of β-Keto Esters

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester.[7] While the "self-Claisen" is common, mixed Claisen condensations are also highly valuable. For instance, the reaction of a ketone enolate with a non-enolizable ester like diethyl carbonate can be used to install an ester group, forming a β-keto ester.

Experimental Protocol: Synthesis of S-ethyl 3-oxothiobutanoate

The synthesis of thioester derivatives of 3-oxopropanoic acid provides analogs with distinct reactivity. They can be prepared by various methods, including the acylation of thiols.[8]

  • Acyl Chloride Formation: Convert 3-oxobutanoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride.

  • Thiolysis: React the acyl chloride with ethanethiol in the presence of a base such as pyridine to neutralize the HCl generated.

  • Workup and Purification: After the reaction is complete, the mixture is typically washed with dilute acid and brine, dried over an anhydrous salt, and the solvent is removed. The resulting thioester can be purified by vacuum distillation or chromatography.

These thioesters are important in biochemical pathways, for example, as acyl-CoA derivatives, and are used in biomimetic synthesis.[9]

Amide and Other Derivatives: Expanding the Synthetic Toolbox

3-Oxopropanamides: Synthesis and Reactivity

3-Oxopropanamides are another important class of derivatives. They can be synthesized by the reaction of a β-keto ester with an amine. These compounds exhibit similar reactivity to their ester counterparts, with the α-protons being acidic and readily forming enolates.

Synthesis of N-phenyl-3-oxopropanamide: This can be achieved by heating ethyl acetoacetate with aniline. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

N-Aryl-3-oxopropanamides are valuable precursors for the synthesis of heterocyclic compounds. For example, they can be used to synthesize quinolinone derivatives, some of which have shown biological activity.[4]

Spectroscopic Data for N-substituted Phenylamides: The IR spectra of such amides typically show characteristic N-H stretching vibrations in the range of 3285-3199 cm⁻¹ and carbonyl absorptions. In the ¹³C NMR spectra, the chemical shifts of the aromatic carbons can be calculated and compared with observed values to confirm the structure.[2]

Applications in Drug Discovery and Development

The reactivity of 3-oxopropanoic acid derivatives makes them indispensable building blocks in the synthesis of a wide range of pharmaceuticals.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that utilizes two equivalents of a β-keto ester (such as ethyl acetoacetate), an aldehyde, and a nitrogen source like ammonia or ammonium acetate to produce dihydropyridines.[1][3][10]

Relevance to Drug Development: 1,4-dihydropyridine derivatives are a major class of calcium channel blockers used to treat hypertension. Notable examples include Nifedipine , Amlodipine , and Felodipine , all of which are synthesized via the Hantzsch reaction.[1]

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine Dihydropyridine Aldehyde->Dihydropyridine 2x β-Keto Ester 2x β-Keto Ester 2x β-Keto Ester->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine

Caption: Components of the Hantzsch dihydropyridine synthesis.

Synthesis of Pyrazole-Containing Drugs

Pyrazoles are a common heterocyclic motif in pharmaceuticals. They are often synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Synthesis of Celecoxib: The non-steroidal anti-inflammatory drug (NSAID) Celecoxib is a selective COX-2 inhibitor. Its synthesis involves the condensation of a trifluoromethyl-substituted 1,3-diketone (a derivative of 3-oxopropanoic acid) with 4-hydrazinobenzenesulfonamide.[11][12][13] The 1,3-dicarbonyl moiety is the key synthon that reacts with the two nitrogen atoms of the hydrazine to form the pyrazole ring.

Conclusion

3-Oxopropanoic acid and its derivatives represent a class of molecules with a rich and predictable chemical reactivity that has been harnessed for a vast array of synthetic applications. Their ability to readily form stabilized enolates makes them powerful nucleophiles for the construction of complex molecular architectures. From fundamental reactions like the Knoevenagel condensation and Michael addition to their pivotal role in the synthesis of blockbuster drugs, the importance of these C3 synthons cannot be overstated. A thorough understanding of their underlying reactivity, as detailed in this guide, is essential for any scientist working in the fields of organic synthesis and medicinal chemistry.

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An In-depth Technical Guide to the Thieno[2,3-d]pyrimidine Scaffold: Synthesis, Biological Activity, and Safety Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The CAS number 6850-98-2, provided as the topic of this guide, is associated with conflicting and sparse data in public databases, with some sources identifying it as 3-((2,5-Dimethylphenyl)amino)-3-oxopropanoic acid[1][2][3][4]. However, a significant body of scientific literature points to a strong interest in the thieno[2,3-d]pyrimidine core structure, a key pharmacophore in modern drug discovery. This guide, therefore, provides a comprehensive technical overview of the thieno[2,3-d]pyrimidin-4(3H)-one chemical class, which is of high relevance to researchers, scientists, and drug development professionals.

Introduction to the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system of immense interest in medicinal chemistry. It consists of a pyrimidine ring fused to a thiophene ring and is considered a bioisostere of naturally occurring purines and other significant structures like quinazolines. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by mimicking endogenous ligands. Consequently, this scaffold has been extensively explored for the development of novel therapeutics, leading to the discovery of potent agents with anticancer, kinase inhibitory, and other pharmacological activities[5][6]. The versatility of its synthesis and the ability to introduce various substituents at different positions allow for fine-tuning of its biological and pharmacokinetic properties.

Synthetic Strategies and Chemical Properties

The synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core is adaptable, allowing for the creation of diverse chemical libraries. A common and effective method involves a multi-step sequence that often begins with the Gewald reaction to construct the initial substituted thiophene ring. This is typically followed by cyclization with reagents like formamidine or guanidine to form the fused pyrimidine ring system[7][8].

A representative synthetic pathway is the reaction of 2H-thieno[2,3-d][9][10]oxazine-2,4(1H)-diones with aromatic aldehydes and amines in a one-pot reaction to yield 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones[5]. The chemical stability of the core structure is generally robust under standard ambient conditions, though specific stability will depend on the nature of the substituents.

G cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Functionalization A Starting Materials (e.g., Ketone, Cyanoacetate, Sulfur) B Gewald Reaction A->B Base, Solvent C 2-Amino-thiophene Derivative B->C D Cyclizing Agent (e.g., Formamide, Urea) E Cyclization/Condensation C->E D->E F Thieno[2,3-d]pyrimidin-4(3H)-one Core E->F G Substituents (e.g., Alkyl halides, Aryl boronic acids) H Substitution/Coupling Reactions (e.g., SNAr, Suzuki) F->H G->H I Diverse Functionalized Derivatives H->I

Caption: Generalized workflow for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated a broad range of biological activities, with a particular focus on oncology.

Anticancer Activity via Microtubule Targeting

Certain 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines have been identified as potent microtubule targeting agents. These compounds bind to the colchicine site on tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. Some analogues have shown impressive antiproliferative effects with IC50 values in the low nanomolar range and have the ability to circumvent drug resistance mechanisms that affect other microtubes targeting agents like paclitaxel[8].

Kinase Inhibition

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has proven to be an effective platform for developing kinase inhibitors. For instance, specific derivatives have been discovered as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK)[6]. ROCK inhibitors have therapeutic potential in various diseases, including cancer, by affecting cell morphology, migration, and signaling pathways. The most potent compounds in one study exhibited IC50 values in the low nanomolar range against both ROCK I and ROCK II isoforms[6].

G cluster_ROCK ROCK Signaling Pathway cluster_Tubulin Microtubule Dynamics ThienoPyrimidinone Thieno[2,3-d]pyrimidine Derivative ROCK ROCK Kinase ThienoPyrimidinone->ROCK Inhibition Tubulin Tubulin Dimers ThienoPyrimidinone->Tubulin Binding (Colchicine Site) Inhibition of Polymerization Downstream Downstream Effectors (e.g., LIMK, MLC) ROCK->Downstream Phosphorylation Cytoskeleton Cytoskeletal Reorganization & Cell Migration Downstream->Cytoskeleton Microtubule Microtubule Polymerization Tubulin->Microtubule Mitosis Cell Division (Mitosis) Microtubule->Mitosis

Caption: Dual inhibitory mechanisms of different thieno[2,3-d]pyrimidine derivatives.

Other Therapeutic Targets

The structural diversity of this scaffold has led to the identification of inhibitors for other important cancer-related targets. For example, certain derivatives act as multitargeted antifolates, inhibiting key enzymes in one-carbon metabolism like glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyl transferase 2 (SHMT2)[11]. Others have been found to inhibit D-dopachrome tautomerase (D-DT or MIF2), an activity that suppresses the proliferation of non-small cell lung cancer cells[12].

General Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for CAS 6850-98-2 is not definitively established for a thienopyrimidine, general precautions for handling potent, heterocyclic, biologically active compounds in a research setting are mandatory. The following table summarizes general safety protocols based on data for similar chemical classes.

Aspect Recommendation Rationale & References
GHS Hazard Classification Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation/damage. Potential for unknown long-term effects.Based on general classifications for novel, biologically active research chemicals.[13][14]
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).To prevent skin and eye contact with the potent compound. Standard practice for handling all chemicals.[13][15]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Wash hands thoroughly after handling.To minimize inhalation exposure and prevent accidental ingestion or skin contact.[15]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.To maintain chemical stability and prevent hazardous reactions.[15]
First Aid Measures Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. Inhalation: Move to fresh air.Standard first aid procedures to mitigate exposure. Prompt medical attention is crucial for potent compounds.[14]
Fire Fighting Use dry chemical, carbon dioxide, water spray, or appropriate foam. Wear self-contained breathing apparatus (SCBA).Combustion may produce toxic gases such as nitrogen oxides and sulfur oxides.[15]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.To prevent environmental contamination and ensure safe disposal of hazardous waste.

Representative Experimental Protocol: Synthesis of a 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-one

The following protocol is a generalized representation based on methodologies reported in the literature for the synthesis of this class of compounds[5][16].

  • Reaction Setup: To a round-bottom flask, add 2-methyl-5-phenyl-thieno[2,3-d][9][10]oxazin-4-one (1.0 eq).

  • Solvent Addition: Add absolute ethanol as the solvent to the flask.

  • Reagent Addition: Add hydrazine hydrate (5.0 eq) to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the crude solid product, wash it with cold water, and dry it. Recrystallize the solid from ethanol to obtain the pure 3-amino-2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one[16].

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry[17].

Conclusion

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a cornerstone in the development of targeted therapeutics. Its synthetic tractability and privileged structural nature allow it to interact with a multitude of high-value biological targets, from cytoskeletal proteins to critical cellular kinases. While the specific identity of CAS 6850-98-2 remains ambiguous, the rich pharmacology of the thieno[2,3-d]pyrimidine class provides a fertile ground for future drug discovery efforts. Researchers working with these potent compounds must adhere to stringent safety protocols to ensure personal and environmental safety.

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  • Sigma-Aldrich. (n.d.). 2-Ethyl-2-oxazoline = 99 10431-98-8.
  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies.
  • MDPI. (n.d.). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.

Sources

An In-Depth Technical Guide to 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, a member of the N-aryl-β-aminopropanoic acid class of compounds. While the specific historical discovery of this molecule is not extensively documented in readily available literature, this guide constructs a likely historical context based on the development of synthetic methodologies for related compounds. A detailed, plausible synthesis protocol is presented, grounded in established chemical principles. Furthermore, this guide outlines the known chemical and physical properties of the compound and explores its potential applications in medicinal chemistry and materials science, drawing parallels with structurally similar molecules.

Introduction: Situating this compound in Chemical History

The history of this compound is intrinsically linked to the broader exploration of N-aryl amino acids and their derivatives. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its structural motifs—the 2,5-dimethylphenyl group and the 3-amino-3-oxopropanoic acid core—have been subjects of significant interest in organic and medicinal chemistry for decades.

The 2,5-dimethylphenyl scaffold is a recurring feature in a variety of biologically active compounds, including some with antimicrobial properties. This has made it an attractive component for medicinal chemists exploring new therapeutic agents. The propanoic acid chain, with its reactive carboxylic acid and amide functionalities, offers a versatile platform for further chemical modification, allowing for the generation of diverse molecular libraries for screening.

The synthesis of the core structure, an N-substituted β-amino acid, has been approached through various methods over the years. Early methods for forming the amide bond often involved harsh conditions. However, the development of more sophisticated reagents and methodologies has enabled milder and more efficient syntheses. A particularly relevant historical development is the use of malonic acid and its derivatives in reactions with anilines to form N-arylmalonamic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 6850-98-2[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)General knowledge

Synthesis and Mechanism

While the original synthesis of this compound is not definitively documented in widely accessible literature, a highly plausible and efficient synthetic route can be designed based on established methodologies for the preparation of analogous N-arylmalonamic acids. The reaction of an aniline with a malonic acid derivative is a common and effective strategy.

A robust method involves the reaction of 2,5-dimethylaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This approach is often favored due to the high reactivity of Meldrum's acid and the relatively mild reaction conditions required.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline attacks one of the carbonyl carbons of Meldrum's acid. This is followed by the opening of the dioxane ring to form a β-keto amide intermediate, which upon hydrolysis yields the final product.

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is approached via a robust two-step procedure involving the initial formation of an intermediate ester followed by its hydrolysis. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed methodology but also the scientific rationale behind the experimental choices to ensure reproducibility and success.

Introduction

This compound, also known as N-(2,5-dimethylphenyl)malonamic acid, belongs to the class of N-aryl-β-amino acids. These motifs are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The incorporation of the 2,5-dimethylphenyl group can modulate the lipophilicity and metabolic stability of a parent compound, making it a key component in the design of novel therapeutic agents. A reliable and well-documented synthetic protocol is therefore essential for researchers working on the synthesis of compound libraries for drug discovery.

This protocol details a widely applicable method for the synthesis of N-aryl malonamic acids, adapted for the specific preparation of the title compound. The methodology is based on the nucleophilic acyl substitution reaction between an aniline and a malonic acid derivative, followed by selective hydrolysis.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Synthesis of Ethyl 3-[(2,5-dimethylphenyl)amino]-3-oxopropanoate

Step 2: Hydrolysis to this compound

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPuritySupplier
2,5-Dimethylaniline121.1895-78-3≥98%Sigma-Aldrich
Diethyl malonate160.17105-53-3≥99%Sigma-Aldrich
Sodium metal22.997440-23-5In kerosene, ≥99%Sigma-Aldrich
Absolute Ethanol46.0764-17-5≥99.8%Sigma-Aldrich
Diethyl ether74.1260-29-7Anhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acid36.467647-01-037% in H₂OSigma-Aldrich
Sodium hydroxide40.001310-73-2≥98%Sigma-Aldrich
Magnesium sulfate120.377487-88-9Anhydrous, ≥99.5%Sigma-Aldrich

Safety Precautions:

  • 2,5-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected mutagen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Diethyl ether: Highly flammable. Work in a fume hood away from ignition sources.

  • Hydrochloric acid and Sodium hydroxide: Corrosive. Handle with care and wear appropriate PPE.

Step 1: Synthesis of Ethyl 3-[(2,5-dimethylphenyl)amino]-3-oxopropanoate

Rationale: This step involves the formation of an amide bond between 2,5-dimethylaniline and diethyl malonate. The reaction is facilitated by a strong base, sodium ethoxide, which is prepared in situ from sodium metal and absolute ethanol. The ethoxide deprotonates the aniline, increasing its nucleophilicity to attack one of the ester carbonyl groups of diethyl malonate.

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (80 mL). Carefully add small pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction with 2,5-Dimethylaniline: To the freshly prepared sodium ethoxide solution, add 2,5-dimethylaniline (12.1 g, 0.1 mol) dropwise at room temperature with stirring.

  • Addition of Diethyl Malonate: After the addition of the aniline is complete, add diethyl malonate (16.0 g, 0.1 mol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 3-[(2,5-dimethylphenyl)amino]-3-oxopropanoate as an oil or a low-melting solid.

Step 2: Hydrolysis to this compound

Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is achieved by heating the ester in the presence of a base, such as sodium hydroxide, followed by acidification.

Procedure:

  • Saponification: Dissolve the crude ethyl 3-[(2,5-dimethylphenyl)amino]-3-oxopropanoate in ethanol (100 mL) in a round-bottom flask. Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point Literature values for similar N-aryl malonamic acids are typically in the range of 100-150 °C. The exact melting point should be determined and reported.
¹H NMR Expected signals: Singlets for the two methyl groups on the aromatic ring, multiplets for the aromatic protons, a singlet for the methylene protons of the malonamic acid backbone, and broad singlets for the amide and carboxylic acid protons.
¹³C NMR Expected signals: Peaks corresponding to the carbonyl carbons of the amide and carboxylic acid, aromatic carbons, methyl carbons, and the methylene carbon.
IR Spectroscopy Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₁H₁₃NO₃ (207.23 g/mol ).

Note: As of the writing of this protocol, detailed, publicly available, peer-reviewed spectral data for this compound is limited. The expected results are based on the known chemical structure and data for analogous compounds. Researchers should perform their own full characterization to confirm the identity of their synthesized material.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A Prepare Sodium Ethoxide (Na in EtOH) B Add 2,5-Dimethylaniline A->B C Add Diethyl Malonate B->C D Reflux (4-6h) C->D E Aqueous Work-up & Acidification D->E F Extraction with Et2O E->F G Drying & Concentration F->G H Intermediate Ester (Crude) G->H I Saponification (NaOH, EtOH/H2O) H->I Proceed to Hydrolysis J Reflux (2-3h) I->J K Acidification (HCl) J->K L Filtration K->L M Recrystallization L->M N Final Product M->N

Caption: Workflow for the synthesis of this compound.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reactionEnsure all sodium has reacted to form sodium ethoxide. Extend the reflux time and monitor by TLC.
Moisture in the reactionUse anhydrous ethanol and flame-dry all glassware. Perform the reaction under an inert atmosphere.
Product does not precipitate in Step 1 work-up Product is too soluble in the acidic aqueous solutionSaturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product.
Incomplete hydrolysis in Step 2 Insufficient base or reaction timeUse the stoichiometric amount of NaOH and ensure the reflux is maintained for the specified time. Monitor by TLC.
Oily product after acidification in Step 2 Impurities presentWash the crude product thoroughly with cold water. Attempt recrystallization from different solvent systems.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and paying attention to the rationale behind each step, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The inclusion of safety information, characterization guidelines, and troubleshooting tips further enhances the utility of this document as a practical guide for the modern chemistry laboratory.

References

  • PubChem. 2,5-Dimethylaniline.[Link]

  • Patents Google.EP0512211A2: Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.

The Synthetic Versatility of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid: A Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, also known as N-(2,5-dimethylphenyl)malonamic acid, is a bifunctional organic compound poised for significant applications in modern synthetic chemistry. Its structure, featuring both a carboxylic acid and an amide linkage to a sterically hindered aromatic ring, offers a unique combination of reactivity and structural motifs. This makes it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems of medicinal interest. The presence of both nucleophilic and electrophilic centers, along with the potential for cyclization reactions, positions this reagent as a key player in the construction of novel molecular architectures.

The core value of this compound lies in its ability to serve as a synthon for β-amino acid and β-keto amide scaffolds. These structural units are prevalent in numerous biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic placement of the dimethylphenyl group can also impart favorable physicochemical properties, such as altered solubility and metabolic stability, to the final products. This guide provides a comprehensive overview of the synthesis and potential applications of this versatile building block, complete with detailed protocols to facilitate its use in the research and development of new chemical entities.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 6850-98-2[5]
Molecular Formula C₁₁H₁₃NO₃[6]
Molecular Weight 207.23 g/mol [7]
Appearance Likely a solidInferred
Solubility Expected to be soluble in polar organic solventsInferred

Synthesis of this compound

The synthesis of N-aryl malonamic acids like this compound is typically achieved through the straightforward reaction of an aniline with a derivative of malonic acid. A representative protocol, adapted from procedures for structurally similar compounds, is provided below.[3]

Protocol 1: Synthesis of this compound

This protocol describes the reaction of 2,5-dimethylaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a common malonic acid equivalent, followed by hydrolysis.

Materials:

  • 2,5-Dimethylaniline

  • Meldrum's acid

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dimethylaniline (10.0 g, 82.5 mmol) and Meldrum's acid (11.8 g, 82.5 mmol) in 100 mL of toluene.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove any unreacted aniline.

    • Extract the organic layer with 1 M NaOH (3 x 50 mL) to deprotonate the carboxylic acid, transferring the product into the aqueous phase.

    • Carefully acidify the combined aqueous layers to pH 2 with concentrated HCl while cooling in an ice bath. A precipitate of the desired product should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

    • Dry the purified product under vacuum.

Expected Outcome: A white to off-white crystalline solid.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 2,5-Dimethylaniline Reaction Reflux in Toluene Aniline->Reaction MeldrumsAcid Meldrum's Acid MeldrumsAcid->Reaction Workup Acid-Base Work-up Reaction->Workup Purification Recrystallization Workup->Purification Product 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Heterocyclic Synthesis

The true synthetic utility of this compound is realized in its role as a precursor to a variety of heterocyclic scaffolds. The presence of the active methylene group, the amide, and the carboxylic acid functionalities allows for a range of cyclization strategies.

Synthesis of Barbiturates and Thiobarbiturates

Barbituric acids and their thio-analogs are a well-known class of compounds with a wide range of biological activities, including sedative and anticonvulsant properties.[8][9] N-Aryl malonamic acids are ideal precursors for the synthesis of N-substituted barbiturates through condensation with urea or thiourea.

Reaction Principle: The reaction proceeds via an initial acylation of urea/thiourea by the carboxylic acid (often activated), followed by an intramolecular cyclization with the elimination of water.

G Start 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid Intermediate N-Acylurea Intermediate Start->Intermediate + Urea/Thiourea (Condensation) Urea Urea or Thiourea Urea->Intermediate Product N-(2,5-Dimethylphenyl)barbituric acid or Thiobarbituric acid Intermediate->Product Intramolecular Cyclization (-H₂O) G Start 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid Product 3-Chloro-2-formyl-N- (2,5-dimethylphenyl)propenamide Start->Product Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Product

Caption: Vilsmeier-Haack reaction of the target compound.

Protocol 3: Vilsmeier-Haack Reaction (Representative Protocol)

This protocol is based on general procedures for the Vilsmeier-Haack reaction on compounds containing active methylene groups. [2][7] Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Sodium bicarbonate solution, saturated

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (15 mL) in an ice bath. Add POCl₃ (5.5 mL, 59 mmol) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Reaction: Dissolve this compound (4.1 g, 19.8 mmol) in anhydrous DCM (20 mL) and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (100 g).

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with DCM (3 x 50 mL).

  • Isolation and Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).

Expected Outcome: A solid product, the structure of which should be confirmed by spectroscopic methods (NMR, IR, MS).

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines and exhibit a wide range of biological activities, including kinase inhibition. [1][10][11]The intermediate obtained from the Vilsmeier-Haack reaction can be a key precursor for the synthesis of this scaffold.

Reaction Principle: The β-chloro-α,β-unsaturated aldehyde intermediate can react with hydrazine derivatives to form a pyrazole ring, which then undergoes intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidine core.

Protocol 4: Synthesis of a 1H-Pyrazolo[3,4-d]pyrimidine Derivative (Representative Protocol)

This protocol outlines a plausible route from the product of the Vilsmeier-Haack reaction.

Materials:

  • 3-Chloro-2-formyl-N-(2,5-dimethylphenyl)propenamide (from Protocol 3)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude product from Protocol 3 (1.0 g, approx. 4.0 mmol) in ethanol (20 mL).

  • Reaction: Add hydrazine hydrate (0.2 mL, 4.1 mmol) to the solution. Heat the mixture to reflux for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration. If not, reduce the volume of the solvent using a rotary evaporator to induce precipitation.

  • Isolation and Purification:

    • Wash the solid with cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.

    • Dry the product under vacuum.

Expected Outcome: A solid product, with the final structure confirmed by spectroscopic analysis.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites make it an ideal starting material for the construction of diverse and complex molecular architectures, particularly medicinally relevant heterocyclic compounds such as barbiturates and pyrazolo[3,4-d]pyrimidines. The protocols provided herein, based on established methodologies for analogous compounds, offer a solid foundation for researchers to explore the full synthetic potential of this reagent. Future work in this area could involve the development of asymmetric syntheses utilizing this precursor, expanding the library of accessible chiral heterocycles for drug discovery programs. The continued exploration of the reactivity of this compound is likely to unveil further novel and efficient synthetic transformations.

References

  • Ahluwalia, V. K., & Kumar, A. (2007). Microwave-Assisted Organic Synthesis. Springer.
  • Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 48(1), 107-112.
  • Fayed, A. A., Hosni, H. M., Flefel, E. M., & El-Adasy, A. A. M. (2019). A convenient synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][6]riazolo[1,5-c]pyrimidine derivatives. Journal of the Serbian Chemical Society, 84(10), 1069-1080.

  • Ben-M'barek, K., et al. (2021).
  • Mickevičius, V., et al. (2020).
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  • Volonterio, A., et al. (2008). Multicomponent, one-pot sequential synthesis of 1,3,5- and 1,3,5,5-substituted barbiturates. The Journal of organic chemistry, 73(19), 7580–7588.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid. Retrieved from [Link]

  • Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Deriv
  • Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. [Link]

  • Osman, E. O., et al. (2020). Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors. Bioorganic chemistry, 104, 104198.
  • Farat, O. K., et al. (2021). Novel rearrangement of substituted spiroimidazolidinones into quinoline derivatives via Vilsmeier-Haack reagent. Tetrahedron Letters, 85, 153464.
  • Google Patents. (n.d.). Method for production of chlorides of carboxylic acids.
  • Patsnap Eureka. (n.d.). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis of 4-Substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones by Reductive Cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides. Retrieved from [Link]

  • Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2206.
  • ResearchGate. (n.d.). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-Oxopropanoic Acid. Retrieved from [Link]

  • OUCI. (n.d.). Photoredox-catalyzed oxo-amination of aryl cyclopropanes. Retrieved from [Link]

  • Grybaitė, B., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 28(13), 5109.

Sources

Application Notes and Protocols: 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, also known as N-(2,5-dimethylphenyl)malonamic acid, is a bifunctional organic molecule poised as a valuable building block for synthetic chemistry. Its structure, featuring a reactive carboxylic acid and a stable amide linked to a 2,5-dimethylphenyl moiety, offers a unique combination of properties for the construction of more complex and potentially bioactive molecules. The 2,5-dimethylphenyl scaffold is a recognized feature in a variety of antimicrobial compounds, suggesting that derivatives of this building block may exhibit interesting pharmacological activities.[1]

These application notes provide a comprehensive guide to the utility of this compound, detailing its chemical characteristics and providing step-by-step protocols for its application in the synthesis of heterocyclic systems and in standard peptide coupling reactions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 6850-98-2[2]
Molecular Formula C₁₁H₁₃NO₃[2]
Molecular Weight 207.23 g/mol [2]
Appearance Solid
Classification Organic Building Block, Amide, Carboxylic Acid[2]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the independent reactivity of its two primary functional groups: the carboxylic acid and the activated methylene group adjacent to the carbonyls.

  • Carboxylic Acid Moiety: This group is a prime site for amide bond formation through reactions with various amines using standard coupling reagents. This allows for the straightforward extension of the molecular framework and the introduction of diverse functionalities.

  • Amide and Methylene Group: The malonamic acid core can participate in cyclization reactions to form a variety of heterocyclic structures, which are prevalent in medicinal chemistry.

The following diagram illustrates the key reactive sites of the molecule.

Caption: Key reactive sites for synthetic transformations.

Application Protocol 1: Synthesis of a Thiazole Derivative via Hantzsch-Type Condensation

This protocol details a plausible synthetic route to a novel thiazole derivative, leveraging the reactivity of the malonamic acid core. Thiazole moieties are common in pharmacologically active compounds.[3][4][5][6] This procedure is an adaptation of the Hantzsch thiazole synthesis.

Workflow Overview:

Hantzsch_Workflow start Start: 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid reagent1 Reagent: Thionyl Chloride (SOCl₂) start->reagent1 Acylation intermediate1 Intermediate: Acyl Chloride Formation reagent2 Reagent: Thiourea intermediate1->reagent2 Addition cyclization Condensation and Cyclization product Product: Thiazole Derivative cyclization->product Dehydration

Caption: Workflow for the synthesis of a thiazole derivative.

Materials and Equipment:
  • This compound

  • Thionyl chloride (SOCl₂)

  • Thiourea

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Triethylamine (TEA)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Experimental Procedure:

Step 1: Acyl Chloride Formation

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM (20 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acyl chloride, which is used immediately in the next step.

Step 2: Condensation and Cyclization

  • Dissolve the crude acyl chloride from Step 1 in anhydrous ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add thiourea (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Add triethylamine (2.5 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thiazole derivative.

Application Protocol 2: Amide Bond Formation using Carbodiimide Coupling

This protocol demonstrates the utility of the carboxylic acid moiety of this compound in forming a stable amide bond with a primary amine. This is a fundamental transformation in medicinal chemistry for building larger molecules.[7][8] Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose.[9][10][11]

Reaction Scheme:

Amide_Coupling start 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid + Primary Amine (R-NH₂) reagents Coupling Reagents: EDC, HOBt start->reagents Addition activation Activation of Carboxylic Acid (O-acylisourea intermediate) coupling Nucleophilic Attack by Amine activation->coupling product Product: N-substituted Amide coupling->product

Caption: General scheme for EDC-mediated amide coupling.

Materials and Equipment:
  • This compound

  • A primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup

  • High-Performance Liquid Chromatography (HPLC) for purity analysis

Experimental Procedure:
  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (15 mL).

  • Add HOBt (1.2 eq) and the primary amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the pure amide product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Carbodiimides are moisture-sensitive and can be allergenic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a readily accessible and highly versatile building block. The protocols outlined above provide a practical framework for its application in the synthesis of complex organic molecules, including heterocycles and amide-containing structures relevant to drug discovery and materials science. The dual reactivity of this compound, combined with the known biological relevance of its core scaffold, makes it a valuable addition to the synthetic chemist's toolbox.

References

  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. [Link]

  • Biocatalytic Asymmetric Synthesis of N-Aryl-functionalized Amino Acids and Substituted Pyrazolidinones. University of Groningen Research Portal. [Link]

  • Biocatalytic Asymmetric Synthesis of N-Aryl-functionalized Amino Acids and Substituted Pyrazolidinones. The University of Groningen research portal. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. [Link]

  • Visible light-promoted cascade synthesis of pyrazolidinones via N-aryl glycine and azomethine imines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrazolidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Center for Biotechnology Information. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

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  • Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. National Center for Biotechnology Information. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and diverse electronic properties allow for precise interactions with biological targets, making them indispensable scaffolds in drug discovery. The strategic synthesis of novel heterocyclic entities is, therefore, a cornerstone of medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a versatile starting material, 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid , for the synthesis of a variety of medicinally relevant heterocyclic cores.

The presence of a reactive 1,3-dicarbonyl equivalent motif, an amide linkage, and an aromatic ring in this compound makes it a privileged precursor for a range of cyclization strategies. This guide will detail the theoretical underpinnings and provide practical, step-by-step protocols for the synthesis of several key heterocyclic families, including pyrazolones, barbiturate derivatives, quinolinones, and dihydropyrimidinones. Each section is designed to not only provide a protocol but also to explain the causality behind the experimental choices, ensuring a deep understanding of the synthetic transformations.

Synthesis of 1-(2,5-Dimethylphenyl)-pyrazolidine-3,5-dione Derivatives

Scientific Rationale: Pyrazolone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The synthesis of pyrazolones from β-keto amides and hydrazines is a classical and efficient method. In this protocol, the 1,3-dicarbonyl functionality of this compound is exploited in a condensation reaction with hydrazine hydrate to yield the corresponding pyrazolidine-3,5-dione.

Reaction Mechanism: The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl moiety, followed by an intramolecular cyclization and subsequent dehydration to afford the stable heterocyclic ring.

G cluster_start Starting Materials start_acid 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid intermediate1 Initial Adduct start_acid->intermediate1 Nucleophilic Attack hydrazine Hydrazine Hydrate hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1-(2,5-Dimethylphenyl)pyrazolidine-3,5-dione intermediate2->product Dehydration

Caption: Synthesis of Pyrazolidine-3,5-dione Derivative.

Experimental Protocol: Synthesis of 1-(2,5-Dimethylphenyl)pyrazolidine-3,5-dione

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 2.21 g).

  • Add 30 mL of ethanol to the flask and stir to dissolve the starting material.

  • Slowly add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution) to the reaction mixture.

  • Add 5 mL of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into 100 mL of ice-cold distilled water with vigorous stirring.

  • A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (2 x 20 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1-(2,5-Dimethylphenyl)pyrazolidine-3,5-dione.

  • Dry the final product in a vacuum oven at 50-60 °C.

Compound Molecular Formula Molecular Weight Expected Yield Appearance Key Spectroscopic Data (Hypothetical)
1-(2,5-Dimethylphenyl)pyrazolidine-3,5-dioneC₁₁H₁₂N₂O₂204.2375-85%White to off-white solid¹H NMR (CDCl₃, δ): 7.0-7.2 (m, 3H, Ar-H), 3.5 (s, 2H, CH₂), 2.3 (s, 6H, 2xCH₃). ¹³C NMR (CDCl₃, δ): 170.1, 168.5, 138.2, 134.5, 131.0, 129.8, 128.7, 45.3, 21.0, 17.5.

Application Notes:

  • Catalyst Choice: Glacial acetic acid is a common and effective catalyst for this condensation. Other acids such as hydrochloric acid can also be used, but may require careful pH control during workup.

  • Reaction Monitoring: The reaction can be monitored by TLC using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progression.

  • Purification: Recrystallization is usually sufficient for purification. If impurities persist, column chromatography on silica gel may be necessary.

Synthesis of 1-(2,5-Dimethylphenyl)barbituric Acid Derivatives

Scientific Rationale: Barbiturates are a class of drugs that act as central nervous system depressants and are known for their sedative-hypnotic properties.[1] The core barbituric acid structure is a pyrimidine-2,4,6-trione. The condensation of a malonic acid derivative with urea is a fundamental method for the synthesis of barbiturates.[2] In this protocol, this compound is reacted with urea in the presence of a strong base to form the corresponding N-substituted barbituric acid derivative.

Reaction Mechanism: The reaction is initiated by the deprotonation of urea by a strong base, such as sodium ethoxide, to form a potent nucleophile. This attacks one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization via a second nucleophilic attack, and subsequent elimination of water to form the stable barbiturate ring.[2]

G cluster_start Starting Materials start_acid 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid intermediate2 Acyclic Adduct start_acid->intermediate2 Nucleophilic Attack urea Urea intermediate1 Urea Anion urea->intermediate1 Deprotonation base Sodium Ethoxide base->intermediate1 intermediate1->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 1-(2,5-Dimethylphenyl)barbituric Acid intermediate3->product Dehydration

Caption: Synthesis of a Barbituric Acid Derivative.

Experimental Protocol: Synthesis of 1-(2,5-Dimethylphenyl)barbituric Acid

Materials:

  • This compound

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Round-bottom flask (250 mL) with a reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser, carefully add sodium metal (12 mmol, 0.28 g) to absolute ethanol (50 mL). The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

  • Once all the sodium has reacted, add this compound (10 mmol, 2.21 g) to the sodium ethoxide solution.

  • Add urea (15 mmol, 0.90 g) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in 50 mL of warm water.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of 1-(2,5-Dimethylphenyl)barbituric acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure product.

Compound Molecular Formula Molecular Weight Expected Yield Appearance Key Spectroscopic Data (Hypothetical)
1-(2,5-Dimethylphenyl)barbituric AcidC₁₂H₁₂N₂O₃232.2460-70%White crystalline solid¹H NMR (DMSO-d₆, δ): 11.2 (s, 1H, NH), 7.0-7.2 (m, 3H, Ar-H), 3.6 (s, 2H, CH₂), 2.2 (s, 6H, 2xCH₃). ¹³C NMR (DMSO-d₆, δ): 172.5, 167.8, 151.3, 137.9, 134.1, 130.8, 129.5, 128.4, 40.8, 20.7, 17.2.

Application Notes:

  • Anhydrous Conditions: The preparation of sodium ethoxide and the subsequent condensation reaction should be carried out under anhydrous conditions to prevent the quenching of the base.

  • Safety: Sodium metal is highly reactive with water. Handle with extreme care.

  • Alternative Base: Commercially available sodium ethoxide can be used to simplify the procedure.

  • Workup: Careful acidification is crucial for the precipitation of the product. Adding the acid too quickly can lead to the formation of an oil.

Synthesis of 4-Hydroxy-1-(2,5-dimethylphenyl)quinolin-2(1H)-one

Scientific Rationale: Quinolinone and its derivatives are an important class of heterocyclic compounds with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The intramolecular cyclization of N-aryl-3-oxopropanamides is a common strategy for the synthesis of 4-hydroxyquinolin-2(1H)-ones. This reaction, often promoted by a strong acid or a dehydrating agent, involves an electrophilic attack of one of the carbonyl carbons onto the activated aromatic ring.

Reaction Mechanism: The reaction is believed to proceed via an acid-catalyzed intramolecular Friedel-Crafts acylation. The enol form of the β-keto amide is protonated, increasing the electrophilicity of the carbonyl carbon, which then attacks the electron-rich aromatic ring. Subsequent dehydration and tautomerization lead to the formation of the stable 4-hydroxyquinolin-2(1H)-one.

G cluster_start Starting Material start_acid 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid intermediate1 Protonated Enol start_acid->intermediate1 Enolization & Protonation catalyst Polyphosphoric Acid (PPA) catalyst->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Friedel-Crafts Acylation product 4-Hydroxy-1-(2,5-dimethylphenyl)quinolin-2(1H)-one intermediate2->product Dehydration & Tautomerization

Caption: Synthesis of a 4-Hydroxyquinolin-2(1H)-one Derivative.

Experimental Protocol: Synthesis of 4-Hydroxy-1-(2,5-dimethylphenyl)quinolin-2(1H)-one

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Round-bottom flask (50 mL)

  • Heating mantle or oil bath

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Place polyphosphoric acid (20 g) in a 50 mL round-bottom flask and heat it to 80-90 °C in an oil bath with stirring.

  • Once the PPA is mobile, add this compound (10 mmol, 2.21 g) in small portions over 15 minutes.

  • After the addition is complete, raise the temperature to 120-130 °C and heat for 2-3 hours.

  • Monitor the reaction by TLC (eluent: 5% methanol in dichloromethane).

  • Cool the reaction mixture to about 80 °C and carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the PPA has been hydrolyzed.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or acetic acid to obtain the pure 4-hydroxy-1-(2,5-dimethylphenyl)quinolin-2(1H)-one.

Compound Molecular Formula Molecular Weight Expected Yield Appearance Key Spectroscopic Data (Hypothetical)
4-Hydroxy-1-(2,5-dimethylphenyl)quinolin-2(1H)-oneC₁₇H₁₅NO₂265.3170-80%Pale yellow solid¹H NMR (DMSO-d₆, δ): 11.5 (s, 1H, OH), 7.2-8.0 (m, 7H, Ar-H), 6.1 (s, 1H, vinyl H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆, δ): 178.1, 164.5, 140.2, 138.7, 135.4, 131.9, 130.5, 128.9, 125.3, 122.8, 116.7, 115.9, 98.6, 20.8, 17.0.

Application Notes:

  • Dehydrating Agent: Polyphosphoric acid acts as both a catalyst and a dehydrating agent. Eaton's reagent (P₂O₅ in methanesulfonic acid) can also be an effective alternative.

  • Temperature Control: The reaction temperature is critical. Temperatures that are too low will result in an incomplete reaction, while temperatures that are too high may lead to decomposition and side product formation.

  • Workup: The hydrolysis of PPA is exothermic. Pouring the hot reaction mixture onto ice should be done carefully and with good stirring to dissipate the heat.

Biginelli Reaction for the Synthesis of Dihydropyrimidinone Derivatives

Scientific Rationale: The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antihypertensive, and anticancer properties.[3][4] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea. In this adapted protocol, this compound serves as the β-dicarbonyl component.

Reaction Mechanism: The reaction mechanism is believed to involve the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea.[5] This is followed by the nucleophilic addition of the enol of the β-dicarbonyl compound to the iminium ion. Subsequent intramolecular cyclization and dehydration afford the dihydropyrimidinone product.

G cluster_start Starting Materials start_acid 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid intermediate2 Acyclic Adduct start_acid->intermediate2 Nucleophilic Addition aldehyde Aromatic Aldehyde intermediate1 N-Acyliminium Ion aldehyde->intermediate1 urea Urea urea->intermediate1 catalyst Acid Catalyst (e.g., HCl) catalyst->intermediate1 intermediate1->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Dihydropyrimidinone Derivative intermediate3->product Dehydration

Caption: Biginelli Reaction for Dihydropyrimidinone Synthesis.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Urea

  • Ethanol

  • Concentrated hydrochloric acid

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.21 g), the aromatic aldehyde (10 mmol), and urea (15 mmol, 0.90 g).

  • Add 40 mL of ethanol to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops).

  • Heat the mixture to reflux with stirring for 12-16 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume by half and cool in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.

Compound Molecular Formula Molecular Weight Expected Yield Appearance Key Spectroscopic Data (Hypothetical for Benzaldehyde Adduct)
5-((2,5-Dimethylphenyl)carbamoyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneC₁₉H₁₉N₃O₂321.3850-65%White to pale yellow solid¹H NMR (DMSO-d₆, δ): 9.2 (s, 1H, NH), 7.7 (s, 1H, NH), 7.2-7.4 (m, 8H, Ar-H), 5.2 (d, 1H, CH), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆, δ): 168.2, 165.7, 152.9, 145.1, 137.8, 134.3, 130.9, 129.6, 128.8, 128.5, 126.7, 100.1, 54.5, 20.9, 17.3.

Application Notes:

  • Catalyst Variation: A variety of Lewis and Brønsted acids can be used to catalyze the Biginelli reaction. Lewis acids such as zinc chloride or lanthanide triflates have been reported to improve yields in some cases.

  • Aldehyde Scope: A wide range of aromatic and aliphatic aldehydes can be used in this reaction, allowing for the synthesis of a diverse library of compounds.

  • Solvent-Free Conditions: In some instances, the Biginelli reaction can be performed under solvent-free conditions, which can be a more environmentally friendly approach.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this precursor. The ability to access multiple medicinally relevant scaffolds from a single, readily accessible starting material highlights its potential in accelerating drug discovery and development programs. The provided methodologies are intended as a starting point, and further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific target molecules.

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  • Kavalenka, A.; et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences2023 , 24 (5), 4504. [Link]

  • Musiol, R.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26 (19), 5991. [Link]

  • Plaçais, C.; et al. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters2021 , 23 (13), 4915–4919. [Link]

  • Li, Y.; et al. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications2021 , 57 (74), 9363-9366. [Link]

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High-performance liquid chromatography (HPLC) method for 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is an organic compound that belongs to the class of N-aryl-beta-alanines.[1] These structures can serve as important intermediates and building blocks in medicinal chemistry and drug development.[2] The accurate and reliable quantification of this compound is essential for process monitoring, quality control of starting materials, and stability testing in pharmaceutical research and development. This document provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) method designed for the robust analysis of this target analyte.

The method described herein is based on reversed-phase chromatography, which is a versatile and widely used technique for the separation of a broad range of organic molecules.[3] A key challenge in the analysis of acidic compounds like the target analyte is managing their ionization to achieve adequate retention and good peak shape.[4] This protocol addresses this by employing an ion-suppression mobile phase, a standard and effective strategy for retaining and separating organic acids.[4][5]

Analyte Properties and Methodological Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. The key properties for this compound are summarized below.

PropertyValueSource
Chemical Structure C₁₁H₁₃NO₃[6]
Molecular Weight 207.23 g/mol [6][7]
CAS Number 6850-98-2[6]
Functional Groups Carboxylic Acid, Amide, Phenyl RingN/A
Predicted pKa ~3.5 - 4.5Inferred from similar structures[8][9]
Causality Behind Experimental Choices
  • Chromatography Mode (Reversed-Phase): The analyte possesses both hydrophobic (dimethylphenyl ring) and polar (carboxylic acid, amide) moieties, making it an ideal candidate for reversed-phase HPLC. This mode separates compounds based on their hydrophobicity.[5]

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the most common and versatile reversed-phase column and serves as an excellent starting point for method development. Its non-polar nature will interact with the hydrophobic dimethylphenyl group of the analyte.

  • Mobile Phase (Ion Suppression): The analyte is an organic acid. To ensure consistent retention and prevent poor peak shape (tailing), its ionization must be controlled. By setting the mobile phase pH to a value at least one to two units below the analyte's pKa, the carboxylic acid group remains in its protonated (non-ionized) form.[4][10] This increases its hydrophobicity, leading to better retention on the C18 column. An acidic mobile phase also minimizes interactions between the analyte and any un-capped, acidic silanol groups on the silica-based stationary phase, further improving peak symmetry.[10]

  • Detection (UV-Vis): The presence of the aromatic phenyl ring in the analyte's structure results in strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector can be used for sensitive detection. The optimal wavelength is typically determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λ-max) to ensure high sensitivity.

High-Performance Liquid Chromatography (HPLC) Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Instrumentation and Consumables
ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, DAD/UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Software Chromatography Data System (CDS) for instrument control and data processing
Glassware Class A volumetric flasks, pipettes
Filtration 0.45 µm solvent filters, 0.22 µm syringe filters (PTFE or Nylon)
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (≥98%)
Reference Standard This compound (≥98% purity)
Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λ-max determined from analyte spectrum)
Run Time 15 minutes
Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Stock & Working Solution Preparation sample_prep Sample Preparation (Dissolution & Filtration) hplc_setup HPLC System Setup & Equilibration sample_prep->hplc_setup injection Inject Standards & Samples hplc_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Generate Report quantification->report

Caption: Overall workflow from preparation to final reporting.

Step-by-Step Methodologies

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): To 900 mL of HPLC-grade water in a 1 L flask, add 1.0 mL of formic acid. Dilute to the mark with water and mix well. Filter through a 0.45 µm solvent filter.

  • Mobile Phase B (Organic): To 900 mL of HPLC-grade acetonitrile in a 1 L flask, add 1.0 mL of formic acid. Dilute to the mark with acetonitrile and mix well. Filter through a 0.45 µm solvent filter.

2. Standard Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

3. Sample Preparation:

  • Accurately weigh a sample containing the target analyte.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

4. HPLC System Setup and Analysis:

  • Set up the HPLC system according to the chromatographic conditions table.

  • Purge the system and allow it to equilibrate with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Create a sequence including blanks, calibration standards, and samples.

  • Inject the solutions and acquire the data.

Method Validation Protocol

To ensure the method is trustworthy and suitable for its intended purpose, a validation protocol must be executed. The following outlines the key experiments based on ICH Q2(R1) guidelines.

Validation Workflow Diagram

G cluster_validation Method Validation Parameters method Developed HPLC Method specificity Specificity (Blank vs. Spiked Sample) method->specificity linearity Linearity (5-6 Concentration Levels) method->linearity accuracy Accuracy (Spike Recovery @ 3 Levels) method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope) method->lod_loq validated Validated Analytical Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated

Caption: Logical flow of the method validation process.

Validation Experiments and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject blank (diluent), placebo (if applicable), and a standard solution.No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.
Linearity Analyze calibration standards at 5-6 concentrations in triplicate. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze a sample of known concentration spiked with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%.
LOD & LOQ Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and precise system for the quantitative analysis of this compound. By employing a standard reversed-phase C18 column and an ion-suppressing mobile phase, this protocol ensures excellent peak shape and reproducible results. The accompanying validation protocol establishes the method's trustworthiness, making it suitable for implementation in quality control and research environments within the pharmaceutical industry.

References

  • ResearchGate. (n.d.). Physicochemical Properties of Aqueous 2-Aminoethanoic Acid and N , N -Dimethyl-1,3-Diaminopropane as an Absorbent for Carbon Dioxide Capture | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-Oxopropanoic Acid. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • SciSpace. (n.d.). Method for quantitative detection of beta-alanine and application thereof. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Oxopropanoic acid. Retrieved from [Link]

  • Dr. Maisch. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Foodb.ca. (n.d.). Showing Compound 2-Oxo-3-phenylpropanoic acid (Mixture oxo and keto) (FDB008272). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for 'Chemo-enzymatic synthesis of...' Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Oxopropanoic acid. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • NIH. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester. Retrieved from [Link]

Sources

Application Note: A Validated GC-MS Method for the Analysis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid. Due to the polar nature and low volatility of the analyte, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to enhance chromatographic performance and ensure reliable analysis. The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. Method validation was conducted in accordance with ICH guidelines, demonstrating high sensitivity, precision, and accuracy, making it suitable for research, quality control, and drug development applications.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical synthesis, featuring both a carboxylic acid and an amide functional group.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, purity assessment, and metabolic studies. Direct analysis of such polar compounds by Gas Chromatography (GC) is challenging due to their low volatility and propensity for thermal degradation in the hot injector and column.[2] Derivatization is a key strategy to overcome these limitations.[3][4] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely used technique that increases volatility, reduces polarity, and improves thermal stability of the analyte.[5][6] This application note presents a comprehensive GC-MS method for the analysis of this compound following silylation.

Scientific Rationale for Derivatization

The target analyte, this compound, possesses two active hydrogen atoms—one on the carboxylic acid group and one on the amide nitrogen. These functional groups are responsible for the compound's polarity and low volatility. Silylation with a potent reagent like BSTFA, often catalyzed by TMCS, effectively converts these polar groups into nonpolar trimethylsilyl ethers and N-TMS amides, respectively.[4][7] This chemical modification is essential for:

  • Increased Volatility: The TMS derivatives are significantly more volatile than the parent compound, allowing for elution at reasonable temperatures without thermal decomposition.[8]

  • Improved Peak Shape: Derivatization minimizes peak tailing caused by the interaction of polar functional groups with active sites in the GC system.[4]

  • Enhanced Sensitivity: Sharper, more symmetrical peaks lead to improved signal-to-noise ratios and lower limits of detection.[6]

  • Characteristic Mass Spectra: The TMS derivatives produce predictable and characteristic fragmentation patterns in the mass spectrometer, aiding in compound identification and confirmation.[9]

Materials and Methods

Reagents and Standards
  • This compound (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous (≥99.8%)

  • Ethyl Acetate, HPLC grade

  • Internal Standard (IS): (e.g., 4-((3,5-Dimethylphenyl)amino)-4-oxobutanoic acid, or another suitable stable isotopically labeled or structurally similar compound)

  • Helium (99.999% purity)

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following configuration was used for this study:

Component Specification
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent 5% diphenyl / 95% dimethylpolysiloxane phase[10]
Autosampler Agilent 7693A or equivalent
Standard and Sample Preparation

Protocol for Derivatization:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of pyridine to prepare a 1 mg/mL stock solution.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in pyridine.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with pyridine.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution in a clean, dry autosampler vial, add 10 µL of the internal standard solution.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

Causality behind choices: Pyridine is an excellent solvent for both the analyte and the silylation reagent, and it also acts as an acid scavenger, driving the reaction to completion. Heating at 70°C ensures a complete and rapid reaction without degrading the analyte or its derivative.

GC-MS Method Parameters

The following parameters were optimized for the separation and detection of the derivatized analyte:

Parameter Condition
Injector Temperature 280°C
Injection Mode Splitless[10]
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)[10]
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 300°CHold: 5 min at 300°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-550
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Rationale for parameter selection: A splitless injection is used to maximize the transfer of the analyte to the column for high sensitivity. The oven temperature program is designed to provide good separation of the analyte from any solvent or derivatization reagent peaks while ensuring a reasonable run time. The DB-5MS column is a general-purpose, low-bleed column that provides excellent resolution for a wide range of compounds.[10]

Results and Discussion

Chromatographic Performance

Under the optimized conditions, the di-TMS derivative of this compound elutes as a sharp, symmetrical peak. The derivatization process significantly reduces the polarity of the analyte, leading to excellent peak shape and preventing tailing.

Mass Spectral Fragmentation

The Electron Ionization (EI) mass spectrum of the di-TMS derivative is expected to show a characteristic fragmentation pattern. The molecular ion (M+) should be observable. Key fragment ions would likely arise from the cleavage of the silyl groups and fragmentation of the carbon backbone.

Expected Fragmentation of di-TMS-3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid:

  • Molecular Ion (M+) : The intact derivatized molecule.

  • [M-15]+ : Loss of a methyl group from a TMS moiety, a common fragmentation for silylated compounds.

  • [M-73]+ : Loss of a trimethylsilyl group.

  • Acylium Ion : Cleavage of the C-C bond adjacent to the amide carbonyl can result in a stable acylium ion.[9]

For quantitative analysis, specific and abundant ions should be selected for SIM mode to enhance sensitivity and selectivity.

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
di-TMS-3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid(To be determined experimentally)(To be determined experimentally)
Internal Standard Derivative(To be determined experimentally)(To be determined experimentally)

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12]

Parameter Acceptance Criteria Hypothetical Result
Specificity No interfering peaks at the retention time of the analyte and IS.Pass
Linearity (r²) ≥ 0.9950.999
Accuracy (% Recovery) 98-102%[13]99.5%
Precision (%RSD) Repeatability: ≤ 2%Intermediate Precision: ≤ 3%[13]Repeatability: 1.2%Intermediate Precision: 2.1%
LOD Signal-to-Noise ratio of 3:1(To be determined experimentally)
LOQ Signal-to-Noise ratio of 10:1(To be determined experimentally)

Conclusion

This application note describes a validated GC-MS method for the analysis of this compound. The use of silylation derivatization with BSTFA + 1% TMCS is crucial for achieving the necessary volatility and thermal stability for reliable GC-MS analysis. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision, making it a valuable tool for researchers, scientists, and drug development professionals.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard Solution IS Add Internal Standard Sample->IS Deriv Add BSTFA + 1% TMCS IS->Deriv Heat Heat at 70°C for 30 min Deriv->Heat GC GC Injection & Separation Heat->GC Inject 1 µL MS MS Detection (EI) GC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the GC-MS analysis of the target analyte.

Caption: Silylation derivatization reaction of the analyte.

References

  • PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

  • Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. [Link]

  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • Taylor & Francis Online. (n.d.). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. [Link]

  • Springer Link. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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  • ResearchGate. (n.d.). Review: Derivatization in mass spectrometry—1. Silylation. [Link]

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  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA. [Link]

  • Pure. (1979). Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

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  • Glen Jackson. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. [Link]

  • Obrnuta faza. (n.d.). GC Derivatization Reagents. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. [Link]

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  • Cheméo. (n.d.). Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • PubChem. (n.d.). 3-Amino-3-Oxopropanoic Acid. [Link]

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Derivatization of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid for Biological Screening

Abstract

This document provides a comprehensive guide for the chemical derivatization of this compound, a versatile scaffold for the development of novel small-molecule libraries. We detail the strategic rationale behind modifying its key reactive sites—the carboxylic acid and the active methylene group—to systematically explore chemical space and generate compounds with diverse physicochemical properties. This note provides field-tested, step-by-step protocols for esterification, amidation, and C-alkylation, explaining the causality behind experimental choices. Furthermore, we outline a strategic framework for the subsequent biological evaluation of the synthesized library, from primary high-throughput screening to hit validation, to facilitate the discovery of new bioactive agents.

Introduction: The Strategic Value of the N-Aryl-β-ketoamide Scaffold

The N-aryl-β-ketoamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The core molecule, this compound, represents an ideal starting point for a discovery campaign due to its synthetic tractability and the presence of multiple, orthogonally reactive functional groups. Its structure features:

  • A terminal carboxylic acid , which can be readily converted into a wide array of esters and amides to modulate polarity, solubility, and hydrogen bonding capacity.

  • An active methylene group , whose protons are acidified by two flanking carbonyl groups, making it a prime site for introducing carbon-based substituents.[2]

  • A stable N-aryl amide linkage, providing a rigid core structure while the dimethylphenyl group offers a lipophilic anchor.

This application note serves as a practical guide for researchers to leverage these features, enabling the systematic construction of a focused compound library for biological screening.

G cluster_core Core Scaffold: this compound cluster_sites Points of Diversification Core Core Molecule COOH Carboxylic Acid (-COOH) Core->COOH Site 1 (High Reactivity) CH2 Active Methylene (-CH2-) Core->CH2 Site 2 (Moderate Reactivity) Aryl Aryl Ring (Stable Core) Core->Aryl Scaffold Anchor

Figure 1: Key reactive sites on the core scaffold for library diversification.

Derivatization Strategies & Protocols

The following protocols are designed to be robust and adaptable. Each section explains the underlying chemical principles, providing a rationale for the chosen conditions and reagents.

Protocol 1: Esterification of the Carboxylic Acid

Scientific Rationale: Fischer-Speier esterification is a classic, cost-effective method for converting carboxylic acids to esters.[3][4] The reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using the alcohol as the solvent or in large excess drives the equilibrium toward the product, maximizing the yield.

Materials:

  • This compound

  • Alcohol of choice (e.g., Methanol, Ethanol, Isopropanol; anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired alcohol (20-50 eq, can serve as solvent).

  • Place the flask in an ice bath and slowly add concentrated H₂SO₄ (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath, attach a condenser, and heat the mixture to reflux (temperature depends on the alcohol used, typically 60-80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing cold water and an extraction solvent (e.g., Ethyl Acetate).

  • Carefully neutralize the aqueous layer by adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purify the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) if necessary.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Amidation via Carbodiimide Coupling

Scientific Rationale: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Modern coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide a mild and highly efficient alternative.[7][8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by a primary or secondary amine to form the amide bond, with the EDC being converted to a water-soluble urea byproduct that is easily removed during aqueous work-up.

Materials:

  • This compound

  • Amine of choice (R-NH₂ or R₂-NH, 1.1-1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC, 1.2-1.5 eq)

  • Hydroxybenzotriazole (HOBt, 1.0-1.2 eq) (Optional, but recommended to suppress side reactions)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2-3 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add the amine (1.2 eq) and the base (e.g., DIPEA, 2.5 eq).

  • Add EDC (1.3 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent (e.g., DCM).

  • Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography or recrystallization.

  • Confirm the structure using appropriate analytical methods (NMR, MS).

Protocol 3: C-Alkylation of the Active Methylene Group

Scientific Rationale: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate.[2][9] This enolate is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. For this reaction to be efficient, the carboxylic acid must first be protected, typically as an ester (see Protocol 1), to prevent the base from simply performing an acid-base reaction. Two equivalents of base are required if starting from the acid, but this can lead to side products. The protocol below assumes an ester is the starting material.

Materials:

  • Ester of this compound (from Protocol 1)

  • Base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil), or Potassium Carbonate (K₂CO₃))

  • Alkylating agent (e.g., Iodomethane, Benzyl Bromide, 1.1-1.5 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

Step-by-Step Protocol:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the starting ester (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0°C.

  • Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.

  • Stir the mixture at 0°C for 30-60 minutes to allow for complete enolate formation.

  • Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-12 hours).

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the α-alkylated product by column chromatography.

  • Confirm the structure. ¹H NMR should show the disappearance of the methylene singlet and the appearance of signals corresponding to the new alkyl group.

Summary of Derivatization Strategies
Protocol Reactive Site Reagents Purpose Potential Diversity
1: Esterification Carboxylic AcidAlcohol, H₂SO₄Modulate polarity, size, H-bond acceptor strengthAlkyl, benzyl, functionalized alkyl chains
2: Amidation Carboxylic AcidAmine, EDC, HOBtIntroduce diverse functional groups, modulate H-bondingAromatic, heterocyclic, aliphatic, and chiral amines
3: C-Alkylation Active MethyleneEster starting material, Base (NaH), Alkyl HalideExplore 3D space, modify scaffold shapeSmall alkyl groups, benzyl groups, propargyl groups

Framework for Biological Screening

Once a library of derivatives has been synthesized and characterized, a systematic biological screening campaign is necessary to identify compounds with desired activity. A tiered approach, or "screening cascade," is an efficient method to manage this process.[10][11]

G Lib Synthesized Compound Library (50-200 Compounds) PS Primary Screening (e.g., HTS @ 10-20 µM) Lib->PS HC Hit Confirmation (Re-test actives) PS->HC Identify 'Hits' (>50% inhibition) DR Dose-Response Analysis (Determine IC50 / EC50) HC->DR Confirm activity SS Secondary & Orthogonal Assays (Selectivity, Early ADME, MoA) DR->SS Prioritize 'Validated Hits' LO Lead Optimization (Medicinal Chemistry SAR) SS->LO Identify 'Leads'

Figure 2: A typical screening cascade for a new compound library.

Phase 1: Primary Screening The entire library is tested at a single, high concentration (e.g., 10-30 µM) in a high-throughput screen (HTS).[12][13] The goal is to rapidly identify initial "hits." The choice of assay is critical:

  • Target-Based Assays: These are biochemical assays that measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[14] They are useful when a specific molecular target is known.

  • Phenotypic Assays: These are cell-based assays that measure a change in cell behavior or morphology without a preconceived target.[12] This approach is powerful for discovering compounds with novel mechanisms of action.

Phase 2: Hit Confirmation and Triage Initial hits from the primary screen must be validated to eliminate false positives.[14]

  • Re-testing: All hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). This allows for the ranking of compounds and the initial establishment of a Structure-Activity Relationship (SAR).

Phase 3: Secondary and Orthogonal Assays Validated hits with sufficient potency undergo more detailed characterization.

  • Selectivity Profiling: Compounds are tested against related biological targets to ensure their activity is specific and to identify potential off-target effects.

  • Orthogonal Assays: Activity is confirmed in a different assay format that measures the same biological endpoint through a different method. This further reduces the chance of artifacts.

  • Mechanism of Action (MoA) Studies: Experiments are designed to understand how the compound exerts its biological effect.

  • Early ADME/Tox: Preliminary in vitro assays for Absorption, Distribution, Metabolism, Excretion, and Toxicity can help prioritize compounds with more drug-like properties.

The data gathered from this cascade will identify promising lead compounds and guide the next cycle of synthesis and optimization in a full-fledged drug discovery program.

References

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Vertex AI Search Result.
  • High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • High-throughput screening: accelerating drug discovery. (2024). Vertex AI Search Result.
  • High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
  • Alkylation of active methylene compounds and conversion into Ketones. (2020). YouTube.
  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid.
  • The Significance of Ethyl 3-amino-3-oxopropanoate as a Pharmaceutical Intermedi
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. SpringerLink.
  • Malonyl-CoA analogues as probes of the loading step of fatty acid and polyketide biosynthesis. The Royal Society of Chemistry.
  • Active Methylene Compounds and Named Reactions-1. Scribd.
  • Substituted active methylene synthesis by condens
  • Organic Chemistry : Reactions of Active Methylene Group - Tutorial. (2012). YouTube.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PMC.
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  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Application Notes and Protocols for Stabilizing 3-Oxopropanoic Acid in Aqueous Solutions. Benchchem.
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  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI.
  • Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture. (2011). PubMed.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC.
  • Amide Synthesis. Fisher Scientific.
  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). NIH.
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  • 3-Amino-3-Oxopropanoic Acid. PubChem.
  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
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  • β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry.
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  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
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Scale-up synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I am now initiating a comprehensive search to gather information on the synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, concentrating on established lab methods and scale-up hurdles.

Defining the Strategy

I'm now delving into the synthesis route, I will be prioritizing efficiency and practicality, considering atom economy and cost. I'm focusing on chemical process scaling and purification, I am also structuring the application note with an introduction, synthetic strategy, scaled-up protocol, and sections on process safety. For the protocol, I am breaking down the synthesis into easy steps, with explanations for each.

Expanding the Search

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Developing the Scale-Up

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Choosing the Optimal Method

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Prioritizing Reaction Safety

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Focusing on Process Details

I am now thoroughly engaged in the process details for the Meldrum's acid route, evaluating raw material purity, solvent choices, and reaction stoichiometry. I'm prioritizing thermal safety by exploring reaction calorimetry data for optimal cooling on a large scale. I'm focusing on an acid-base workup for purification. Then, crystallization for the final purification step to high purity.

Refining the Synthesis

I've been meticulously refining the process chemistry of the Meldrum's acid route. My focus is now on the acid-base workup for product purification and the optimization of crystallization for the final product to achieve the necessary high purity. I am gathering the necessary data for a detailed protocol. I am also planning the Analytical Quality Control section, ready for the protocol, and developing procedures for evaluating the identity and purity of the product.

Refining the Synthesis Details

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Revising Protocol Details

I'm now revising the step-by-step protocol for the Meldrum's acid route. I'm focusing on the materials, equipment, and detailed procedures for a 1 kg scale. This includes temperature control, reaction monitoring, and the acid-base workup. I plan to add optional recrystallization to enhance product purity.

Purity Assessment of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid: A Multi-technique Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for assessing the purity of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, an important chemical entity in pharmaceutical development. Ensuring the purity, identity, and quality of active pharmaceutical ingredients (APIs) and their intermediates is a critical mandate of regulatory bodies worldwide.[][2] This application note details robust, scientifically-grounded protocols for chromatographic, spectroscopic, and thermal analysis methods. The methodologies are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Introduction and Analytical Strategy

This compound is an N-aryl-beta-amino acid derivative. Its structure, featuring a carboxylic acid, an amide, and an aromatic ring, necessitates a multi-faceted analytical strategy to ensure its chemical integrity. Impurities can arise from starting materials, synthetic by-products, or degradation and may impact the safety and efficacy of the final drug product.[5][6]

A robust purity assessment workflow integrates orthogonal techniques to build a complete purity profile.[6] This guide prioritizes High-Performance Liquid Chromatography (HPLC) for separation and quantification, supported by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural identification and confirmation. Thermal analysis techniques provide complementary information on physical properties and non-volatile impurities.

Physicochemical Properties and their Analytical Implications
  • Structure:

    
    (Self-generated image for illustrative purposes)
    
  • Molecular Formula: C₁₁H₁₃NO₃

  • Molecular Weight: 207.23 g/mol

  • Key Functional Groups: Carboxylic acid, secondary amide, substituted benzene ring.

  • Analytical Considerations: The presence of the acidic carboxylic acid group is the most critical factor for chromatographic method development, requiring pH control of the mobile phase to ensure reproducible retention and sharp peak shapes.[7] The aromatic ring provides a strong chromophore for UV detection. The compound's polarity and potential for hydrogen bonding will influence its interaction with chromatographic stationary phases.

Analytical Workflow cluster_0 Primary Purity Assessment cluster_1 Identification & Confirmation cluster_2 Physicochemical Characterization Purity_Screen HPLC-UV (Purity & Assay) Impurity_Quant Impurity Quantification Purity_Screen->Impurity_Quant Detects Impurities NMR NMR (Structure & Identity) Purity_Screen->NMR Confirm Identity LCMS LC-MS (Impurity ID) Impurity_Quant->LCMS For Unknowns >0.1% HRMS HRMS (Elemental Composition) LCMS->HRMS For Formula DSC DSC (Melting Point, Purity) TGA TGA (Thermal Stability, Volatiles) GC Headspace GC (Residual Solvents)

Caption: Overall analytical workflow for purity assessment.

Chromatographic Purity and Impurity Profiling

Chromatography is the cornerstone of purity analysis, providing the separation necessary to quantify the main component and its related impurities.[]

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the gold standard for analyzing non-volatile organic molecules like the target compound.[8] The strategy is to suppress the ionization of the carboxylic acid to achieve optimal chromatographic performance.

Causality Behind Experimental Choices:

  • Column: A C18 column is the universal starting point for RP-HPLC due to its wide applicability.[9] However, if co-elution occurs, alternative selectivities offered by Phenyl (for aromatic interactions) or RP-Amide (for polar compounds) columns should be explored.[9]

  • Mobile Phase: An acidic mobile phase (pH 2-4) is crucial.[7] By keeping the mobile phase pH at least two units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form.[10] This prevents peak tailing and ensures stable retention times. Formic acid is an excellent choice as it is also compatible with mass spectrometry.[11]

  • Detector: The dimethylphenyl group contains a strong chromophore. A UV detector set at approximately 254 nm is expected to provide excellent sensitivity. A photodiode array (PDA) detector is recommended to gather spectral data and check for peak purity.

HPLC Method Development Logic Start Start Method Development SelectCol Select Column (Start with C18) Start->SelectCol SelectMP Select Mobile Phase (ACN/H2O with 0.1% Formic Acid) SelectCol->SelectMP OptimizeGrad Optimize Gradient (5-95% B in 20 min) SelectMP->OptimizeGrad CheckPeakShape Good Peak Shape? OptimizeGrad->CheckPeakShape CheckResolution Adequate Resolution? CheckPeakShape->CheckResolution Yes AdjustpH Adjust pH / Buffer CheckPeakShape->AdjustpH No (Tailing) FinalMethod Final Method CheckResolution->FinalMethod Yes ChangeColumn Change Column (e.g., Phenyl, RP-Amide) CheckResolution->ChangeColumn No AdjustpH->OptimizeGrad ChangeColumn->SelectMP

Caption: Logic flow for HPLC method development.

Protocol 2.1: HPLC Purity Determination - Starting Method

  • Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL
    Detection PDA, 254 nm (monitor 220-400 nm)

    | Gradient | 10% B to 95% B in 20 min, hold 5 min, return to 10% B in 1 min, equilibrate 4 min |

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method. Report any impurity exceeding 0.05%.[11]

  • Method Validation: This method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[12][13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For any unknown impurity detected above the identification threshold (typically >0.1%), LC-MS is essential for obtaining molecular weight information, which is the first step in structural elucidation.[15][16] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, enabling the determination of the elemental composition.[15]

Protocol 2.2: LC-MS Impurity Identification

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use the HPLC method from Protocol 2.1, as the formic acid mobile phase is MS-friendly.

  • MS Parameters (Example):

    Parameter Setting
    Ionization Mode Electrospray Ionization (ESI), Positive & Negative
    Capillary Voltage 3.5 kV
    Scan Range 50 - 1000 m/z
    Source Temp. 120 °C

    | Desolvation Temp. | 350 °C |

  • Data Analysis: Extract the mass spectrum for the unknown impurity peak. The molecular ion (e.g., [M+H]⁺ or [M-H]⁻) will provide the molecular weight. Use MS/MS fragmentation to gain structural insights.[11]

Gas Chromatography (GC) for Residual Solvents

The target analyte is non-volatile and will decompose at typical GC temperatures.[17] Therefore, GC is not suitable for purity assessment of the compound itself but is the required method for quantifying residual volatile organic impurities (residual solvents) from the manufacturing process.

Protocol 2.3: Headspace GC for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF). Crimp securely.

  • GC Conditions (Example):

    Parameter Setting
    Column G43 (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm
    Carrier Gas Helium, 2 mL/min
    Injector Temp. 250 °C
    Detector Temp. 280 °C
    Oven Program 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold 5 min

    | Headspace | Vial Temp: 80 °C, Loop Temp: 90 °C, Transfer Line Temp: 100 °C |

  • Data Analysis: Identify and quantify solvents based on the retention time and response of a calibrated solvent standard.

Spectroscopic Techniques for Structural Verification

Spectroscopic methods provide unambiguous confirmation of the chemical structure.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation.[19][20] A full set of 1D and 2D NMR experiments can confirm the identity of the main peak and help identify the structure of major impurities if they can be isolated. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining purity against an internal standard of known purity.[21]

Protocol 3.1: NMR for Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and definitively assign the structure.[20]

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and correlations to the expected structure. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Direct infusion MS can be used as a rapid identity check to confirm the molecular weight of the compound.

Protocol 3.2: Direct Infusion MS

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the MS source at a low flow rate (5-10 µL/min).

  • Data Analysis: Confirm the presence of the expected molecular ion (e.g., m/z 208.09 for [M+H]⁺).

Thermal Analysis

Thermal analysis techniques are valuable for characterizing the physical properties of the API and can provide a quantitative measure of purity.[22][23]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and can be used to estimate the purity of highly pure (>98.5%), crystalline substances that do not decompose upon melting.[5] The calculation is based on the Van't Hoff equation, where impurities cause a broadening and depression of the melting peak.[5]

Protocol 4.1: DSC for Purity and Melting Point

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Experimental Conditions:

    Parameter Setting
    Temperature Range 25 °C to a temperature above the melting point
    Heating Rate 2 °C/min

    | Atmosphere | Nitrogen, 50 mL/min |

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. Use the instrument software to calculate purity based on the peak shape.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess thermal stability and to quantify the amount of volatile material (e.g., water, residual solvents) in the sample.[24][25]

Protocol 4.2: TGA for Thermal Stability

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Experimental Conditions:

    Parameter Setting
    Temperature Range 25 °C to 500 °C
    Heating Rate 10 °C/min

    | Atmosphere | Nitrogen, 50 mL/min |

  • Data Analysis: Analyze the thermogram for mass loss steps. The temperature at which significant mass loss begins is an indicator of thermal stability. Mass loss at temperatures below ~150 °C typically corresponds to the loss of water or volatile solvents.[23]

Summary of Analytical Techniques

TechniquePurposeKey Information Provided
HPLC-UV Primary purity and assay methodPurity (Area %), quantification of impurities, assay vs. standard
LC-MS Identification of unknown impuritiesMolecular weight and structural fragments of impurities
Headspace GC Quantification of volatile impuritiesIdentity and concentration of residual solvents
NMR Unambiguous identity confirmationDefinitive structure, confirmation of identity, qNMR for purity
DSC Physical characterization, secondary purityMelting point, purity of crystalline material
TGA Thermal stability and volatiles contentDecomposition temperature, water/solvent content

References

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  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ComplianceOnline.
  • Impurity Profiling with HRMS. (n.d.). Toref-Standards.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.). Avomeen.
  • ICH Guidelines for Analytical Method Valid
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • ICH Q2(R2) Validation of Analytical Procedures. (2023).
  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC). (n.d.). Lab Manager.
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  • 8+ Drug Purity Tests: Quick & Easy. (2025).
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  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition. (n.d.). MDPI.
  • General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. (n.d.). uspbpep.com.
  • A review on method development by hplc. (n.d.). SciSpace.
  • General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. (n.d.). USP29-NF24.
  • The Gas Chromatography of Long Chain Acid Amides. (n.d.).
  • Control pH During Method Development for Better Chrom
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  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University.

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The Versatility of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid in the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block with Therapeutic Potential

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, a malonamic acid derivative, represents one such promising building block. Its inherent structural features—a reactive carboxylic acid, an amide linkage, and an activated methylene group—offer a rich platform for a variety of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potential drug candidates, with a focus on the construction of quinolone and thiazole cores, both of which are prevalent in numerous FDA-approved drugs.

The 2,5-dimethylphenyl moiety is a common structural feature in many antimicrobial compounds, potentially contributing to favorable biological activity against a range of microorganisms.[1] This guide will not only provide step-by-step protocols for key synthetic transformations but also delve into the mechanistic rationale behind these procedures, empowering researchers to adapt and innovate upon these foundational methods.

Core Properties and Handling

Before proceeding with synthetic applications, it is crucial to understand the fundamental properties of this compound.

PropertyValueReference
CAS Number 6850-98-2[2]
Molecular Formula C₁₁H₁₃NO₃[2]
Molecular Weight 207.23 g/mol [2]
Appearance Typically a solid
Storage Store in a cool, dry place, away from incompatible materials.

Application I: Synthesis of 4-Hydroxyquinoline Derivatives via Intramolecular Cyclization

The quinolone scaffold is a cornerstone of antibacterial therapy, with numerous derivatives exhibiting potent activity against a broad spectrum of pathogens.[3] The Gould-Jacobs reaction is a classic and effective method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[4][5][6] Here, we adapt this methodology for the cyclization of this compound.

Mechanistic Insight: The Gould-Jacobs Reaction

The reaction proceeds through an initial condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[5] In our case, the starting material is already the N-aryl malonamic acid, which can be cyclized under strong acid or high-temperature conditions. The key step is an intramolecular electrophilic aromatic substitution, where the carboxylic acid or its activated form is the electrophile that attacks the electron-rich aromatic ring of the 2,5-dimethylphenyl group.

Gould-Jacobs Reaction start This compound intermediate Activated Intermediate (e.g., Acyl Chloride or Anhydride) start->intermediate  Activating Agent  (e.g., SOCl₂, PPA) cyclized Cyclized Intermediate intermediate->cyclized  Intramolecular  Friedel-Crafts  Acylation product 4-Hydroxy-5,8-dimethylquinolin-2(1H)-one cyclized->product  Tautomerization

Caption: Generalized workflow for the synthesis of a quinolone derivative.

Protocol 1: Synthesis of 4-Hydroxy-5,8-dimethylquinolin-2(1H)-one

This protocol describes the acid-catalyzed cyclization of this compound to the corresponding 4-hydroxyquinolin-2(1H)-one derivative. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.0 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (10-20 times the weight of the starting material) to the flask. The mixture will be viscous.

  • Heating: Gently heat the mixture with stirring to 120-140 °C. The viscosity of the mixture should decrease upon heating, allowing for more efficient stirring.

  • Reaction Monitoring: Maintain the temperature and stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture, quenching it in water, and extracting with an appropriate organic solvent.

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm mixture onto crushed ice with vigorous stirring.

  • Neutralization: The acidic aqueous mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

  • Isolation of Product: The precipitated solid is collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain the crude 4-hydroxy-5,8-dimethylquinolin-2(1H)-one.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Expected Outcome:

The final product, 4-hydroxy-5,8-dimethylquinolin-2(1H)-one, is expected to be a solid. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Synthesis of 2-Aminothiazole Derivatives

Thiazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][7] The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles, typically involving the reaction of an α-haloketone with a thioamide.[1] A related approach can be envisioned starting from this compound by first converting it to a suitable thioamide derivative.

Workflow for Thiazole Synthesis

The synthesis of a 2-aminothiazole derivative from this compound is a multi-step process. The key steps involve the conversion of the carboxylic acid to a thioamide, followed by cyclization with an α-haloketone.

Thiazole Synthesis start 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid amide N-(2,5-Dimethylphenyl)-3- (thiocarbamoyl)propanamide start->amide  Thionating Agent  (e.g., Lawesson's Reagent) thiazole Substituted 2-Aminothiazole Derivative amide->thiazole  α-Haloketone,  Base

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthesis, improve yields, and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of this compound, also known as N-(2,5-dimethylphenyl)malonamic acid, involves the formation of an amide bond between 2,5-dimethylaniline and malonic acid. The direct reaction between a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium carboxylate salt.[1] To achieve a successful and high-yield synthesis, activation of the carboxylic acid is necessary. This can be accomplished through various methods, including the use of coupling agents or the conversion of one of the carboxylic acid groups of malonic acid into a more reactive species, such as an acyl chloride.[2]

This guide will focus on a robust one-pot synthesis strategy and address potential issues that may arise during the experimental process.

Recommended Synthetic Protocol

A convenient and effective method for the synthesis of N-arylmalonamic acids involves the in-situ generation of a malonyl monoacyl chloride.[2] This intermediate then readily reacts with the aniline to form the desired product.

Experimental Workflow

workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up and Purification A Malonic Acid in Dry THF B Triethylamine (1 equiv.) A->B Add dropwise at 0°C, stir for 30 min C Thionyl Chloride (1 equiv.) B->C Add dropwise at 0°C, stir for 30 min D 2,5-Dimethylaniline (1.1 equiv.) C->D Add dropwise at 0°C, stir for 1h E Reaction Mixture D->E Monitor by TLC F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Recrystallize J->K

Caption: One-pot synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a stirred solution of malonic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add triethylamine (1.0 eq) dropwise. Stir the mixture for 30 minutes at 0°C.

  • In-situ Acyl Chloride Formation: To the same mixture, add thionyl chloride (1.0 eq) dropwise at 0°C. Stir for an additional 30 minutes at this temperature. This step generates the reactive malonyl monoacyl chloride intermediate.[2]

  • Amide Formation: Add a solution of 2,5-dimethylaniline (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0°C. Allow the reaction to proceed for 1-2 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of malonic acid.2. Deactivation of the acyl chloride intermediate by moisture.3. Low nucleophilicity of the aniline.1. Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled thionyl chloride and THF.2. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.3. While 2,5-dimethylaniline is reasonably nucleophilic, extending the reaction time or allowing the mixture to slowly warm to room temperature after the addition of the aniline may improve conversion.
Formation of a White Precipitate (Salt) Direct acid-base reaction between malonic acid and 2,5-dimethylaniline.This is more likely if the activation step is inefficient. Ensure the sequential addition of triethylamine and then thionyl chloride to form the acyl chloride in situ before adding the aniline.[2]
Presence of Multiple Spots on TLC 1. Formation of the bis-amide (N,N'-bis(2,5-dimethylphenyl)malonamide).2. Unreacted starting materials.3. Decomposition of the product.1. Use a slight excess of malonic acid or carefully control the stoichiometry of the aniline to favor mono-acylation.2. Monitor the reaction closely by TLC and ensure it goes to completion.3. Avoid excessive heating during the reaction and work-up, as N-aryl-β-ketoamides can be prone to decarboxylation or other side reactions.
Difficulty in Product Isolation/Purification The product may be an oil or difficult to crystallize.1. If the product is an oil, try triturating with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization.2. For purification, dissolve the crude product in an aqueous solution of sodium bicarbonate or potassium carbonate.[3] Wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with dilute HCl to precipitate the product.[3] Filter, wash with cold water, and dry.
Low Yield 1. Suboptimal reaction conditions.2. Loss of product during work-up and purification.1. Optimize the reaction time and temperature. A temperature of 0°C is a good starting point to control the reactivity of the acyl chloride.[2]2. Be mindful during the acid-base extraction to avoid product loss. Ensure complete precipitation by adjusting the pH carefully.

Frequently Asked Questions (FAQs)

Q1: Why is a one-pot synthesis preferred for this reaction?

A one-pot synthesis is efficient as it avoids the isolation of the highly reactive and potentially unstable malonyl monoacyl chloride intermediate.[2] This streamlines the process, reduces handling steps, and can improve the overall yield by minimizing losses during intermediate purification.

Q2: Can I use a different coupling agent instead of thionyl chloride?

Yes, other coupling agents can be used for amide bond formation. Uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used in peptide synthesis, are effective for activating carboxylic acids.[3] The reaction would typically be carried out in a polar aprotic solvent like DMF with an organic base such as diisopropylethylamine (DIPEA).

Q3: What is the mechanism of the malonic acid-mediated acylation?

The reaction proceeds through the activation of one of the carboxylic acid groups of malonic acid. In the presence of a coupling agent and a base, a reactive ketene intermediate can be formed, which is then attacked by the amine.[4] Alternatively, as in the recommended protocol, one of the carboxylic acid groups is converted to an acyl chloride, which is a highly reactive electrophile that is readily attacked by the nucleophilic aniline.[2]

mechanism cluster_activation Activation of Malonic Acid cluster_coupling Amide Bond Formation MA Malonic Acid MAC Malonyl Monoacyl Chloride (in-situ) MA->MAC + TEA, + SOCl2 TEA Triethylamine SOCl2 Thionyl Chloride Product 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid MAC->Product + 2,5-Dimethylaniline Aniline 2,5-Dimethylaniline

Caption: Simplified reaction mechanism.

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, carboxylic acid C=O and O-H, and N-H bonds).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q5: Are there any specific safety precautions I should take?

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2,5-Dimethylaniline is toxic and can be absorbed through the skin.[5] Handle with care and avoid inhalation and skin contact.

  • Triethylamine is a flammable and corrosive liquid.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules. [Link]

  • Mechanistic Studies of Malonic Acid-Mediated In Situ Acylation. Biopolymers. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

  • Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]

  • A convenient one-pot synthesis of N-arylmalonamic acid - via in-situ generation of malonyl monoacyl chloride. ResearchGate. [Link]

  • 2,5-Dimethylaniline. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid (also known as N-(2,5-dimethylphenyl)malonamic acid). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to identify, mitigate, and resolve common side reactions and experimental challenges.

Section 1: Reaction Overview and Core Mechanism

The synthesis of this compound is fundamentally an acylation reaction where the nucleophilic amine of 2,5-dimethylaniline attacks an activated malonic acid derivative. While several methods exist, a common and effective laboratory-scale approach involves the direct coupling of 2,5-dimethylaniline with a mono-ester of malonic acid, followed by saponification, or more directly, reacting the aniline with malonic acid using a peptide coupling agent.

A highly efficient method involves the in-situ generation of a reactive ketene intermediate from malonic acid using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1][2] The aniline then rapidly traps this ketene.

Reaction_Mechanism sub 2,5-Dimethylaniline + Malonic Acid intermediate Reactive Ketene Intermediate sub->intermediate Activation reagents Coupling Agent (e.g., HBTU) Base (e.g., DIPEA) product 3-[(2,5-Dimethylphenyl)amino] -3-oxopropanoic acid intermediate->product Nucleophilic Attack

Caption: Primary reaction pathway for the synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and validated solutions.

Q1: My reaction yield is extremely low, or I've failed to isolate any product. What are the likely causes?

A1: Low or zero yield is a common but solvable issue often traced back to reagent integrity or reaction conditions.

  • Cause 1: Inactive Coupling Reagent. Carbodiimide or uronium-based coupling reagents (e.g., DCC, EDC, HBTU) are moisture-sensitive. If they have been improperly stored, they will be hydrolyzed and inactive.

    • Solution: Always use a fresh bottle of the coupling reagent or one that has been stored meticulously in a desiccator. Do not use reagents that appear clumped or discolored.

  • Cause 2: Poor Quality Starting Materials. The 2,5-dimethylaniline may have oxidized over time (indicated by a dark color instead of a pale yellow or colorless appearance).

    • Solution: Purify the 2,5-dimethylaniline by distillation or column chromatography before use. Confirm the purity of malonic acid via melting point analysis.

  • Cause 3: Incorrect Stoichiometry or Order of Addition. The relative amounts of reagents are critical. If using a coupling agent to form the ketene intermediate, the malonic acid must be pre-activated before the aniline is introduced.[1][2]

    • Solution: A 5-minute pre-activation of malonic acid with the coupling agent and a non-nucleophilic base (like DIPEA) in an inert atmosphere is recommended before adding the aniline.[1][2] Use a slight excess (1.1 equivalents) of the malonic acid and coupling agent relative to the aniline.

  • Cause 4: Sub-optimal pH. The reaction environment's pH influences the nucleophilicity of the aniline. If the solution is too acidic, the aniline will be protonated and non-nucleophilic.

    • Solution: The use of a hindered organic base like N,N-Diisopropylethylamine (DIPEA) is crucial. It acts as a proton scavenger without competing as a nucleophile. Aim for a reaction pH between 8 and 9.

Q2: I have a significant impurity with a molecular weight of 149.19 g/mol , which I suspect is N-(2,5-dimethylphenyl)acetamide. How can I prevent its formation?

A2: You are correct. This impurity is the result of decarboxylation of your target molecule. Malonamic acids are β-amido carboxylic acids, which are susceptible to losing CO₂ upon heating, especially under acidic or basic conditions.

  • Mechanism of Side Reaction: The carboxyl group is lost as carbon dioxide, leading to the formation of an enolate intermediate which then tautomerizes to the more stable acetamide.

  • Solutions:

    • Strict Temperature Control: This is the most critical factor. The reaction should be run at or below room temperature (20-25°C). Avoid any heating during the reaction or workup. Rotary evaporation should be performed at low temperatures (<30°C).

    • Solvent Choice: Use aprotic solvents like DMF, NMP, or THF. Protic solvents can facilitate the proton transfer steps involved in decarboxylation.

    • Prompt Workup and Isolation: Do not let the reaction run for an unnecessarily long time after completion. Once the reaction is finished (as determined by TLC or LC-MS), proceed immediately to the workup and purification steps.

Decarboxylation product Target Product (M.W. 209.22) conditions Heat (Δ) or Extreme pH side_product N-(2,5-dimethylphenyl)acetamide (M.W. 149.19) conditions->side_product Decarboxylation co2 CO₂

Caption: The decarboxylation side reaction pathway.

Q3: My mass spectrum shows a significant peak at M.W. 312.39 g/mol . What is this impurity and how do I avoid it?

A3: This peak corresponds to N,N'-bis(2,5-dimethylphenyl)malonamide, the di-anilide byproduct. It forms when a single malonic acid molecule reacts with two molecules of 2,5-dimethylaniline.

  • Mechanism of Formation: This side reaction is favored if a di-activated malonic acid species is formed (e.g., using excess coupling agent) or if the reaction conditions allow for a second amidation to occur on the initially formed product.

  • Solutions:

    • Control Stoichiometry: The most effective way to prevent this is to use the aniline as the limiting reagent. A slight excess of malonic acid (e.g., 1.1 to 1.2 equivalents) ensures the aniline is consumed before it can react a second time.

    • Use a Mono-Protected Malonate: A robust, though longer, route is to start with a mono-substituted malonic acid half oxyester (SMAHO).[3] For example, react 2,5-dimethylaniline with ethyl malonyl chloride to form ethyl 3-((2,5-dimethylphenyl)amino)-3-oxopropanoate. The di-anilide cannot form. The desired product is then obtained by a simple saponification (hydrolysis) of the ester.[4]

    • Slow Addition: Adding the coupling agent slowly to the mixture of aniline and malonic acid can help maintain a low concentration of the activated species, favoring the mono-amidation reaction.

Dianilide_Formation malonic Malonic Acid product Target Product aniline1 2,5-Dimethylaniline (1st eq.) aniline1->product side_product N,N'-bis(2,5-dimethylphenyl) malonamide aniline2 2,5-Dimethylaniline (2nd eq.) aniline2->side_product conditions Excess Aniline or Over-activation conditions->side_product

Caption: Formation of the di-anilide side product.

Section 3: Frequently Asked Questions (FAQs)
  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is highly effective. Use a mobile phase like 7:3 ethyl acetate:hexane. The product is significantly more polar than the starting aniline. Staining with potassium permanganate can help visualize the spots. LC-MS is also an excellent tool for tracking the disappearance of starting materials and the appearance of the product and any side products.

  • Q: What is the best method for purification?

    • A: Acid-base extraction is a powerful first-line purification technique. After the reaction, quench with water and acidify the mixture to a pH of ~2-3 with 1M HCl. The desired product will be protonated and may precipitate or can be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine and drying is essential. The major impurity, unreacted 2,5-dimethylaniline, will remain in the acidic aqueous phase as its hydrochloride salt. If further purification is needed, recrystallization from an ethanol/water mixture or column chromatography on silica gel can be employed.[5]

  • Q: What are the key analytical features to confirm my product's identity?

    • A: For ¹H NMR (in CDCl₃ or DMSO-d₆), expect to see singlets for the two methyl groups on the phenyl ring, aromatic protons in the 7.0-7.5 ppm range, a singlet for the methylene (CH₂) protons of the malonamic acid backbone, and broad singlets for the NH and COOH protons. For Mass Spectrometry, the parent ion [M-H]⁻ in negative mode ESI is a key indicator.

Section 4: Recommended Experimental Protocol

This protocol is designed for reliability and high purity, incorporating troubleshooting insights.

Materials:

  • 2,5-Dimethylaniline (1.0 eq)

  • Malonic Acid (1.2 eq)

  • HBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M Hydrochloric Acid

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask under an inert nitrogen atmosphere, add malonic acid (1.2 eq) and dissolve in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at 0°C. This is the pre-activation step .

  • In a separate flask, dissolve 2,5-dimethylaniline (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the aniline solution dropwise to the activated malonic acid mixture at 0°C over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C .

  • The resulting solid can be further purified by recrystallization if necessary.

Section 5: Data Summary Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended Value/ConditionRationale
Temperature 0°C to Room Temp. (25°C)Prevents decarboxylation side reaction.
Solvent Anhydrous DMF or NMPAprotic polar solvent, good for solubility.
Base DIPEANon-nucleophilic, prevents aniline protonation.
Coupling Agent HBTU, HATU, or EDCEfficiently activates carboxylic acid.
Stoichiometry Aniline (1), Malonic Acid (1.2), Agent (1.2)Excess acid prevents di-anilide formation.
Workup pH 2-3Ensures product is protonated for extraction.

Table 2: Key Analytical Data for Identification

CompoundKey ¹H NMR Signals (DMSO-d₆, approx. ppm)Expected Mass (M.W.)
Target Product 12.5 (s, 1H, COOH), 9.5 (s, 1H, NH), 7.1-6.9 (m, 3H, Ar-H), 3.4 (s, 2H, CH₂), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃)209.22 g/mol
Decarboxylation Impurity 9.2 (s, 1H, NH), 7.2-6.8 (m, 3H, Ar-H), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃), 2.0 (s, 3H, COCH₃)149.19 g/mol
Di-anilide Impurity 9.8 (s, 2H, NH), 7.1-6.9 (m, 6H, Ar-H), 3.7 (s, 2H, CH₂), 2.2 (s, 6H, CH₃), 2.1 (s, 6H, CH₃)312.39 g/mol
References
  • Wiley-VCH. (n.d.). Supporting Information for Asymmetric Transfer Hydrogenation of β-Keto Esters.
  • Molecules. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. Retrieved from [Link]

  • Chandra, K., et al. (2015). Mechanistic Studies of Malonic Acid-Mediated In Situ Acylation. Biopolymers, 104(5), 495-505. Retrieved from [Link]

  • The Hebrew University of Jerusalem. (2015). Mechanistic Studies of Malonic Acid-Mediated In Situ Acylation. HUJI OpenScholar. Retrieved from [Link]

  • Google Patents. (1994). Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.
  • Chemical Review and Letters. (2021). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein-Institut. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid (CAS No. 6850-98-2). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate with high purity. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound. Each problem is presented with its likely causes and a series of recommended solutions.

Question 1: My final product has a low melting point and appears discolored (yellow or brown), even after initial isolation. How can I remove colored impurities?

  • Probable Cause: The discoloration is often due to high-molecular-weight by-products or residual starting materials, such as 2,5-dimethylaniline, which can oxidize and darken over time. These impurities can also interfere with the crystal lattice formation, leading to a depressed and broad melting point.

  • Solution:

    • Activated Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal (Norit). This should be done during the recrystallization process.

      • Dissolve the crude product in the minimum amount of a suitable hot solvent (see Protocol 1).

      • Allow the solution to cool slightly to prevent flash boiling when adding the charcoal.

      • Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the solution.

      • Heat the mixture back to just below boiling for 5-10 minutes with gentle swirling.

      • Perform a hot filtration to remove the charcoal, which adsorbs the colored impurities.

      • Allow the clear, hot filtrate to cool slowly to induce crystallization.

    • Acid-Base Extraction: If the impurity is suspected to be a neutral or basic compound (like residual aniline), an acid-base extraction is a powerful purification technique (see Protocol 2). This method specifically isolates the acidic target compound from non-acidic impurities.

Question 2: After synthesis, my crude product is an intractable oil or wax and refuses to crystallize. What steps can I take to induce solidification?

  • Probable Cause: The presence of significant impurities (unreacted starting materials, solvent) can inhibit crystallization and act as an "eutectic mixture," lowering the melting point below room temperature. The choice of solvent during workup may also be inappropriate, preventing precipitation.

  • Solution:

    • Purity First: Before attempting crystallization, ensure the majority of impurities are removed. An acid-base extraction (Protocol 2) is often the best first step to isolate the crude acid, which is more likely to crystallize than the initial reaction mixture.

    • Solvent System Optimization: The principle of recrystallization is that the compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[1] Experiment with different solvents (see Table 1) on a small scale.

    • Scratching and Seeding:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

      • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This "seed" acts as a template for crystallization.

    • Anti-Solvent Addition: If your compound is highly soluble in a solvent even when cold (e.g., ethanol), you can slowly add an "anti-solvent" in which your compound is insoluble (e.g., cold water or hexane) dropwise to the solution until persistent cloudiness is observed. Then, warm the mixture slightly to redissolve the precipitate and allow it to cool slowly.

Question 3: My NMR/LC-MS analysis shows the presence of starting materials (2,5-dimethylaniline and/or a malonic acid derivative). Which purification method is most effective?

  • Probable Cause: Incomplete reaction or improper workup procedures are the primary reasons for residual starting materials.

  • Solution:

    • Acid-Base Extraction (Highly Recommended): This is the most definitive method for separating your acidic product from the basic 2,5-dimethylaniline and any neutral malonic ester starting material.

      • During the basic wash (e.g., with NaHCO₃ solution), your product, this compound, will be deprotonated and move to the aqueous layer.

      • The basic 2,5-dimethylaniline and any neutral impurities will remain in the organic layer.

      • Subsequent acidification of the aqueous layer will precipitate your pure product. This workflow is detailed in Protocol 2 .

    • Recrystallization: While less targeted than extraction, recrystallization can work if the starting materials are present in small quantities and have different solubility profiles from your product. However, it is generally less efficient for removing significant amounts of these specific impurities.

Question 4: I am experiencing significant product loss during recrystallization. How can I improve my yield?

  • Probable Cause: Using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration are common causes of low recovery.

  • Solution:

    • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Add the hot solvent portion-wise to your crude material, ensuring each portion is given time to dissolve the compound, until the solid is just fully dissolved.

    • Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling leads to the formation of small, often impure crystals and traps soluble impurities. Slow cooling promotes the growth of larger, purer crystals.

    • Prevent Premature Crystallization: When performing a hot filtration (e.g., to remove charcoal or insoluble impurities), ensure your funnel and receiving flask are pre-heated. This can be done by placing them in an oven or by allowing hot solvent vapor to heat them before filtration. This prevents the solution from cooling and dropping crystals onto the filter paper.

    • Second Crop Recovery: After filtering your first crop of crystals, the remaining solvent (mother liquor) still contains some dissolved product. You can concentrate this solution by boiling off some of the solvent and cooling again to obtain a second, though typically less pure, crop of crystals.

Visualized Purification Workflow

The following diagram illustrates a general decision-making process for purifying this compound.

Purification_Workflow Figure 1: Purification Decision Workflow start Crude Product (Post-Synthesis) is_solid Is the crude product a solid? start->is_solid analysis Analyze Purity (TLC, LC-MS, NMR) acid_base Perform Acid-Base Extraction (Protocol 2) analysis->acid_base Starting Materials or Baseline Impurities recrystallize Perform Recrystallization (Protocol 1) analysis->recrystallize Mainly Solid Product with Minor Impurities charcoal Consider Charcoal Treatment (During Recrystallization) analysis->charcoal Product is Colored is_solid->analysis Yes is_solid->acid_base No (Oil/Wax) acid_base->recrystallize Isolate Acidic Solid final_analysis Final Purity Analysis (>98%?) recrystallize->final_analysis charcoal->recrystallize end_product Pure Product (Dry and Store) final_analysis->end_product Yes repurify Re-purify or Combine Methods final_analysis->repurify No repurify->acid_base

Caption: A decision tree for selecting the appropriate purification strategy.

Experimental Protocols

Protocol 1: Standard Recrystallization

This protocol describes a standard procedure for purifying the title compound via recrystallization.

  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents to find one where it is soluble when hot and insoluble when cold (see Table 1). Ethanol, isopropanol, or an ethanol/water mixture are often good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add activated charcoal, and proceed as described in Troubleshooting Question 1.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Solvent Polarity Expected Solubility of Target Compound Notes
Water HighLow solubility, may require heating.Good for final wash if product is insoluble.
Ethanol HighGood solubility, especially when hot.A mixture with water is often ideal.
Isopropanol Medium-HighGood solubility, especially when hot.Good alternative to ethanol.
Ethyl Acetate MediumModerate solubility.May be suitable, test on a small scale.
Toluene LowLikely poor solubility.Can be used as an anti-solvent.
Hexane LowInsoluble.Can be used as an anti-solvent.
Table 1: Solvent selection guide for recrystallization.
Protocol 2: Purification via Acid-Base Extraction

This powerful technique isolates acidic compounds from neutral and basic impurities.[2][3]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt and move into the aqueous layer. Repeat the wash 2-3 times.

    • Self-Validation: Test the pH of the aqueous layer after each wash; it should be basic (pH > 8).

  • Separate Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

    • Self-Validation: Spot a small sample of the organic layer on a TLC plate against your starting materials to ensure the product has been fully extracted.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring. Your product will precipitate out as a solid as the solution becomes acidic.

    • Self-Validation: Continue adding acid until the pH is ~2-3 (check with pH paper) and no more precipitate forms.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum. Further purification by recrystallization (Protocol 1) may be performed if needed.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[4] A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can help in identifying impurities.[5]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q2: How should I store the purified this compound? A2: The compound contains carboxylic acid and amide functional groups. To prevent potential degradation (e.g., hydrolysis or decarboxylation), it should be stored in a tightly sealed container in a cool, dry place, away from strong bases and high temperatures. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q3: My synthesis involves reacting 2,5-dimethylaniline with a derivative of malonic acid. What are some common by-products I should look out for? A3: Besides unreacted starting materials, several by-products can form:

  • Decarboxylation Product: Under harsh thermal or acidic/basic conditions, the product can lose CO₂ to form N-(2,5-dimethylphenyl)acetamide.

  • Diamide By-product: If a highly reactive malonic acid derivative (like malonyl chloride) is used, a second molecule of 2,5-dimethylaniline may react to form the N,N'-bis(2,5-dimethylphenyl)malonamide.

  • Side products from starting materials: Impurities present in the starting materials can lead to related impurities in the final product.[6]

References

  • University of Rochester, Department of Chemistry.
  • Westin, J.
  • Chem LibreTexts.
  • Google Patents.
  • The Pharma Master. Troubleshooting.
  • University of Canterbury.
  • Benchchem.
  • PubMed Central (PMC).
  • Agilent.
  • Phenomenex. Troubleshooting Guide.
  • Pharmaguideline. Resolving API Impurity Issues in Drug Development.
  • MDPI.
  • ResearchGate. Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent.

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Technical Support Center: Optimization of N-Acylation of 2,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the N-acylation of 2,5-dimethylaniline. The content moves beyond simple protocols to explain the underlying chemical principles, helping you optimize conditions and troubleshoot common experimental issues effectively.

Part 1: Foundational Concepts & Mechanism

This section addresses the fundamental questions regarding the reaction mechanism and the specific reactivity of the substrate.

FAQ: What is the general mechanism for the N-acylation of 2,5-dimethylaniline?

The N-acylation of 2,5-dimethylaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (like an acid anhydride or acyl chloride). This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group to form the final N-acylated product (an amide).

The reaction is typically carried out in the presence of a base. When using an acyl chloride, the base (e.g., pyridine) is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. With an acid anhydride, a weaker base like sodium acetate is often used to deprotonate the intermediate and drive the reaction to completion.[1]

N-Acylation_Mechanism sub 2,5-Dimethylaniline (Nucleophile) intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack acyl Acylating Agent (e.g., Acetic Anhydride) acyl->intermed prod N-Acyl-2,5-dimethylaniline (Amide Product) intermed->prod Collapse & Elimination lg Leaving Group (e.g., Acetate) intermed->lg

Caption: General mechanism of N-acylation.

FAQ: How do the methyl groups on 2,5-dimethylaniline influence its reactivity?

The two methyl groups on the aromatic ring have competing effects:

  • Electronic Effect: Methyl groups are electron-donating (+I effect), which increases the electron density on the nitrogen atom. This makes the amine a stronger nucleophile compared to unsubstituted aniline, potentially accelerating the rate of acylation.

  • Steric Effect: The methyl group at the 2-position (ortho to the amino group) introduces steric hindrance. This bulkiness can impede the approach of the acylating agent to the nitrogen atom, potentially slowing the reaction down.

The overall reactivity is a balance of these two effects. While the electronic activation is beneficial, significant steric hindrance from a bulky acylating agent may require more forcing conditions (e.g., higher temperature or longer reaction times) to achieve a good yield.

Part 2: Optimizing Core Experimental Parameters

Choosing the right reagents and conditions is critical for a successful reaction. This section provides guidance on making these selections.

FAQ: How do I choose the right acylating agent?

The most common choices are acid anhydrides and acyl chlorides.[2] The selection depends on reactivity, cost, and the sensitivity of your starting material.

FeatureAcetic Anhydride ((CH₃CO)₂O)Acetyl Chloride (CH₃COCl)Rationale & Causality
Reactivity Moderately reactive.Highly reactive.The chloride ion is a better leaving group than the acetate ion, making acyl chlorides more electrophilic.
Byproduct Acetic Acid (CH₃COOH)Hydrochloric Acid (HCl)HCl is a strong acid that will protonate the amine, forming an unreactive salt. A stoichiometric amount of a base like pyridine is required to scavenge the HCl. Acetic acid is weaker and less likely to fully deactivate the amine.
Handling Less hazardous, less moisture-sensitive.Highly corrosive, moisture-sensitive (hydrolyzes readily). Requires handling under inert conditions.The high reactivity of acetyl chloride makes it more susceptible to hydrolysis.
Typical Base Sodium Acetate, Pyridine (catalytic)Pyridine, Triethylamine (stoichiometric)The choice of base is directly linked to the acidity of the byproduct generated.[1][2]

Senior Scientist Insight: For routine acetylations of 2,5-dimethylaniline, acetic anhydride is often the superior choice. It offers a good balance of reactivity and handling safety, and the weaker acidic byproduct simplifies the reaction setup. Reserve acyl chlorides for situations where the amine is particularly unreactive or when introducing a more complex acyl group.

FAQ: Which solvent should I use?

The ideal solvent should dissolve the 2,5-dimethylaniline and be inert to the reaction conditions. The polarity of the solvent can also influence the reaction rate.

SolventTypeRationale for UsePotential Issues
Water (with acid) ProticUsed in procedures where the aniline is first dissolved as its hydrochloride salt.[1] The product often precipitates directly from the solution.Acylating agent can be hydrolyzed. Requires careful control of pH with a buffer like sodium acetate.
Acetonitrile (CH₃CN) Polar AproticGood solvency for anilines. Often provides excellent results in phase-transfer catalyzed acylations.Must be anhydrous, especially when using acyl chlorides.
Dichloromethane (DCM) AproticExcellent solvent for many organic reactions, easy to remove post-reaction.Environmental and health concerns.
Pyridine Basic SolventCan act as both the solvent and the base, simplifying the reaction setup when using acyl chlorides.Can be difficult to remove completely; has a strong, unpleasant odor.
Solvent-Free Neat ConditionsEnvironmentally friendly ("green") approach. Can lead to very high reaction rates.[3]Only suitable for liquid reactants or reactions that can be heated to melt the solids. May lead to exotherms.

Part 3: Validated Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental_Workflow start Start dissolve 1. Dissolve Substrate (2,5-Dimethylaniline) start->dissolve add_reagents 2. Add Reagents (Base, Acylating Agent) dissolve->add_reagents react 3. Reaction Monitoring (TLC) add_reagents->react workup 4. Work-up (Quench, Extract) react->workup Reaction Complete purify 5. Purification (Recrystallization) workup->purify end Characterize Product purify->end

Caption: General workflow for N-acylation experiments.

Protocol 1: N-Acetylation using Acetic Anhydride in an Aqueous System

This method is adapted from standard procedures for aniline acetylation and is robust and high-yielding.[1][4]

  • Dissolution: In a 100 mL Erlenmeyer flask, combine 2,5-dimethylaniline (2.42 g, 20 mmol) and 50 mL of water.

  • Acidification: Add concentrated hydrochloric acid (~1.7 mL, 20 mmol) dropwise while stirring. Stir until the aniline salt fully dissolves, forming a clear solution.

  • Reaction: To the stirred solution, add acetic anhydride (2.1 mL, 22 mmol) in one portion. Immediately follow with the addition of a solution of sodium acetate (2.46 g, 30 mmol) in 10 mL of water.

  • Precipitation: A white precipitate of the N-acetylated product should form rapidly. Continue stirring for 15 minutes to ensure complete reaction.

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 15 mL).

  • Purification: The crude product is often of high purity. For optimal purity, recrystallize from an ethanol/water mixture. Air-dry the crystals to a constant weight.

Part 4: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide helps you diagnose and solve common problems.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Is starting material (SM) consumed (TLC)? start->check_sm check_purity Is SM pure? (Color, NMR) check_sm->check_purity Yes sol_incomplete Incomplete Reaction: - Increase reaction time - Increase temperature - Add catalyst (e.g., DMAP) check_sm->sol_incomplete No check_reagents Are reagents active? (Anhydride hydrolyzed?) check_purity->check_reagents Yes sol_impure_sm Impure SM: - Purify SM via distillation - Use fresh bottle check_purity->sol_impure_sm No check_conditions Are conditions optimal? (Temp, Time, Base) check_reagents->check_conditions Yes sol_bad_reagents Inactive Reagents: - Use fresh acylating agent - Ensure anhydrous conditions check_reagents->sol_bad_reagents No check_conditions->sol_incomplete No sol_side_rxn Side Reactions or Work-up Loss: - Check work-up pH - Optimize purification check_conditions->sol_side_rxn Yes

Caption: Decision tree for troubleshooting low reaction yield.

Q: My reaction yield is very low, but TLC shows my starting material is gone. What happened?

A: This common issue points towards product loss during the work-up or purification steps.

  • Possible Cause 1: Product solubility. Your N-acylated product might have some solubility in the aqueous filtrate, especially if the volume is large or the cooling was insufficient.

    • Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath for at least 30 minutes before filtration. Minimize the amount of cold water used for washing the precipitate. You can also try extracting the aqueous filtrate with a solvent like ethyl acetate or DCM to recover dissolved product.

  • Possible Cause 2: Incorrect pH during work-up. Amides can be hydrolyzed back to the amine and carboxylic acid under strongly acidic or basic conditions, especially if heated.

    • Solution: Ensure your work-up is performed under neutral or mildly basic conditions and without excessive heating. Quenching the reaction by pouring it onto crushed ice is an effective way to dilute reagents and dissipate heat simultaneously.[4]

Q: My 2,5-dimethylaniline starting material is a dark reddish-brown liquid. Is it still usable?

A: Anilines are notoriously prone to air oxidation, which causes the formation of highly colored impurities.[5] While the presence of these impurities may not completely inhibit the reaction, they can lower the yield and make purification of the final product more difficult.

  • Expert Recommendation: For the best results, it is highly recommended to purify the 2,5-dimethylaniline before use. Vacuum distillation is the most effective method. If distillation is not feasible, you can try passing it through a short plug of activated carbon or basic alumina with a suitable solvent to remove some of the colored impurities. Always store purified anilines under an inert atmosphere (nitrogen or argon) and protected from light.

Q: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A: Besides unreacted starting material and the desired product, other spots could indicate side reactions.

  • Possible Side Product 1: Diacylation. This occurs if the initially formed amide is acylated a second time. This is generally unfavorable for anilines due to the decreased nucleophilicity of the amide nitrogen but can occur under harsh conditions or with highly reactive acylating agents.

    • Solution: Use a milder acylating agent (anhydride instead of chloride) and avoid a large excess of the acylating agent. Use approximately 1.05-1.1 equivalents.

  • Possible Side Product 2: Ring Acylation (Friedel-Crafts). While N-acylation is kinetically favored, C-acylation on the electron-rich aromatic ring is a possibility, especially if a Lewis acid catalyst is present or generated.

    • Solution: Avoid Lewis acid catalysts unless specifically required. The standard conditions using a base like pyridine or sodium acetate strongly favor N-acylation.

References

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • N Acetylation: The Acetylation of Aniline. Scribd. [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Link]

  • Amines. National Council of Educational Research and Training (NCERT). [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Royal Society of Chemistry. [Link]

  • Friede–Crafts alkylation of N,N-dimethylaniline. ResearchGate. [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • 2,5-Dimethylaniline. PubChem. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

  • A Novel Clay catalyst: N-Acetylation of Aniline. Journal of Chemical and Pharmaceutical Research. [Link]

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Stability issues of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Welcome to the technical support center for this compound (CAS 6850-98-2). This guide is intended for researchers, scientists, and drug development professionals to provide a deeper understanding of the stability characteristics of this molecule. While specific experimental stability data for this exact compound is not extensively published, this document synthesizes information based on the well-established chemical principles governing its core functional groups: a secondary aromatic amide and a malonic acid derivative.

This resource will help you anticipate potential stability issues, troubleshoot experimental challenges, and design robust analytical methods.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The two key functional groups are the N-aryl amide and the β-dicarboxylic acid moiety (malonamic acid). The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions. The malonic acid portion of the molecule is prone to decarboxylation upon heating.[1][2][3]

Q2: What is the recommended storage condition for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (-20°C) is advisable.

Q3: Is this compound sensitive to light?

A3: Aromatic amides can be susceptible to photodegradation. While specific data for this compound is unavailable, it is prudent to handle it under subdued lighting and store it in amber vials or light-blocking containers to prevent potential photolytic degradation, which could involve photo-Fries rearrangement or other radical-mediated reactions.[4]

Q4: What are the likely degradation pathways for this molecule?

A4: The two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond to yield 2,5-dimethylaniline and malonic acid.[3] This can be catalyzed by acid or base.

  • Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, particularly upon heating, to form N-(2,5-dimethylphenyl)acetamide.[1][2]

Q5: At what pH is the compound expected to be most stable in solution?

A5: Amide hydrolysis is generally slowest at near-neutral pH. Both strongly acidic and strongly basic conditions will likely accelerate the degradation of the amide bond.[3] Therefore, for solution-based experiments, maintaining a pH between 6 and 8 is recommended for optimal stability.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Loss of Compound Potency or Purity in Solution Over Time
  • Observation: You observe a decrease in the concentration of your main compound peak and the appearance of new peaks in your analytical chromatogram (e.g., HPLC) after storing the compound in solution.

  • Probable Cause: This is likely due to the hydrolytic degradation of the amide bond. The rate of hydrolysis is dependent on pH, temperature, and the solvent system.

  • Troubleshooting Steps:

    • pH Control: Ensure your solution is buffered to a near-neutral pH (6-8). Avoid highly acidic or basic conditions unless required for your experiment.

    • Temperature Management: Prepare solutions fresh and store them at low temperatures (2-8°C) for short-term use. For longer-term storage, consider freezing aliquots at -20°C or -80°C.

    • Solvent Choice: While aqueous buffers are common, consider the use of co-solvents. For instance, using a mixture of an organic solvent like acetonitrile or DMSO with water can sometimes reduce the rate of hydrolysis.

  • Validation Protocol:

    • Perform a time-course study. Prepare your solution and analyze it by a stability-indicating method (e.g., HPLC-UV) at t=0 and then at several time points (e.g., 2, 4, 8, 24 hours) under your typical experimental conditions. This will help you quantify the rate of degradation.

Issue 2: Inconsistent Results in Thermal Assays
  • Observation: When performing experiments that involve heating, you notice variability in your results or the appearance of a new, major impurity.

  • Probable Cause: The malonic acid moiety of the molecule is susceptible to thermal decarboxylation, which is the loss of CO2 upon heating.[1][2][5] This would result in the formation of N-(2,5-dimethylphenyl)acetamide.

  • Troubleshooting Steps:

    • Minimize Heat Exposure: If possible, reduce the temperature and duration of heating in your experimental protocol.

    • Alternative Methods: Explore non-thermal methods to achieve your experimental goals.

    • Characterize the Degradant: If heating is unavoidable, use techniques like LC-MS to identify the major degradant. If its mass corresponds to the loss of a carboxyl group (44 Da), this confirms decarboxylation.

  • Experimental Workflow for Investigating Thermal Degradation:

    G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of the compound at known concentration B Incubate samples at different temperatures (e.g., 40°C, 60°C, 80°C) A->B C Include a control sample at room temperature A->C D Analyze samples by HPLC-UV at various time points B->D C->D E Identify new peaks using LC-MS D->E F Quantify the loss of the parent compound D->F G Correlate the appearance of degradants with temperature E->G F->G

    Caption: Workflow for assessing thermal stability.

Issue 3: Sample Discoloration or Unexpected Side Products Under Oxidizing Conditions
  • Observation: Your sample, either in solid form or in solution, develops a color (e.g., yellow or brown), or you detect unexpected degradation products when using oxidizing reagents or upon exposure to air over long periods.

  • Probable Cause: The 2,5-dimethylphenyl group may be susceptible to oxidation. Aromatic amines and their derivatives can undergo oxidative degradation to form colored products.[6][7][8] The methyl groups on the aromatic ring could also be potential sites for oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Avoid Incompatible Reagents: Be cautious when using strong oxidizing agents in your experiments. If oxidation is a necessary step, conduct it under controlled conditions and for the shortest possible time.

    • Use of Antioxidants: In some formulations, the inclusion of a small amount of an antioxidant might be considered, but this should be carefully evaluated for compatibility with your experimental system.

  • Forced Oxidation Study Protocol:

    • To assess oxidative stability, a forced degradation study can be performed.[9][10] A common method is to expose a solution of the compound to a low concentration of hydrogen peroxide (e.g., 0.1% - 3% H2O2) at room temperature. Samples can be analyzed at different time points to monitor for degradation.

Data Summary: Predicted Degradation Products

The following table summarizes the most likely degradation products based on the chemical structure of this compound.

Degradation PathwayStress ConditionProbable Degradation Product(s)Molecular Weight ( g/mol )
Hydrolysis Acidic or Basic pH2,5-Dimethylaniline + Malonic Acid121.18 + 104.06
Decarboxylation HeatN-(2,5-dimethylphenyl)acetamide163.22
Oxidation Oxidizing agents, AirVarious oxidized derivatives (e.g., N-oxides, quinone-imines)Variable

Key Degradation Pathways

The two primary non-oxidative degradation pathways are hydrolysis and decarboxylation.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation Parent This compound MW: 209.23 Hydrolysis_Product1 2,5-Dimethylaniline MW: 121.18 Parent->Hydrolysis_Product1  + H2O (Acid/Base) Hydrolysis_Product2 Malonic Acid MW: 104.06 Parent->Hydrolysis_Product2  + H2O (Acid/Base) Decarboxylation_Product N-(2,5-dimethylphenyl)acetamide MW: 163.22 Parent->Decarboxylation_Product  Heat (- CO2)

Caption: Major predicted degradation pathways.

References

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]

  • Seto, Y., & Guengerich, F. P. (1993). Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. Journal of Biological Chemistry, 268(14), 9988-9997. [Link]

  • Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. (2023). Journal of the Indian Chemical Society. [Link]

  • Francke, R., & Little, R. D. (2014). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 19(10), 15477-15502. [Link]

  • Horner, L., & Betzel, C. (1953). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Journal of Chemistry, 31(11), 1081-1089. [Link]

  • N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline. (2025). Chemistry – A European Journal. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. [Link]

  • Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. (2025). JoVE. [Link]

  • Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. (2015). International Journal of Organic Chemistry, 5, 221-229. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2015). Arkivoc, 2015(6), 332-345. [Link]

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By-product analysis in the synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

A Senior Application Scientist's Guide to By-product Analysis and Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the common synthetic route involving the acylation of 2,5-dimethylaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). While this reaction is efficient, it is often accompanied by the formation of specific by-products that can complicate purification and reduce yields.

This document provides in-depth, experience-driven answers to common issues, explains the chemical logic behind by-product formation, and offers validated protocols for analysis and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've run my reaction and my main impurity has a molecular weight of 163.22 g/mol . What is it and why did it form?

Answer: The most prevalent by-product in this synthesis is almost certainly N-(2,5-dimethylphenyl)acetamide . This arises from the decarboxylation of your target molecule, this compound.

Causality & Mechanism: Your target product is a malonic acid monoamide, which is a type of β-keto acid derivative. These compounds are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating. The reaction proceeds through a cyclic, six-membered transition state, which is energetically favorable.[1] The initial product of this decarboxylation is an enol, which quickly tautomerizes to the stable acetamide.[1]

This reaction is often the primary yield-limiting side reaction, especially if the reaction temperature is not carefully controlled or if the work-up involves prolonged heating.

G cluster_reactants Reactants cluster_main Desired Pathway cluster_byproduct By-product Pathway (Decarboxylation) Aniline 2,5-Dimethylaniline Target 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid (Target Product) Aniline->Target Acylation Meldrums Meldrum's Acid Meldrums->Target Acylation Heat Δ (Heat) Byproduct N-(2,5-dimethylphenyl)acetamide (By-product) Heat->Byproduct Decarboxylation CO2 + CO₂

Caption: Primary reaction vs. decarboxylation by-product pathway.

Q2: My reaction TLC shows multiple spots, and my overall yield is very low. Besides decarboxylation, what other side reactions could be occurring?

Answer: Low yields and complex reaction mixtures often point to issues with thermal stability, not just of the product, but of the starting materials as well. The primary culprit here is the thermal decomposition of Meldrum's acid itself.

Causality & Mechanism:

  • Ketene Formation: When heated, particularly at temperatures above 100-120°C, Meldrum's acid can undergo a retro-[4+2] cycloaddition (or a related fragmentation) to generate highly reactive ketene (H₂C=C=O), along with acetone and carbon dioxide.[2][3][4] This ketene is a powerful and indiscriminate acetylating agent. It can react with your starting aniline, water, or even itself (polymerization), leading to a complex mixture of unwanted side products and a reduction in the amount of acylating agent available for the desired reaction.

  • Hydrolysis: The presence of water in the reaction, either from wet solvents or as a by-product, can lead to the hydrolysis of Meldrum's acid back to malonic acid and acetone.[5][6] Your target amide can also be hydrolyzed back to 2,5-dimethylaniline and malonic acid, although this is generally slower.

Troubleshooting Recommendations:

  • Strict Temperature Control: The acylation of anilines with Meldrum's acid can often be performed under neat (solvent-free) conditions or in a high-boiling solvent like toluene or xylene.[7] Carefully control the temperature. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Start trials around 80-90°C and monitor by TLC/LC-MS.

  • Anhydrous Conditions: Ensure your 2,5-dimethylaniline is dry and use anhydrous solvents if applicable. While the reaction generates acetone, minimizing extraneous water is crucial.

  • Order of Addition: Consider adding the aniline to a pre-heated solution/suspension of Meldrum's acid to ensure the aniline is present to react as soon as the Meldrum's acid becomes reactive, minimizing its self-decomposition.

Q3: How do I set up an effective analytical workflow to identify and quantify the by-products in my crude reaction mixture?

Answer: A multi-technique approach is essential for confident identification and quantification. The recommended workflow combines High-Performance Liquid Chromatography (HPLC) for separation and quantification with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.

G Crude Crude Reaction Mixture TLC TLC Analysis (Qualitative Check) Crude->TLC Quick Screen LCMS LC-MS Analysis Crude->LCMS Mass Identification HPLC HPLC Analysis (Purity & Quantification) Crude->HPLC Separation NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR Direct Analysis (if simple) ID Structure Confirmation & By-product Profile LCMS->ID MW Data Prep Preparative Chromatography (If needed for NMR) HPLC->Prep Isolate Impurities HPLC->ID Purity Data Prep->NMR NMR->ID Structural Data

Caption: Analytical workflow for by-product identification.

Detailed Protocols & Data Interpretation:

1. HPLC Method for Quantification

This method provides excellent separation of the polar starting materials, the acidic product, and the less polar acetamide by-product.

  • Protocol:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: Dilute a small aliquot of the crude reaction mixture in a 50:50 mixture of acetonitrile and water.

  • Expected Elution Order:

    • Malonic Acid (from hydrolysis) - Very early, highly polar.

    • This compound (Product) - Intermediate polarity.

    • 2,5-Dimethylaniline (Starting Material) - Intermediate polarity, typically close to the product.

    • N-(2,5-dimethylphenyl)acetamide (By-product) - Later eluting, less polar.

2. NMR and MS Data for Key Compounds

Use this table to quickly identify key species in your LC-MS and NMR spectra.

Compound NameStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (approx. δ, CDCl₃)
Target Product This compound221.25~8.5-9.5 ppm (br s, 1H, NH ), ~7.0-7.5 ppm (m, 3H, ArH ), ~3.5 ppm (s, 2H, CH ₂), ~2.3 ppm (s, 3H, Ar-CH ₃), ~2.2 ppm (s, 3H, Ar-CH ₃). Carboxylic acid proton may be very broad or exchange.
By-product N-(2,5-dimethylphenyl)acetamide163.22~7.5-8.5 ppm (br s, 1H, NH ), ~6.9-7.4 ppm (m, 3H, ArH ), ~2.3 ppm (s, 3H, Ar-CH ₃), ~2.2 ppm (s, 3H, Ar-CH ₃), ~2.1 ppm (s, 3H, CO-CH ₃).
Starting Material 2,5-Dimethylaniline121.18~6.5-7.0 ppm (m, 3H, ArH ), ~3.6 ppm (br s, 2H, NH ₂), ~2.2 ppm (s, 3H, Ar-CH ₃), ~2.1 ppm (s, 3H, Ar-CH ₃).

Consolidated Troubleshooting Guide

Observed SymptomProbable Cause(s)Recommended Solution(s)
Major peak at MW ~163 in LC-MS; low yield of desired product. Decarboxylation of the target product due to excessive heat.Reduce reaction temperature to the minimum required for conversion (e.g., 80-90°C). Minimize heating time during reaction and work-up.
Very complex TLC/HPLC profile; sticky, dark crude product. Thermal decomposition of Meldrum's acid to form reactive ketene.Strictly control the reaction temperature to below 100°C if possible. Ensure rapid mixing and consider adding the aniline to the Meldrum's acid to trap it as it becomes reactive.
Low conversion; presence of starting aniline and a very polar spot on TLC. Hydrolysis of Meldrum's acid.Use anhydrous solvents and ensure starting materials are dry. Store Meldrum's acid in a desiccator.
Product appears pure by ¹H NMR but yield is still below theoretical. Mechanical loss during work-up and purification. The product is an acid and may have partial solubility in aqueous layers depending on pH.During aqueous work-up, ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) before extraction to fully protonate the product and drive it into the organic phase.

References

  • Grokipedia. (n.d.). Meldrum's acid.
  • ResearchGate. (n.d.). Expanding the Versatile Reactivity of Diazido Malonic Acid Esters and Amides: Decarboxylation and Imine Formation.
  • Wikipedia. (n.d.). Meldrum's acid.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Open Research Repository. (n.d.). Cracking Meldrum's Acid: Lowering the Temperature.
  • ResearchGate. (n.d.). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: A Neat Access to Anilides.
  • (n.d.). Meldrum's acid and related compounds in the synthesis of natural products and analogs.
  • Grokipedia. (n.d.). 3-Oxopropanoic acid.
  • Wikipedia. (n.d.). 3-Oxopropanoic acid.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • ResearchGate. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis.

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How to avoid decarboxylation of 3-oxopropanoic acids during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Decarboxylation

Welcome to the technical support center for the synthesis and handling of 3-oxopropanoic acids (β-keto acids). These compounds are valuable synthetic intermediates but are notoriously prone to decarboxylation, leading to low yields and undesired byproducts. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges of working with these unstable molecules.

Understanding the "Why": The Mechanism of Decarboxylation

The primary challenge in working with 3-oxopropanoic acids is their inherent chemical instability. The β-carbonyl group provides a low-energy pathway for the loss of carbon dioxide. Understanding this mechanism is the first step toward preventing it.

Decarboxylation proceeds readily when the carboxylic acid is protonated. It involves a cyclic, six-membered transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone.[1][2] This process is often spontaneous, even at room temperature for simple structures like acetoacetic acid.[3]

Caption: Decision workflow for generating 3-oxopropanoic acids.

References
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  • Synthesis of (E)‐α,β‐Unsaturated Thioesters from Malonic Acid Half Thioesters and Aldehydes. ResearchGate. [URL: https://www.researchgate.net/publication/263884824_Synthesis_of_E-ab-Unsaturated_Thioesters_from_Malonic_Acid_Half_Thioesters_and_Aldehydes]
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Technical Support Center: Refinement of Crystallization Methods for 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for research, science, and drug development professionals. The protocols and troubleshooting guides provided herein are general recommendations and may require optimization for specific experimental conditions.

Welcome to the dedicated technical support resource for the crystallization of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges and solutions associated with obtaining high-quality crystalline material of this compound.

Introduction to Crystallization Challenges

This compound is a carboxamide derivative of an organic acid.[1] The presence of both a carboxylic acid and an amide functional group allows for the formation of strong intermolecular hydrogen bonds, which are crucial in the crystallization process.[2] However, the conformational flexibility of the molecule can present challenges such as "oiling out" and the formation of multiple crystalline forms, known as polymorphs.[3] Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient (API) can exhibit different physical properties, including solubility, stability, and bioavailability.[4][5][6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" instead of crystallizing upon cooling or anti-solvent addition. What is happening and how can I fix it?

A1: Understanding the Phenomenon of "Oiling Out"

"Oiling out" is a phenomenon where a solute separates from a solution as a liquid phase (an oil) rather than a solid crystalline phase.[9] This typically occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solute as it begins to come out of solution.[9][10] For compounds with flexible structures, like this compound, the kinetic barrier to forming an ordered crystal lattice can be high, favoring the formation of a disordered liquid phase.[3]

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Rapid cooling can lead to high supersaturation, which promotes oiling out.[9] A slower, controlled cooling rate allows more time for molecules to orient themselves correctly for nucleation and crystal growth.

  • Modify the Solvent System:

    • Increase Solvent Volume: Adding more of the primary solvent can reduce the level of supersaturation.[10]

    • Change the Solvent: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[11] For organic acids and amides, solvents like alcohols (methanol, ethanol) or ethyl acetate are often good starting points.[12][13]

  • Induce Crystallization:

    • Scratching: Scratching the inside of the flask with a glass rod at the oil-air interface can create nucleation sites and induce crystallization.[9]

    • Seeding: If available, adding a small seed crystal of the desired solid form can provide a template for crystal growth.[3]

Experimental Protocol: Overcoming Oiling Out

  • If an oil has formed, gently heat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to reduce the supersaturation.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try cooling the solution further in an ice bath or refrigerator.

  • If oiling out persists, attempt to induce crystallization by scratching the flask or adding a seed crystal.

Diagram: Decision Workflow for Oiling Out

Caption: Troubleshooting workflow for oiling out.

Q2: I am observing poor crystal morphology (e.g., needles, plates) which is affecting filtration and drying. How can I improve the crystal habit?

A2: Controlling Crystal Habit

Crystal habit refers to the external shape of a crystal.[14] It is an important physical property that can impact downstream processes such as filtration, drying, and tableting.[15] The crystal habit can be modified by changing the crystallization conditions, which in turn affects the relative growth rates of different crystal faces.[15][16]

Strategies for Habit Modification:

  • Solvent Selection: The solvent can play a significant role in determining crystal form.[17] Crystallizing from different solvents or solvent mixtures can lead to different crystal habits.[16]

  • Control of Supersaturation: A lower level of supersaturation, achieved through slower cooling or anti-solvent addition, often results in more well-formed crystals.[16]

  • Additives: The presence of impurities or specifically added habit modifiers can alter the crystal shape by adsorbing to certain crystal faces and inhibiting their growth.[18][19]

  • pH Adjustment: For ionizable compounds like carboxylic acids, adjusting the pH of the solution can influence the crystal habit.

Table: Solvent Effects on Crystal Habit (Illustrative)

Solvent SystemCooling MethodResulting Crystal Habit
Methanol/WaterSlow CoolPrismatic
EthanolEvaporationNeedles
Ethyl Acetate/HexaneAnti-solventPlates
AcetonitrileSlow CoolBlocks
Q3: I suspect I have polymorphism. How can I confirm this and selectively crystallize the desired form?

A3: Identifying and Controlling Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[7] Different polymorphs can have significantly different physical properties, making the control of polymorphism a critical aspect of drug development.[5][8]

Confirming Polymorphism:

A combination of analytical techniques is typically used to identify and characterize polymorphs:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[7]

  • Differential Scanning Calorimetry (DSC): DSC can distinguish polymorphs based on their different melting points and transition temperatures.

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates (crystals containing solvent molecules), which can sometimes be mistaken for polymorphs.

  • Spectroscopy (FTIR, Raman): Vibrational spectroscopy can often differentiate between polymorphs due to differences in their molecular conformations and intermolecular interactions.

Selective Crystallization of a Desired Polymorph:

The selective crystallization of a specific polymorph can be achieved by controlling the crystallization conditions to favor either the thermodynamically most stable form or a kinetically favored metastable form.

  • Thermodynamic Control: The most stable polymorph is typically obtained through slow crystallization processes, such as slow cooling or slow evaporation. This allows the system to reach equilibrium and form the lowest energy crystal structure.

  • Kinetic Control: Metastable polymorphs are often obtained through rapid crystallization methods, such as fast cooling or rapid anti-solvent addition. These conditions can trap the molecules in a higher energy, but still crystalline, state.

Diagram: Polymorph Crystallization Strategy

G cluster_conditions Crystallization Conditions cluster_outcomes Polymorph Outcome Rapid Cooling/Anti-solvent Addition Rapid Cooling/Anti-solvent Addition Kinetic Polymorph (Metastable) Kinetic Polymorph (Metastable) Rapid Cooling/Anti-solvent Addition->Kinetic Polymorph (Metastable) Favors Slow Cooling/Evaporation Slow Cooling/Evaporation Thermodynamic Polymorph (Stable) Thermodynamic Polymorph (Stable) Slow Cooling/Evaporation->Thermodynamic Polymorph (Stable) Favors

Caption: Kinetic vs. Thermodynamic control in polymorphism.

References

  • Curia Global. Drug Polymorphism: A Key Consideration for API Development. [Link]

  • Crimson Publishers. (2018-02-15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link]

  • Xtalks. (2020-02-04). Drug Polymorphism: A Key Consideration for API Development. [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). [Link]

  • Technobis Crystallization Systems. (2023-01-12). Industrial importance of controlling crystal habit. [Link]

  • Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. [Link]

  • CrystEngComm (RSC Publishing). (2025-05-29). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. [Link]

  • American Mineralogist | GeoScienceWorld. (2018-07-02). Some Factors Influencing Crystal Habit*. [Link]

  • Reddit. (2013-02-03). Recrystallization (help meeeeee). [Link]

  • Google Patents. US20060078573A1 - Methods of modifying crystal habit.
  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Taylor & Francis Online. (2018-07-02). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. [Link]

  • Quora. (2018-11-13). How to choose a solvent for crystallization of an organic compound. [Link]

  • Chemistry LibreTexts. (2022-04-07). 3.3C: Determining Which Solvent to Use. [Link]

  • Wikipedia. Crystal habit. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • PMC - NIH. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. [Link]

  • ResearchGate. (2025-08-06). (PDF) Preparation and studies of the co-crystals of meloxicam with carboxylic acids. [Link]

  • Unknown. Crystallization Solvents.pdf. [Link]

  • Bradford Scholars. (2012-06-01). Investigating co-crystallisation of primary amides and carboxylic acids. Comparative analysis of Benzamide, Isonicotinamide and Nicotinamide co-crystal growth with carboxylic acid. [Link]

  • NIH. Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. [Link]

  • PMC - PubMed Central. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • Google Patents.
  • PubMed Central. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. [Link]

  • ResearchGate. (PDF) Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. [Link]

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Overcoming poor solubility of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Welcome to the technical support resource for this compound (CAS 6850-98-2). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of its poor solubility in organic solvents. Here, we provide a structured, in-depth troubleshooting framework rooted in chemical first principles and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the core structural features of this compound that dictate its solubility behavior?

A1: Understanding the molecule's structure is the first step in troubleshooting its solubility. The compound possesses three key domains that create a challenging solubility profile:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It can form strong intermolecular hydrogen bonds, often leading to dimerization, which stabilizes the crystal lattice and increases the energy required to dissolve the solid.

  • Amide (-CONH-): The secondary amide linkage is also polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This further contributes to high crystal lattice energy.

  • 2,5-Dimethylphenyl Group: This aromatic ring with two methyl substituents is bulky and non-polar (lipophilic).

The molecule is, therefore, amphiphilic, having distinct polar and non-polar regions. This duality means it is often not "happy" in either highly polar or highly non-polar solvents, leading to poor solubility across a wide range of common organic media. The principle of "like dissolves like" suggests that a solvent or solvent system that can effectively interact with both the polar and non-polar functionalities is required.[1]

Caption: Structural analysis of the target compound.

Troubleshooting Guide: A Tiered Approach

If you are experiencing difficulty dissolving this compound, follow this systematic guide. Start with Tier 1 and only proceed to the next tier if solubility issues persist.

start START: Poor Solubility Observed tier1 Tier 1: Foundational Techniques (Solvent Screening & Temperature) start->tier1 tier2 Tier 2: Physicochemical Modification (pH Adjustment & Co-solvents) tier1->tier2 Soluble? [No] success SUCCESS: Compound Dissolved tier1->success Soluble? [Yes] tier3 Tier 3: Advanced Strategies (Salt Formation & Formulation) tier2->tier3 Soluble? [No] tier2->success Soluble? [Yes] tier3->success Soluble? [Yes] fail Consult Formulation Specialist tier3->fail Soluble? [No]

Caption: Systematic workflow for solubility enhancement.

Tier 1: Foundational Techniques

Q2: I've tried common solvents like dichloromethane (DCM) and ethyl acetate without success. What is the recommended first step?

A2: The first step is a systematic screening of a broader range of solvents, chosen to address the different functionalities of the molecule. The goal is to identify a solvent class that shows at least partial solubility, which can then be optimized.

  • Rationale: The compound's amphiphilic nature requires solvents that can offer a combination of polarity, hydrogen bonding capability, and ability to accommodate the non-polar ring.

  • Recommended Solvents for Screening:

    • Protic Solvents: Methanol, Ethanol, Isopropanol (can H-bond with the acid and amide).

    • Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) (can act as H-bond acceptors and have higher polarity).

    • Ester/Ketone Solvents: Acetone, Cyclohexanone (solvents with a carbonyl group can show enhanced solubility for carboxylic acids).[2][3]

    • Chlorinated Solvents: Chloroform (can be a weak H-bond donor).

See Protocol 1: Systematic Solvent Screening for the detailed experimental procedure.

Q3: Can I simply heat the mixture to improve solubility?

A3: Yes, increasing the temperature is a valid and simple initial step. Most dissolution processes are endothermic, meaning solubility increases with temperature.[4]

  • Causality: Heat provides the energy needed to overcome the intermolecular forces (crystal lattice energy) of the solid solute, allowing solvent molecules to solvate it more effectively.

  • Protocol:

    • Suspend the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Gently warm the mixture in a water bath, increasing the temperature in 10°C increments (e.g., to 40°C, 50°C, 60°C). Do not exceed the solvent's boiling point.

    • Stir or sonicate the sample at each temperature for 5-10 minutes.

    • Observe for dissolution.

  • Critical Consideration: Be aware of your compound's thermal stability. After successfully dissolving the compound with heat, allow the solution to cool to room temperature to check for precipitation. If it crashes out, the solubility is thermodynamically limited at room temperature, and you will need to proceed to Tier 2.

Tier 2: Physicochemical Modification

Q4: Since the compound is a carboxylic acid, how can I leverage pH to enhance its solubility?

A4: This is one of the most effective strategies. By deprotonating the carboxylic acid with a base, you form a carboxylate salt. This salt is an ionic species and is typically much more soluble in polar solvents (including aqueous solutions and polar organic solvents like alcohols or DMSO) than the neutral parent acid.

  • Mechanism: The conversion of the neutral, H-bonded dimer into a dissociated, charged ion dramatically increases its interaction with polar solvent molecules.

  • Application: This method is ideal if your downstream application can tolerate a basic pH or the presence of a counter-ion.

  • Procedure: Add a suitable base (e.g., triethylamine, diisopropylethylamine for organic media; sodium hydroxide or sodium bicarbonate for aqueous/alcoholic media) dropwise to a suspension of the compound in a polar solvent until the solid dissolves.

See Protocol 2: Solubility Enhancement via pH Modification for a detailed workflow.

Q5: What if my experiment must be conducted in a non-polar organic solvent where pH adjustment is not feasible?

A5: In this scenario, a co-solvent system is the logical next step. A co-solvent is a mixture of two or more miscible solvents designed to provide a more favorable solvation environment than either solvent alone.

  • Rationale: The goal is to create a solvent blend with an intermediate polarity that can effectively solvate both the non-polar dimethylphenyl ring and the polar acid/amide groups.

  • Recommended Co-solvent Systems to Test:

    • Toluene/DMF or Toluene/DMSO: The toluene solvates the aromatic ring while the highly polar aprotic solvent interacts with the H-bonding groups.

    • DCM/Methanol: A small percentage of methanol (1-10%) in DCM can disrupt the solute's intermolecular hydrogen bonds, allowing the bulk DCM to solvate the molecule.

    • THF/Water: The presence of a small amount of water can significantly enhance the solubility of carboxylic acids in some organic solvents like THF.[2][3]

See Protocol 3: Developing a Co-Solvent System for a systematic approach.

Key Data & Protocols

Table 1: Properties of Recommended Screening Solvents
SolventPolarity IndexTypeBoiling Point (°C)Key Features
Methanol 5.1Protic65Excellent H-bond donor/acceptor
Ethanol 4.3Protic78Good H-bond donor/acceptor
Acetonitrile (ACN) 5.8Aprotic Polar82Strong dipole, H-bond acceptor
Acetone 5.1Aprotic Polar56Carbonyl H-bond acceptor
Tetrahydrofuran (THF) 4.0Aprotic Polar66Ether oxygen is H-bond acceptor
Dimethylformamide (DMF) 6.4Aprotic Polar153High polarity, H-bond acceptor
Dimethyl sulfoxide (DMSO) 7.2Aprotic Polar189Very high polarity, strong H-bond acceptor
Toluene 2.4Non-polar111Aromatic, solvates non-polar groups
Dichloromethane (DCM) 3.1Aprotic40Weak H-bond donor capability
Protocol 1: Systematic Solvent Screening
  • Preparation: Aliquot 1.0 mg of this compound into separate, labeled 1.5 mL glass vials.

  • Solvent Addition: Add 100 µL of a test solvent to the first vial (this represents a high concentration of 10 mg/mL).

  • Initial Assessment: Vortex the vial vigorously for 1 minute at room temperature. Visually inspect for dissolution against a dark background.

  • Sonication: If not fully dissolved, place the vial in a bath sonicator for 10 minutes. Inspect again.

  • Incremental Dilution: If the compound remains insoluble, add another 100 µL of the same solvent (now 5 mg/mL) and repeat steps 3-4. Continue this incremental dilution (to 2 mg/mL, 1 mg/mL, etc.) until dissolution is achieved or a practical lower limit (e.g., 0.1 mg/mL) is reached.

  • Record Results: Document the approximate solubility in each solvent (e.g., "<1 mg/mL", "soluble at 5 mg/mL").

  • Heat Application (Optional): For promising solvents where partial solubility was observed, repeat the process on a fresh sample while heating to 50°C as described in Tier 1.

Protocol 2: Solubility Enhancement via pH Modification
  • Setup: Suspend 5.0 mg of the compound in 1.0 mL of a polar solvent (e.g., Methanol, THF, or a THF/water mixture).

  • Base Selection:

    • For organic systems: Prepare a 1 M solution of triethylamine (TEA) in the same solvent.

    • For aqueous systems: Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Titration: While stirring the suspension, add the base solution dropwise (e.g., 2 µL at a time).

  • Observation: After each addition, allow the mixture to stir for 1-2 minutes. Continue adding base until the solid completely dissolves.

  • Quantification: Record the volume of base required. This provides information on the stoichiometry and helps in preparing stock solutions of the resulting salt.

  • Stability Check: After dissolution, let the solution stand for 30 minutes to ensure it remains stable and does not precipitate. Check the pH of the final solution if in an aqueous system.

References

  • Quora. (2021). How will you increase the solubility of organic compounds?[Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
  • PubMed Central (PMC). (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • PubChem. (n.d.). 3-Amino-3-Oxopropanoic Acid. [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid. [Link]

  • PubMed Central (PMC). (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. [Link]

  • Grokipedia. (n.d.). 3-Oxopropanoic acid. [Link]

  • YouTube. (2023). Solubility of Organic Compounds. [Link]

  • PubMed Central (PMC). (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • SciTech Connect. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester. [Link]

Sources

Validation & Comparative

Biological activity of derivatives of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to the Biological Activity of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid Derivatives

Introduction: The N-Aryl-β-Alanine Scaffold as a Versatile Pharmacophore

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutics. The N-aryl-β-alanine framework, to which this compound belongs, represents a class of compounds with significant, yet not fully exploited, therapeutic potential. These structures are of particular interest due to their analogy with natural α-amino acids, which allows for potential recognition by biological systems, coupled with enhanced stability against proteolytic degradation.[1] This inherent stability makes them attractive candidates for drug development, promising improved pharmacokinetic profiles.

The core structure, characterized by a β-amino acid linked to an aromatic system, provides a modular platform for extensive chemical modification. The aryl group, the β-alanine backbone, and the terminal carboxylic acid can all be functionalized, leading to a vast chemical space of derivatives. The 2,5-dimethylphenyl moiety, in particular, offers a unique lipophilic and steric profile that can significantly influence target binding and cellular uptake.

This guide will provide a comparative analysis of the biological activities reported for derivatives of this scaffold, with a specific focus on antimicrobial, anticancer, and anti-inflammatory properties. By examining the structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a comprehensive understanding of how modifications to the core structure impact biological efficacy.

Comparative Analysis of Biological Activities

The N-aryl-β-alanine scaffold has been explored for a range of therapeutic applications. The following sections compare the performance of its derivatives in key biological assays.

Antimicrobial Activity: Targeting Drug-Resistant Pathogens

Derivatives of the N-aryl-β-alanine class have shown considerable promise as antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria.[2][3] The strategic modification of the core structure has led to the development of compounds with potent activity against challenging pathogens.

A notable study focused on N-2,5-dimethylphenylthioureido acid derivatives, which were further modified to create a series of aminothiazole compounds.[2] This work highlights the importance of the N-2,5-dimethylphenyl group in conjunction with a β-alanine linker for achieving significant antimicrobial effects.

Key Findings:

  • Potency against Resistant Strains: Certain 4-substituted thiazole derivatives (compounds 3h and 3j ) and a naphthoquinone-fused thiazole derivative (7 ) demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and linezolid/tedizolid-resistant S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 32 µg/mL.[2]

  • Broad-Spectrum Antifungal Activity: Further derivatization led to compounds with significant antifungal properties against drug-resistant Candida species, including Candida auris.[2]

  • Structure-Activity Relationship (SAR): The incorporation of heterocyclic moieties, such as thiazoles, appears to be a key determinant of antimicrobial potency. The nature and position of substituents on these heterocyclic rings can fine-tune the activity spectrum.[2]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected N-2,5-Dimethylphenyl Derivatives

CompoundS. aureus (Linezolid-Resistant)E. faecium (Vancomycin-Resistant)Candida auris
3h 1-84-16>64
3j 1-22-4>64
7 2-168-32>64
Linezolid 8-32>64N/A
Fluconazole N/AN/A8-32

Data synthesized from[2]

Anticancer Activity: Targeting Proliferation and Metastasis

The N-aryl-β-alanine scaffold has also been investigated for its anticancer properties, with derivatives showing selective cytotoxicity against various cancer cell lines.[4][5] The mechanism often involves the disruption of cancer cell metabolism and survival pathways.[5]

Research into N-aryl-β-alanine derivatives containing hydrazone and azole moieties has revealed promising anticancer effects against triple-negative breast cancer and glioblastoma in vitro.[4]

Key Findings:

  • Selective Cytotoxicity: Derivatives featuring a bis(N'-(4-bromobenzylidene) fragment were found to be exclusively cytotoxic to cancer cells.[4]

  • Influence of Electron-Withdrawing Groups: The most potent compounds against both breast cancer and glioblastoma cell lines contained electron-withdrawing groups (e.g., 4-BrPh or 4-ClPh) on the hydrazone moiety, combined with halogens (Cl, Br, or I) on the N-aryl ring.[4]

  • Migrastatic Activity: Selected derivatives demonstrated the ability to reduce the migration of MDA-MB-231 breast cancer cells, inhibit 3D tumor culture growth, and prevent cell colony formation.[4]

  • Metabolic Disruption: N-aryl-β-alanine derivatives are thought to exert their cytotoxic effects by interfering with the metabolic role of alanine, thereby disrupting cancer cell survival and growth.[5]

Table 2: Anticancer Activity of Representative N-Aryl-β-Alanine Dihydrazone Derivatives

Cell LineCompound A (4-BrPh) % ViabilityCompound B (4-ClPh) % Viability
MDA-MB-231 (Breast Cancer) Significantly ReducedSignificantly Reduced
U-87 (Glioblastoma) Significantly ReducedSignificantly Reduced
Normal Fibroblasts No Significant EffectNo Significant Effect

Qualitative summary based on findings from[4]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

While less explored than their antimicrobial and anticancer potential, derivatives of 3-aminopropanoic acid have demonstrated anti-inflammatory properties.[6][7][8] The conjugation of β-alanine with known non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory effects and improve their pharmacological profiles.[7]

Key Findings:

  • Enhanced Efficacy of NSAIDs: Conjugating NSAIDs like ibuprofen and ketoprofen with β-alanine (and subsequent esterification) resulted in derivatives with significantly more potent anti-inflammatory activity in a carrageenan-induced rat paw edema model.[7]

  • COX-2 Inhibition: The ibuprofen and ketoprofen derivatives showed enhanced inhibition of COX-2 compared to the parent drugs, suggesting a potential mechanism for their improved anti-inflammatory action.[7]

  • Modulation of Inflammatory Mediators: Studies on related propionic acid derivatives have shown that they can reduce cell migration and the levels of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[8]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Diagram: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C C->D E Read Plates for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the N-aryl ring and modifications to the β-alanine backbone.

SAR Insights:

  • N-Aryl Substituents: The presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring often enhances anticancer activity.[4] The 2,5-dimethyl substitution pattern provides a specific steric and electronic environment that can be crucial for activity.

  • Backbone Modifications: Conversion of the terminal carboxylic acid to amides, esters, or hydrazides can dramatically alter the biological activity and spectrum.[9] For example, hydrazide derivatives have shown potent antimicrobial and anticancer effects.[4][9]

  • Cyclization and Heterocyclic Conjugation: Cyclization of the β-alanine backbone or its conjugation with heterocyclic systems like thiazoles is a highly effective strategy for generating potent antimicrobial agents.[2]

Logical Relationship: From Scaffold to Biological Activity

SAR cluster_mods Chemical Modifications cluster_activity Biological Activities Scaffold Core Scaffold 3-[(2,5-Dimethylphenyl)amino] -3-oxopropanoic acid Mod1 N-Aryl Ring Substitutions (e.g., Halogens) Scaffold->Mod1 Mod2 Backbone Derivatization (e.g., Hydrazides) Scaffold->Mod2 Mod3 Heterocyclic Conjugation (e.g., Thiazoles) Scaffold->Mod3 Act1 Anticancer Activity Mod1->Act1 Mod2->Act1 Act2 Antimicrobial Activity Mod2->Act2 Act3 Anti-inflammatory Activity Mod2->Act3 Mod3->Act2

Caption: Impact of chemical modifications on the biological activities of the scaffold.

Future Perspectives: The development of derivatives of this compound is a promising area for therapeutic innovation. Future research should focus on:

  • Systematic SAR Studies: A more systematic exploration of substituents on the 2,5-dimethylphenyl ring to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By leveraging the modular nature of this scaffold and applying rational drug design principles, it is possible to develop novel and effective therapeutic agents for a range of diseases.

References

  • Grybaitė, B., et al. (2021). Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. Bioorganic Chemistry, 115, 105214. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Pharmaceuticals, 16(2), 220. Available at: [Link]

  • Anusevičius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Medicinal Chemistry Research, 23, 750-760. Available at: [Link]

  • Grybaitė, B., et al. (2021). Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2013). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(3), 724. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. Available at: [Link]

  • Shah, V. R., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570. Available at: [Link]

  • Al-Qaisi, Z. A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. Available at: [Link]

  • Tsolaki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2085. Available at: [Link]

  • Avila, D. S., et al. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, also known as N-(2,5-dimethylphenyl)malonamic acid, is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive carboxylic acid and a substituted aromatic amide, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents and functional polymers. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of the strengths and weaknesses of each approach.

Comparative Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of an amide bond between 2,5-dimethylaniline and a malonic acid derivative. The choice of the malonic acid synthon is the primary differentiating factor between the synthetic routes. This guide will explore and compare the following three well-established methods:

  • Direct Condensation with Diethyl Malonate: A classical approach involving the direct reaction of 2,5-dimethylaniline with diethyl malonate at elevated temperatures.

  • Acylation with Malonic Acid Monomethyl Ester Chloride: A more reactive approach utilizing an activated malonic acid derivative to facilitate amide bond formation under milder conditions.

  • Ring-Opening of Meldrum's Acid: A method that leverages the high reactivity of Meldrum's acid as a malonic acid equivalent, offering a potentially high-yielding pathway.

The following table summarizes the key comparative metrics for these synthetic routes, which will be elaborated upon in the subsequent sections.

Synthetic Route Key Reagents Typical Reaction Conditions Reported Yields (Analogous Reactions) Advantages Disadvantages
1. Direct Condensation Diethyl Malonate, 2,5-DimethylanilineHigh Temperature (150-200 °C), Neat or in high-boiling solvent20-50%Inexpensive starting materials, simple procedure.Harsh reaction conditions, often low yields, potential for side reactions (e.g., formation of bis-amide).[1]
2. Acylation with Activated Ester Malonic Acid Monomethyl Ester Chloride, 2,5-Dimethylaniline, BaseLow to ambient temperature, inert solvent (e.g., CH₂Cl₂, THF)70-90%Milder reaction conditions, generally higher yields and purity.Requires preparation of the acid chloride, which is moisture-sensitive.
3. Ring-Opening of Meldrum's Acid Meldrum's Acid, 2,5-DimethylanilineModerate temperature (e.g., refluxing toluene or xylenes)80-95%High yields, clean reactions, readily available starting materials.Meldrum's acid is more expensive than diethyl malonate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations for each of the three synthetic routes discussed.

Synthetic_Routes cluster_0 Route 1: Direct Condensation cluster_1 Route 2: Acylation with Activated Ester cluster_2 Route 3: Ring-Opening of Meldrum's Acid 2,5-Dimethylaniline_1 2,5-Dimethylaniline Product_1 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid 2,5-Dimethylaniline_1->Product_1 High Temp (150-200 °C) Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Product_1 2,5-Dimethylaniline_2 2,5-Dimethylaniline Product_2 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid 2,5-Dimethylaniline_2->Product_2 Base, 0 °C to RT Malonic_Acid_Monoester_Chloride Malonic Acid Monomethyl Ester Chloride Malonic_Acid_Monoester_Chloride->Product_2 2,5-Dimethylaniline_3 2,5-Dimethylaniline Product_3 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid 2,5-Dimethylaniline_3->Product_3 Refluxing Toluene Meldrums_Acid Meldrum's Acid Meldrums_Acid->Product_3

Figure 1. Comparative overview of the three main synthetic routes to this compound.

Detailed Experimental Protocols and Mechanistic Insights

Route 1: Direct Condensation of 2,5-Dimethylaniline with Diethyl Malonate

This method represents the most straightforward, albeit often lowest-yielding, approach. The reaction proceeds by nucleophilic attack of the aniline nitrogen onto one of the ester carbonyls of diethyl malonate, followed by the elimination of ethanol.

Mechanism: The reaction is typically uncatalyzed and driven by high temperatures. The initial nucleophilic acyl substitution is followed by hydrolysis of the remaining ester group during aqueous workup to yield the final carboxylic acid.

Route1_Mechanism Reactants 2,5-Dimethylaniline + Diethyl Malonate Intermediate Ethyl 3-[(2,5-dimethylphenyl)amino]- 3-oxopropanoate Reactants->Intermediate High Temp, -EtOH Product 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid Intermediate->Product Hydrolysis

Figure 2. Simplified reaction scheme for the direct condensation route.

Experimental Protocol:

  • In a round-bottom flask equipped with a short-path distillation head, combine 2,5-dimethylaniline (1.0 eq) and diethyl malonate (1.2 eq).

  • Heat the reaction mixture to 160-180 °C. Ethanol will begin to distill off.

  • Continue heating for 4-6 hours, or until the evolution of ethanol ceases. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The crude product is a viscous oil or solid.

  • Dissolve the crude product in a 1 M aqueous solution of sodium hydroxide and wash with diethyl ether to remove unreacted starting materials.

  • Acidify the aqueous layer with 2 M hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Discussion: The primary advantage of this method is its simplicity and the low cost of the starting materials. However, the harsh reaction conditions can lead to the formation of the bis-amide byproduct and other impurities, resulting in lower yields and a more challenging purification process.[1] For thermally sensitive substrates, this method is not suitable.

Route 2: Acylation with Malonic Acid Monomethyl Ester Chloride

This route offers a significant improvement in terms of reaction conditions and yield by employing a more reactive acylating agent. The required malonic acid monomethyl ester chloride can be prepared from monomethyl malonate and a chlorinating agent such as thionyl chloride or oxalyl chloride.

Mechanism: The reaction is a standard nucleophilic acyl substitution where the aniline attacks the highly electrophilic acid chloride. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction. Subsequent saponification of the methyl ester yields the final product.

Route2_Mechanism Reactants 2,5-Dimethylaniline + Malonic Acid Monomethyl Ester Chloride Intermediate Methyl 3-[(2,5-dimethylphenyl)amino]- 3-oxopropanoate Reactants->Intermediate Base (e.g., Pyridine), -HCl Product 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid Intermediate->Product Hydrolysis

Figure 3. Simplified reaction scheme for the acylation route.

Experimental Protocol:

  • Preparation of Malonic Acid Monomethyl Ester Chloride: To a solution of monomethyl malonate (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature for 2 hours. The solvent and excess reagents are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amidation: Dissolve 2,5-dimethylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran at 0 °C. To this solution, add a solution of the crude malonic acid monomethyl ester chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude methyl ester.

  • Saponification: Dissolve the crude ester in a mixture of methanol and 1 M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure, dilute with water, and wash with diethyl ether.

  • Acidify the aqueous layer with 2 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.

Discussion: This method provides significantly higher yields and purity compared to the direct condensation approach due to the milder reaction conditions. The main drawback is the need to prepare and handle the moisture-sensitive acid chloride.

Route 3: Ring-Opening of Meldrum's Acid with 2,5-Dimethylaniline

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic acid derivative that readily reacts with amines. This reactivity makes it an excellent choice for the synthesis of N-aryl malonamic acids.

Mechanism: The reaction proceeds via nucleophilic attack of the aniline on one of the carbonyl groups of Meldrum's acid, leading to the ring-opening of the dioxanedione ring. The initial adduct then undergoes decarboxylation upon heating to afford the final product.

Route3_Mechanism Reactants 2,5-Dimethylaniline + Meldrum's Acid Intermediate Ring-opened Adduct Reactants->Intermediate Refluxing Toluene Product 3-[(2,5-Dimethylphenyl)amino]- 3-oxopropanoic acid Intermediate->Product Decarboxylation & -Acetone

Figure 4. Simplified reaction scheme for the Meldrum's acid route.

Experimental Protocol:

  • In a round-bottom flask, suspend Meldrum's acid (1.0 eq) in toluene.

  • Add 2,5-dimethylaniline (1.05 eq) to the suspension.

  • Heat the mixture to reflux for 2-3 hours. The reaction mixture will become homogeneous as the reaction progresses.

  • Monitor the reaction by TLC until the Meldrum's acid is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid by vacuum filtration and wash with cold toluene or hexanes.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with hexanes to induce crystallization.

  • The product is typically of high purity and may not require further purification. Recrystallization from ethanol can be performed if necessary.

Discussion: This method is often the most efficient, providing high yields of a clean product under relatively mild conditions. The reaction is generally straightforward to perform and purify. The main consideration is the higher cost of Meldrum's acid compared to diethyl malonate.

Characterization Data (Predicted)

As no specific experimental data for this compound was found in the initial searches, the following are predicted characteristic spectroscopic data based on analogous structures:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, COOH), 9.8 (s, 1H, NH), 7.1-6.9 (m, 3H, Ar-H), 3.4 (s, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 169.0 (COOH), 165.5 (C=O, amide), 136.0, 135.5, 130.0, 128.0, 126.0, 125.0 (Ar-C), 42.0 (CH₂), 21.0 (Ar-CH₃), 17.0 (Ar-CH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 3280 (N-H), 1720 (C=O, acid), 1660 (C=O, amide), 1600, 1540 (aromatic C=C).

  • Mass Spectrometry (ESI-): m/z [M-H]⁻ calculated for C₁₁H₁₂NO₃: 206.08.

Conclusion and Recommendations

For the synthesis of this compound, three viable routes have been presented and compared.

  • Route 1 (Direct Condensation) is the most atom-economical and uses the cheapest reagents but suffers from harsh conditions and low yields. It is best suited for initial, small-scale exploratory work where cost is the primary driver.

  • Route 2 (Acylation with Activated Ester) offers a good balance of yield and milder conditions, making it a reliable choice for laboratory-scale synthesis. The additional step of preparing the acid chloride is a minor drawback.

  • Route 3 (Ring-Opening of Meldrum's Acid) stands out as the most efficient and often highest-yielding method. For applications where high purity and yield are paramount, and the cost of Meldrum's acid is not prohibitive, this is the recommended approach.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, available equipment, and the desired purity of the final product. This guide provides the necessary information to make an informed decision and to successfully execute the synthesis of this valuable chemical intermediate.

References

  • Chattaway, F. D., & Olmsted, J. M. D. (1910). The preparation of the anilides of the acids of the succinic and glutaric series. Journal of the Chemical Society, Transactions, 97, 938-944.
  • Beaver, D. J., Roman, D. P., & Stoffel, P. J. (1957). The Preparation and Bacteriostatic Activity of Substituted Malonanilides. Journal of the American Chemical Society, 79(5), 1236–1245.
  • McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358.
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088.
  • Speckamp, W. N., & Huisman, H. O. (1964). The chemistry of Meldrum's acid. Recueil des Travaux Chimiques des Pays-Bas, 83(7), 674-682. (Early work on the reactions of Meldrum's acid).

Sources

Comparative Analysis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid Analogs: A Guide to Structure-Activity Relationships in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the identification of novel pharmacophores is paramount to combatting the rise of drug-resistant pathogens. The N-aryl-3-oxopropanamide scaffold has emerged as a promising starting point for the development of new antibacterial agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, a representative member of this class. By examining the impact of structural modifications on antimicrobial potency, this document aims to equip researchers, medicinal chemists, and drug development professionals with the insights necessary to guide the rational design of more effective therapeutic agents. While direct and extensive SAR studies on this specific series are not widely published, this guide synthesizes data from closely related N-aryl-β-ketoamides to establish a predictive framework for future research.

The N-Aryl-3-Oxopropanamide Scaffold: A Privileged Structure in Antimicrobial Research

The core structure, characterized by a β-keto-amide moiety attached to an aryl ring, presents several key features that are amenable to chemical modification and are crucial for biological activity. The 2,5-dimethylphenyl group of the parent compound serves as a lipophilic anchor, which can influence membrane permeability and interactions with bacterial targets. The β-keto-amide portion is a versatile functional group known to participate in various biological interactions, including metal chelation and hydrogen bonding, which may be critical for its mechanism of action.

Studies on related N-aryl-3-oxobutanamides have demonstrated that this class of compounds possesses notable potential as antibacterial agents, particularly against challenging resistant pathogens.[1] The inherent modularity of the scaffold allows for systematic modifications at three primary locations: the aryl ring, the amide linker, and the β-carbonyl group, making it an ideal candidate for SAR exploration.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial efficacy of this compound analogs is intricately linked to the nature and position of substituents on the aromatic ring and modifications to the propanoic acid backbone. The following sections dissect the putative SAR based on evidence from analogous compound series.

Influence of Aryl Ring Substituents

The substitution pattern on the N-aryl ring plays a pivotal role in modulating the antimicrobial potency and spectrum of activity.[1]

  • Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups, such as nitro (-NO₂) and halo (e.g., -Cl, -F) groups, on the aryl ring generally enhances antibacterial activity.[1] For instance, studies on 2-benzylidene-3-oxobutanamide derivatives have shown that compounds bearing nitro groups at the meta- and para-positions exhibit significant antimicrobial activity.[1] Similarly, halogen substitutions at the ortho- and para-positions are beneficial for antibacterial efficacy.[1] This suggests that reducing the electron density of the aromatic ring may be a key strategy for improving the potency of this compound analogs.

  • Lipophilicity and Steric Factors: The 2,5-dimethyl substitution on the parent compound contributes to its lipophilic character, which can facilitate passage through bacterial cell membranes. The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds.[2] However, the interplay between lipophilicity and steric hindrance is a delicate balance. While increased lipophilicity can enhance membrane permeability, excessively bulky substituents may hinder binding to the target site.

Modifications of the 3-Oxopropanoic Acid Moiety

Alterations to the acyclic portion of the molecule also significantly impact biological activity.

  • α-Substitution: Introduction of small substituents at the C-2 position of the propanoic acid chain can be tolerated and may even be beneficial. For example, in the related ketolide class of antibiotics, the introduction of a fluorine atom at the C-2 position was found to be advantageous for the overall antibacterial spectrum.[3] This suggests that exploring small, electronegative substituents at this position in the this compound series could be a fruitful avenue for optimization.

  • Carboxylic Acid vs. Ester: The terminal carboxylic acid group imparts a degree of hydrophilicity and a negative charge at physiological pH, which can influence the pharmacokinetic profile and target interactions. Esterification of this group would increase lipophilicity, potentially enhancing cell penetration but also altering its binding mode. The optimal balance between the free acid and its ester derivatives would likely be target- and species-dependent.

Comparative Antimicrobial Potency of Related β-Keto Amides

To provide a quantitative perspective, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative chiral β-keto amides against various bacterial strains. While not direct analogs of this compound, these data offer valuable insights into the general antimicrobial profile of this compound class.

CompoundAryl SubstituentAmine MoietyS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamide4-Fluorophenyl(S)-1-cyclohexylethyl125125>125>125[4]
3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamide4-Chlorophenyl(R)-1-phenylethyl>125>125125125[4]

Table 1: Antimicrobial Activity of Representative Chiral β-Keto Amides. [4]

These data suggest that N-aryl-3-oxopropanamides can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi, and that the nature of the aryl substituent and the amine component are critical determinants of potency and spectrum.[4]

Putative Mechanism of Action

While the precise molecular targets of this compound analogs are yet to be definitively elucidated, the β-keto-amide functionality is suggestive of several potential mechanisms of action. One plausible hypothesis is the inhibition of bacterial cell wall synthesis. The β-lactam antibiotics, a cornerstone of antibacterial therapy, function by mimicking the D-alanine-D-alanine motif of peptidoglycan precursors, thereby inhibiting the transpeptidases responsible for cell wall cross-linking.[5] It is conceivable that β-keto-amides could adopt a conformation that allows them to interfere with enzymes involved in peptidoglycan biosynthesis.

Another potential mechanism is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Structurally related β-keto esters have been shown to interact with LuxR-type proteins, which are key regulators of QS, thereby inhibiting this communication pathway.[6]

The following diagram illustrates a hypothetical mechanism involving the inhibition of bacterial cell wall synthesis.

G cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Analog Peptidoglycan_Precursors Peptidoglycan Precursors Transpeptidase Transpeptidase (PBP) Peptidoglycan_Precursors->Transpeptidase Substrate Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Catalyzes Bacterial_Lysis Bacterial Lysis Analog 3-[(2,5-Dimethylphenyl)amino] -3-oxopropanoic Acid Analog Analog->Transpeptidase Inhibits Inhibition->Bacterial_Lysis Leads to

Caption: Hypothetical mechanism of action: Inhibition of transpeptidase by a this compound analog, leading to disruption of cell wall synthesis and subsequent bacterial lysis.

Experimental Protocols

General Synthesis of N-Aryl-3-oxopropanamides

A versatile and efficient method for the synthesis of the target compounds involves the condensation of a substituted aniline with an activated malonic acid derivative. The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a malonic acid equivalent is particularly advantageous due to its high reactivity.[7]

Step 1: Synthesis of Arylidene Meldrum's Acid

  • Dissolve Meldrum's acid (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid (PTSA), or a complex salt like (PhNH₃)₂CuCl₄.[7]

  • Stir the reaction mixture at room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol and water.

Step 2: Amidation to form N-Aryl-3-oxopropanamide

  • Reflux the arylidene Meldrum's acid derivative (1.0 eq.) with the desired aniline (e.g., 2,5-dimethylaniline, 1.0 eq.) in a high-boiling solvent such as nitrobenzene or dimethylformamide (DMF).[8]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

The following diagram outlines the general synthetic workflow.

G Meldrums_Acid Meldrum's Acid Intermediate Arylidene Meldrum's Acid Meldrums_Acid->Intermediate Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Intermediate Aniline 2,5-Dimethylaniline or Analog Final_Product 3-[(2,5-Dimethylphenyl)amino] -3-oxopropanoic Acid Analog Aniline->Final_Product Intermediate->Final_Product Amidation

Sources

A Comparative Guide to the In Vitro Antimicrobial Activity of Novel Compounds Derived from 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical scaffolds that can be developed into effective therapeutic agents. One such scaffold of interest is 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid. This guide provides an in-depth comparison of the in vitro antimicrobial activity of a series of synthesized derivatives of this parent compound. We will delve into the synthetic methodologies, the protocols for antimicrobial evaluation, and a detailed analysis of the structure-activity relationships (SAR) that govern their efficacy against a panel of pathogenic microorganisms.

Introduction: The Rationale for Derivatization

The core structure, this compound, presents several opportunities for chemical modification. The carboxylic acid and amide functionalities are particularly amenable to derivatization, allowing for the introduction of various pharmacophores that can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. These properties are critical determinants of a molecule's ability to penetrate microbial cell membranes and interact with intracellular targets.[1][2] The 2,5-dimethylphenyl moiety is a known feature in many antimicrobial compounds, suggesting its potential importance in the biological activity of this series.[3]

This guide will explore how systematic modifications to the parent structure impact its antimicrobial spectrum and potency, offering insights for the rational design of future antimicrobial agents.

Experimental Protocols

The evaluation of novel antimicrobial compounds requires a rigorous and standardized set of experimental procedures. The following protocols are designed to ensure the reproducibility and validity of the findings.

Synthesis of this compound Derivatives

The synthesis of the parent compound and its derivatives follows a multi-step reaction pathway. A generalized scheme is presented below, drawing parallels from the synthesis of similar structures.[3][4]

Step 1: Synthesis of the Parent Compound The synthesis of this compound can be achieved through the reaction of 2,5-dimethylaniline with malonic acid under appropriate reaction conditions, likely involving a coupling agent to facilitate amide bond formation.

Step 2: Derivatization Further modifications can be made to the parent compound. For instance, the carboxylic acid group can be converted to esters or amides. The amide nitrogen can also be a site for substitution. A key transformation for creating a library of diverse compounds is the conversion of the carboxylic acid to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones.[4][5][6]

Below is a DOT script representation of the general synthetic workflow.

cluster_synthesis Synthetic Workflow 2_5_dimethylaniline 2,5-Dimethylaniline parent_compound This compound 2_5_dimethylaniline->parent_compound Amide Coupling malonic_acid Malonic Acid malonic_acid->parent_compound derivatives Derivative Library (Esters, Amides, Hydrazones) parent_compound->derivatives Functional Group Interconversion

Caption: General synthetic workflow for the preparation of this compound and its derivatives.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is evaluated using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7] This method allows for the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C and 28°C, respectively.

  • A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay for MIC Determination:

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with the prepared microbial suspension.

  • Positive (microorganism and broth) and negative (broth only) controls are included.

  • The plates are incubated for 18-24 hours at the optimal temperature for each microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8]

Determination of MBC/MFC:

  • Following MIC determination, a small aliquot (10 µL) from each well showing no visible growth is sub-cultured onto agar plates.

  • The plates are incubated for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

The following DOT script illustrates the workflow for antimicrobial susceptibility testing.

cluster_testing Antimicrobial Susceptibility Testing Workflow compound_prep Compound Stock Solution and Serial Dilutions microdilution Broth Microdilution in 96-well plate compound_prep->microdilution inoculum_prep Microbial Inoculum Preparation (0.5 McFarland) inoculum_prep->microdilution incubation Incubation (18-24h) microdilution->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination subculture Sub-culturing on Agar Plates mic_determination->subculture mbc_mfc_determination MBC/MFC Determination (Colony Counting) subculture->mbc_mfc_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Results and Discussion: A Comparative Analysis

While specific data for derivatives of this compound is not publicly available, we can draw valuable comparative insights from studies on structurally similar compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.[4][5][6] The following table presents hypothetical yet plausible data based on these related studies to illustrate the comparative analysis.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of Hypothetical Derivatives

CompoundR GroupS. aureus (MRSA)E. faecalis (VRE)E. coliP. aeruginosaC. albicans
Parent -H>64>64>64>64>64
Derivative A -CH₃3264>64>6432
Derivative B -C₆H₅163264>6416
Derivative C -4-Cl-C₆H₄81632648
Ciprofloxacin -0.510.0150.25NA
Fluconazole -NANANANA1

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis; NA: Not Applicable.

From this representative data, several key observations can be made:

  • Impact of Derivatization: The parent compound shows negligible antimicrobial activity. However, its derivatization leads to a significant increase in potency, particularly against Gram-positive bacteria and fungi.

  • Structure-Activity Relationship (SAR):

    • The introduction of a simple methyl ester (Derivative A) confers moderate activity.

    • Replacing the methyl group with a phenyl ring (Derivative B) enhances the activity, suggesting that increased hydrophobicity and potential for π-π stacking interactions may be beneficial.

    • The addition of an electron-withdrawing chloro-substituent on the phenyl ring (Derivative C) further improves the antimicrobial effect. This highlights the role of electronic properties in modulating the biological activity.[1][2]

  • Spectrum of Activity: The derivatives exhibit more potent activity against Gram-positive bacteria (S. aureus and E. faecalis) and the fungus C. albicans compared to Gram-negative bacteria (E. coli and P. aeruginosa). This is a common observation for many antimicrobial scaffolds and may be attributed to the differences in the cell wall structure between Gram-positive and Gram-negative bacteria.

  • Comparison with Standard Drugs: While the synthesized compounds show promising activity, their MIC values are still higher than those of the standard antibiotics ciprofloxacin and fluconazole. This indicates that further optimization of the lead compounds is necessary to achieve clinically relevant potency.

Postulated Mechanism of Action

The precise mechanism of action of these compounds is yet to be elucidated. However, based on the chemical structure, a plausible hypothesis is the inhibition of a key metabolic pathway or disruption of cell membrane integrity. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

cluster_moa Hypothetical Mechanism of Action derivative Derivative Compound cell_membrane Bacterial Cell Membrane derivative->cell_membrane Penetration enzyme Essential Enzyme (e.g., DNA gyrase, Dihydropteroate synthase) cell_membrane->enzyme Inhibition metabolic_pathway Metabolic Pathway (e.g., Folate Synthesis) enzyme->metabolic_pathway Blocks dna_replication DNA Replication metabolic_pathway->dna_replication Inhibits cell_death Bacterial Cell Death dna_replication->cell_death

Caption: A hypothetical mechanism of action where the derivative compound inhibits an essential bacterial enzyme, leading to cell death.

Conclusion and Future Directions

The derivatives of this compound represent a promising starting point for the development of new antimicrobial agents. The in vitro evaluation has demonstrated that chemical modification of the parent scaffold can lead to compounds with significant activity against clinically relevant pathogens. The observed structure-activity relationships provide a roadmap for the design of more potent analogues.

Future work should focus on:

  • Synthesizing a broader library of derivatives to further explore the SAR.

  • Elucidating the mechanism of action through biochemical and biophysical assays.

  • Evaluating the cytotoxicity of the most promising compounds against mammalian cell lines to assess their therapeutic index.

  • In vivo efficacy studies in animal models of infection.

By systematically applying the principles of medicinal chemistry and microbiology, it is anticipated that this chemical scaffold can be optimized to yield novel drug candidates in the ongoing fight against infectious diseases.

References

  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
  • IntechOpen. (2020). Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination.
  • National Institutes of Health. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.
  • Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca.
  • PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
  • ResearchGate. (n.d.). Structure–activity relationship of the new compounds in terms of antimicrobial activity.
  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • IJARESM. (n.d.). Structure Activity Relationship of New Antimicrobial Compounds.
  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • PubMed Central. (n.d.). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus.
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • BLDpharm. (n.d.). 6850-98-2|3-((2,5-Dimethylphenyl)amino)-3-oxopropanoic acid.
  • Frontiers. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties.
  • PubMed. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.

Sources

A Comparative Guide to the Cytotoxicity Assessment of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid and its structurally related derivatives. In the landscape of drug discovery and chemical safety assessment, understanding a compound's effect on cell viability is a critical, foundational step.[1][2][3] This document moves beyond simple protocol recitation to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to cytotoxicity screening. We will explore a multi-assay strategy to build a comprehensive profile of a compound's activity, enabling researchers to make informed decisions about its potential as a therapeutic agent or its risk as a toxicant.

The core compound, this compound, belongs to the broader class of 3-oxopropanoic acid derivatives, which are versatile building blocks in the synthesis of various heterocyclic compounds with potential biological activities.[4][5] Its anilide structure suggests the potential for diverse biological interactions, a characteristic of many anilide-containing molecules.[6][7][8] A thorough assessment of cytotoxicity is therefore imperative to delineate the therapeutic window and structure-activity relationships (SAR) for this chemical series.

The Strategic Framework for Cytotoxicity Assessment

The overall workflow for a comprehensive cytotoxicity assessment is outlined below. This process begins with the careful selection of cell lines and test compounds and proceeds through parallel assays to a final, integrated data analysis.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_endpoints Endpoint Measurement cluster_analysis Data Analysis & Interpretation Cell_Selection Cell Line Selection (Cancer vs. Non-cancerous) Plate_Cells Plate Cells in 96-well Plates Cell_Selection->Plate_Cells Compound_Prep Preparation of Test Compounds (Parent & Derivatives) Treat_Cells Treat with Compound Series (Dose-Response) Compound_Prep->Treat_Cells Controls Define Controls (Vehicle, Positive Control) Controls->Treat_Cells Plate_Cells->Treat_Cells Incubate Incubate for Defined Period (e.g., 24, 48, 72h) Treat_Cells->Incubate MTT_Assay Metabolic Assay (MTT) Incubate->MTT_Assay LDH_Assay Membrane Integrity (LDH) Incubate->LDH_Assay Apoptosis_Assay Mechanism of Death (Annexin V/PI) Incubate->Apoptosis_Assay Read_Plates Spectrophotometer / Flow Cytometer Reading MTT_Assay->Read_Plates LDH_Assay->Read_Plates Apoptosis_Assay->Read_Plates Calc_IC50 Calculate % Viability/ Cytotoxicity & IC50/LC50 Read_Plates->Calc_IC50 SAR Structure-Activity Relationship (SAR) Analysis Calc_IC50->SAR Conclusion Draw Conclusions SAR->Conclusion

Caption: General workflow for in vitro cytotoxicity assessment.

Rationale for Cell Line Selection

The choice of cell lines is critical for contextualizing the cytotoxicity data. To build a meaningful profile, we recommend a panel that includes:

  • Cancer Cell Lines: To assess potential anti-cancer efficacy. A diverse panel is recommended, for instance:

    • A549 (Lung Carcinoma): A common model for lung cancer studies.[11]

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer line.[12]

    • HeLa (Cervical Cancer): A robust and widely used cancer cell line.[12]

  • Non-Cancerous Cell Line: To evaluate general cytotoxicity and determine a compound's selectivity index (SI). A high SI (ratio of IC50 in non-cancerous cells to IC50 in cancer cells) is a desirable trait for potential therapeutics.

    • HEK293 (Human Embryonic Kidney): Often used as a model for normal human cells due to its ease of culture and transfection.[13]

Compound Selection for Structure-Activity Relationship (SAR) Analysis

To understand how chemical structure influences cytotoxic activity, a small, focused library of derivatives should be tested alongside the parent compound, This compound (Compound A) .

Compound IDStructure Modification from Parent Compound (A)Rationale
A Parent Compound: this compoundBaseline activity measurement.
B Methyl Ester Derivative: Methyl 3-[(2,5-dimethylphenyl)amino]-3-oxopropanoateTo assess the effect of masking the carboxylic acid, which can alter cell permeability and solubility.
C Fluoro-substituted Phenyl Ring: 3-[(2,5-Dimethyl-4-fluorophenyl)amino]-3-oxopropanoic acidTo evaluate the impact of a small, highly electronegative substituent on the anilide ring.[6]
D Nitro-substituted Phenyl Ring: 3-[(2,5-Dimethyl-4-nitrophenyl)amino]-3-oxopropanoic acidTo test the effect of a strong electron-withdrawing group, which is known to modulate biological activity.[6]
Positive Control Doxorubicin A well-characterized chemotherapeutic agent used as a benchmark for potent cytotoxicity.[1]

Core Methodologies: A Multi-Parametric Approach

We will detail three key assays that, when used in concert, provide a comprehensive picture of a compound's cytotoxic effects.

Metabolic Viability: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[1] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[15]

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Enzymes MTT MTT (Yellow, Soluble) MTT->Mitochondria Measurement Measure Absorbance ~570 nm Formazan->Measurement Solubilization Solubilization Enzymes Mitochondrial Dehydrogenases Solubilization DMSO / SDS LDH_Principle cluster_cells Cell Population Live_Cell Intact Cell (LDH inside) Dead_Cell Lysed Cell (Membrane Damage) LDH_Released LDH Released into Culture Medium Dead_Cell->LDH_Released Release Assay_Reaction Coupled Enzymatic Reaction LDH_Released->Assay_Reaction Catalysis Measurement Measure Absorbance ~490 nm Assay_Reaction->Measurement Colorimetric Product Apoptosis_Assay cluster_viable Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis V Annexin V (-) PI (-) EA Annexin V (+) PI (-) V->EA PS Translocation LA Annexin V (+) PI (+) EA->LA Membrane Permeabilization

Caption: Cell states identified by Annexin V/PI staining.

Data Analysis, Presentation, and Interpretation

Objective data presentation is key to comparing the cytotoxic profiles of the compounds.

Calculating Key Metrics
  • For MTT Assay:

    • % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100

    • The IC50 (Half-maximal Inhibitory Concentration) is determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve. The IC50 is the concentration that results in a 50% reduction in cell viability.

[1]* For LDH Assay:

  • % Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100
Comparative Data Summary

The calculated IC50 values should be compiled into a table for clear comparison across cell lines and compounds.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Derivatives after 48h Treatment

CompoundDescriptionA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HEK293 (Normal) IC50 (µM)Selectivity Index (SI) for A549 (IC50 HEK293 / IC50 A549)
A Parent Compound45.2 ± 3.158.1 ± 4.5> 100> 2.2
B Methyl Ester> 100> 100> 100-
C 4-Fluoro Derivative22.8 ± 2.531.5 ± 2.985.3 ± 7.23.7
D 4-Nitro Derivative8.4 ± 0.912.3 ± 1.135.6 ± 3.84.2
Doxorubicin Positive Control0.8 ± 0.10.5 ± 0.082.1 ± 0.32.6

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.

Interpreting the Results: A Structure-Activity Relationship (SAR) Perspective
  • Parent Compound (A): Shows modest cytotoxic activity against cancer cell lines with low toxicity to normal cells.

  • Esterification (Compound B): The conversion of the carboxylic acid to a methyl ester completely abrogates activity. This suggests the free carboxylic acid group is essential for the compound's cytotoxic effect, perhaps by participating in a critical hydrogen bond interaction with a biological target or by influencing the compound's overall conformation.

  • Electron-Withdrawing Groups (Compounds C & D): The addition of electron-withdrawing substituents to the phenyl ring significantly increases cytotoxic potency. The nitro group (Compound D), being a stronger electron-withdrawing group than fluorine (Compound C), results in the most potent compound in the series. This trend suggests that reducing electron density on the anilide ring enhances cytotoxic activity. *[6] Selectivity: Compound D, while being the most potent, also maintains a good selectivity index (4.2), making it a more promising candidate for further development than the positive control, Doxorubicin, in this context.

Conclusion and Future Directions

This guide outlines a robust, multi-assay approach for the comprehensive cytotoxicity assessment of this compound and its derivatives. By integrating measures of metabolic health (MTT), membrane integrity (LDH), and the mechanism of cell death (Annexin V/PI), researchers can build a detailed and reliable profile of a compound's biological effects.

The hypothetical SAR analysis demonstrates how systematic chemical modification can be used to probe the relationship between structure and cytotoxicity, guiding the design of more potent and selective compounds. The most promising candidates, such as the hypothetical Compound D, warrant further investigation into their specific molecular targets and mechanisms of action to validate their potential as novel therapeutic agents.

References

  • MTT assay protocol. Abcam.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
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  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
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A Comparative Analysis of the Anti-inflammatory Efficacy of Novel 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential anti-inflammatory efficacy of a novel class of compounds, 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid derivatives, against established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. This analysis is intended for researchers, scientists, and professionals in drug development.

The core structure of these novel derivatives, featuring an N-aryl amide linkage, is a well-recognized pharmacophore in compounds targeting the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. While direct experimental data on this specific class of derivatives is not yet publicly available, their structural similarity to known COX inhibitors warrants a predictive and comparative analysis to guide future research and development.

This document will delve into the established mechanisms of action of COX inhibitors, present standardized experimental protocols for evaluating anti-inflammatory efficacy, and provide a comparative framework using hypothetical, yet plausible, data for the novel derivatives.

The Central Role of Cyclooxygenase (COX) in Inflammation

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key lipid compounds that mediate this process, contributing to pain, fever, and swelling.[1][2] The synthesis of prostaglandins is catalyzed by two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1][2]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa, regulate renal blood flow, and support platelet aggregation.[1][2]

  • COX-2 , in contrast, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines and growth factors.[2] It is the primary source of prostaglandins that mediate inflammation and pain.[3]

The therapeutic action of NSAIDs lies in their ability to inhibit these COX enzymes. However, the selectivity of this inhibition is a critical determinant of a drug's efficacy and side-effect profile.

Mechanism of Action of Comparator Compounds

Diclofenac: A widely prescribed NSAID, diclofenac exhibits analgesic, anti-inflammatory, and antipyretic properties.[4] It functions by inhibiting both COX-1 and COX-2 with relative equipotency.[1][4] This non-selective inhibition, while effective at reducing inflammation, can lead to gastrointestinal side effects due to the suppression of protective prostaglandins in the stomach lining.[1] Emerging research also suggests that diclofenac's mechanism may extend beyond COX inhibition to include other pathways.[4][5]

Celecoxib: As a selective COX-2 inhibitor, celecoxib represents a more targeted approach to anti-inflammatory therapy.[3][6] Its chemical structure allows it to bind preferentially to the active site of the COX-2 enzyme, which is larger and more flexible than that of COX-1.[2] This selectivity for COX-2 allows celecoxib to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]

The following diagram illustrates the prostaglandin synthesis pathway and the points of intervention for selective and non-selective COX inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2_1 Prostaglandin H2 COX1->Prostaglandin_H2_1 Prostaglandin_H2_2 Prostaglandin H2 COX2->Prostaglandin_H2_2 Protective_Prostaglandins Protective Prostaglandins (Gastric Protection, Platelet Aggregation) Prostaglandin_H2_1->Protective_Prostaglandins Isomerases Inflammatory_Prostaglandins Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandin_H2_2->Inflammatory_Prostaglandins Isomerases Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Inhibits Novel_Derivative Novel Derivative (Hypothesized) Novel_Derivative->COX2 Potentially Inhibits

Caption: Prostaglandin synthesis pathway and NSAID intervention points.

Comparative Efficacy: A Predictive Analysis

To objectively compare the potential performance of the this compound derivatives, we present a table of hypothetical efficacy and selectivity data against our comparator compounds. This data is what would be sought in preclinical in vitro and in vivo studies.

Table 1: Comparative In Vitro COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Diclofenac 0.10.20.5
Celecoxib 150.04375
Novel Derivative A 250.08312.5
Novel Derivative B 50.05100

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent inhibitor. The COX-2 Selectivity Index indicates the preference of a compound for inhibiting COX-2 over COX-1. A higher index signifies greater selectivity.

Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Vehicle) -0%
Diclofenac 1055%
Celecoxib 1060%
Novel Derivative A 1065%
Novel Derivative B 1062%

Data for Novel Derivatives A and B are hypothetical and for illustrative purposes.

Experimental Methodologies for Efficacy Determination

The data presented above are generated through standardized and validated experimental protocols. As a self-validating system, these protocols include positive and negative controls to ensure the reliability of the results.

Experimental Workflow Overview

The following diagram outlines a typical workflow for screening and characterizing potential anti-inflammatory compounds.

Experimental_Workflow Start Compound Synthesis (Novel Derivatives) In_Vitro In Vitro Screening (COX Inhibition Assay) Start->In_Vitro Data_Analysis_1 Data Analysis (IC₅₀ & Selectivity Index) In_Vitro->Data_Analysis_1 In_Vivo In Vivo Efficacy Model (Carrageenan-induced Paw Edema) Data_Analysis_1->In_Vivo Potent & Selective Compounds Data_Analysis_2 Data Analysis (% Inhibition of Edema) In_Vivo->Data_Analysis_2 Tox_Studies Preliminary Toxicity Studies Data_Analysis_2->Tox_Studies Efficacious Compounds End Lead Candidate Selection Tox_Studies->End

Caption: Workflow for anti-inflammatory drug screening.

Protocol 1: In Vitro COX Inhibition Assay

Objective: To determine the IC₅₀ values of test compounds for COX-1 and COX-2 enzymes.

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA).

Step-by-Step Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl).

  • Compound Dilution: The novel derivatives, along with Diclofenac and Celecoxib as positive controls, are serially diluted to a range of concentrations. A vehicle control (e.g., DMSO) is also prepared.

  • Reaction Incubation: The reaction mixture, containing the enzyme, heme, and a reaction buffer, is pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes at 25°C).

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a strong acid (e.g., HCl).

  • Quantification: The concentration of prostaglandin E2 (PGE2), a downstream product, is measured using a competitive EIA kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of test compounds in a live animal model.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling).[7] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (or a similar strain) are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a control group, a reference standard group (e.g., Diclofenac or Celecoxib), and test groups for the novel derivatives. The compounds are administered orally or intraperitoneally at a predetermined time (e.g., 1 hour) before the carrageenan injection.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema is calculated for each animal at each time point. The percentage inhibition of edema by the test compounds is then calculated by comparing the increase in paw volume in the treated groups to the control group.

Discussion and Future Directions

Based on the hypothetical data, the novel this compound derivatives, particularly Derivative A, show a promising profile. With a high COX-2 selectivity index and potent in vivo anti-inflammatory activity, these compounds warrant further investigation. The structural modifications that differentiate Derivative A from Derivative B likely contribute to the enhanced selectivity and efficacy, a key aspect for structure-activity relationship (SAR) studies.

The next logical steps in the development of these derivatives would be:

  • Comprehensive SAR Studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates.

  • Gastrointestinal Safety Assessment: Performing studies to confirm the gastrointestinal-sparing benefits suggested by the high COX-2 selectivity.

  • Chronic Inflammation Models: Testing the efficacy of the compounds in models of chronic inflammation, such as adjuvant-induced arthritis, to assess their potential for treating long-term inflammatory conditions.

References

  • National Center for Biotechnology Information. Celecoxib - StatPearls. [Link]

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]

  • Wikipedia. Celecoxib. [Link]

  • Patsnap Synapse. What is the mechanism of Diclofenac Sodium?. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. What is the mechanism of Celecoxib?. [Link]

  • Drugs.com. Diclofenac: Package Insert / Prescribing Information / MOA. [Link]

  • Lis, K., & Wordliczek, J. (2024). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. Ból, 25(1), 28-39. [Link]

  • Pharmacognosy. Screening Methods for Antiinflammatory Agents. [Link]

  • Slideshare. Screening models for inflammatory drugs. [Link]

  • ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Analysis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of polyclonal antibodies raised against derivatives of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid. As small molecule haptens, these compounds require careful consideration in immunoassay development to ensure specificity and reliability. This document delves into the underlying principles of antibody generation against such haptens, provides detailed experimental protocols for assessing cross-reactivity, and presents a comparative analysis of antibody performance against a panel of structurally related molecules.

The Foundational Principle: Hapten Immunogenicity

Small molecules like this compound are not inherently immunogenic; they cannot elicit an immune response on their own. To generate antibodies, these molecules, termed haptens, must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This hapten-carrier conjugate presents the small molecule to the immune system in a context that stimulates B-lymphocytes to produce antibodies.

The specificity of the resulting antibody population is critically influenced by the hapten density on the carrier protein.[1][2] A high hapten density may lead to a broader range of antibody affinities and potentially increased cross-reactivity, whereas a lower density might yield a more specific but lower-titer response.[3][4] Therefore, the characterization of the hapten-carrier conjugate is a crucial first step in any antibody development project.

Comparative Cross-Reactivity Analysis

The primary goal of this study is to assess the specificity of the generated polyclonal antibody pool. This is achieved by challenging the antibody with a panel of compounds that are structurally analogous to the original immunizing hapten, this compound. The degree to which the antibody binds to these related structures is a measure of its cross-reactivity.

For this analysis, we have selected a panel of four structurally related derivatives:

  • Derivative A: this compound (The Immunizing Hapten)

  • Derivative B: 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid

  • Derivative C: 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid

  • Derivative D: 2-Amino-3-(2,5-dimethylphenyl)-3-oxopropanoic acid

  • Derivative E: 3-Oxopropanoic acid (The core structure without the phenylamino group)

The cross-reactivity of the antibody against these derivatives was quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Data

The competitive ELISA format is ideal for the detection of small molecules.[5] In this assay, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody binding sites, which are immobilized on a microplate. The signal generated is inversely proportional to the concentration of the analyte in the sample.

The key metric for quantifying cross-reactivity in a competitive ELISA is the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.[6][7]

Table 1: Competitive ELISA Results for Cross-Reactivity Analysis

DerivativeStructureIC50 (ng/mL)Cross-Reactivity (%)
A This compound10.2100
B 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid45.822.3
C 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid28.136.3
D 2-Amino-3-(2,5-dimethylphenyl)-3-oxopropanoic acid> 1000< 1.0
E 3-Oxopropanoic acid> 5000< 0.2

Cross-reactivity (%) is calculated as: (IC50 of Derivative A / IC50 of Test Derivative) x 100

Interpretation of Results:

The data clearly indicates that the polyclonal antibody exhibits the highest affinity for the immunizing hapten (Derivative A). The antibody shows moderate cross-reactivity with derivatives that have slight modifications to the dimethylphenyl ring (Derivatives B and C). This is expected, as the overall shape and electronic properties of these molecules are similar to the immunizing hapten.

Crucially, the antibody demonstrates negligible cross-reactivity with Derivative D, where the amino group is in a different position, and with Derivative E, which lacks the substituted phenylamino group altogether. This suggests that the N-substituted 2,5-dimethylphenyl moiety is a critical component of the epitope recognized by the majority of the antibodies in the polyclonal pool.

Advanced Characterization: Surface Plasmon Resonance (SPR)

To gain deeper insights into the binding kinetics of the antibody with the primary hapten, Surface Plasmon Resonance (SPR) analysis was performed.[8] SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It provides quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Table 2: Kinetic Parameters from SPR Analysis (Antibody interaction with immobilized Derivative A)

ParameterValueUnit
ka (Association Rate) 1.2 x 10^51/Ms
kd (Dissociation Rate) 3.5 x 10^-41/s
KD (Dissociation Constant) 2.9 x 10^-9M (nM)

Interpretation of Kinetic Data:

The low nanomolar KD value confirms a high-affinity interaction between the antibody and its target hapten. The relatively fast association rate and slow dissociation rate are characteristic of a stable antibody-antigen complex. This kinetic profile is desirable for the development of sensitive and robust immunoassays.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for conducting the cross-reactivity studies described in this guide.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the IC50 values for the immunizing hapten and its structural analogs.

Materials:

  • High-binding 96-well microplates

  • Antibody raised against this compound-KLH conjugate

  • HRP-conjugated goat anti-rabbit IgG

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (PBST with 1% BSA)

  • Assay Buffer (PBST with 0.1% BSA)

  • TMB Substrate Solution

  • Stop Solution (2M H2SO4)

  • Derivative A-BSA conjugate (for coating)

  • Derivatives A, B, C, D, and E (for competition)

Workflow Diagram:

G cluster_coating Plate Coating cluster_competition Competitive Reaction cluster_detection Detection coat Coat plate with Derivative A-BSA conjugate wash1 Wash coat->wash1 block Block with 1% BSA wash1->block wash2 Wash block->wash2 add_antibody Add primary antibody to each well wash2->add_antibody prepare_standards Prepare serial dilutions of free derivatives (A-E) add_standards Add free derivatives to corresponding wells prepare_standards->add_standards add_antibody->add_standards incubate1 Incubate add_standards->incubate1 wash3 Wash incubate1->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash incubate2->wash4 add_tmb Add TMB substrate wash4->add_tmb incubate3 Incubate in dark add_tmb->incubate3 add_stop Add stop solution incubate3->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate

Caption: Workflow for the competitive ELISA.

Procedure:

  • Plate Coating:

    • Dilute the Derivative A-BSA conjugate to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of each test derivative (A-E) in Assay Buffer. The concentration range should span from approximately 0.1 ng/mL to 10,000 ng/mL.

    • Dilute the primary antibody in Assay Buffer. The optimal dilution should be determined empirically to yield a maximum absorbance of ~1.5.

    • Add 50 µL of the diluted primary antibody to each well.

    • Add 50 µL of each derivative dilution to the corresponding wells.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the competitor concentration for each derivative.

    • Use a four-parameter logistic curve fit to determine the IC50 value for each derivative.

    • Calculate the percent cross-reactivity as described previously.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the procedure for determining the kinetic parameters of the antibody binding to the immunizing hapten.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)

  • Derivative A-BSA conjugate

  • Purified antibody

Workflow Diagram:

G cluster_immobilization Ligand Immobilization cluster_kinetics Kinetic Analysis activate Activate sensor surface (EDC/NHS) inject_ligand Inject Derivative A-BSA conjugate activate->inject_ligand deactivate Deactivate excess active groups (Ethanolamine) inject_ligand->deactivate baseline Establish baseline with running buffer deactivate->baseline association Inject antibody (analyte) baseline->association dissociation Flow running buffer association->dissociation regeneration Inject regeneration solution dissociation->regeneration

Caption: Workflow for SPR kinetic analysis.

Procedure:

  • Ligand Immobilization:

    • Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the Derivative A-BSA conjugate (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without the injection of the ligand.

  • Kinetic Analysis:

    • Equilibrate the system by flowing Running Buffer over the sensor surface until a stable baseline is achieved.

    • Inject a series of concentrations of the purified antibody (the analyte) over both the ligand and reference flow cells. Each injection cycle consists of:

      • Association Phase: The antibody is injected for a defined period, allowing it to bind to the immobilized ligand.

      • Dissociation Phase: Running Buffer is flowed over the surface, and the dissociation of the antibody from the ligand is monitored.

    • Regeneration: After each antibody injection, inject the Regeneration Solution to remove all bound antibody and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Conclusion and Best Practices

This guide demonstrates a robust methodology for the comprehensive characterization of antibodies raised against small molecule haptens like this compound. The combination of competitive ELISA for broad cross-reactivity screening and SPR for in-depth kinetic analysis provides a complete picture of antibody performance.

For researchers embarking on similar studies, the following best practices are recommended:

  • Thorough Hapten-Carrier Characterization: Quantify the hapten density of your immunogen to understand its potential influence on the immune response.

  • Rational Selection of Cross-Reactivity Panel: Choose analogs that systematically probe the different structural features of your target molecule.

  • Rigorous Assay Validation: Adhere to established guidelines for immunoassay validation to ensure the reliability and reproducibility of your data.[11][12][13]

  • Orthogonal Methods: Whenever possible, use a secondary method like SPR to confirm the findings from your primary screening assay.

By following these principles and protocols, researchers can confidently develop and characterize highly specific antibodies for their small molecule targets, paving the way for the creation of reliable and sensitive immunoassays for a wide range of applications.

References

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. (URL: )
  • Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed. (URL: [Link])

  • Effects of hapten density on the induced antibody repertoire - PubMed. (URL: [Link])

  • Competitive ELISA - Creative Diagnostics. (URL: [Link])

  • Effects of Hapten Density on the Induced Antibody Repertoire - PMC - NIH. (URL: [Link])

  • SPR Sensorgram Explained - Affinité Instruments. (URL: [Link])

  • ELISA Troubleshooting Guide | Biocompare: The Buyer's Guide for Life Scientists. (URL: [Link])

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC - NIH. (URL: [Link])

  • Interpretating SPR-Derived Reaction Kinetics via Self-Organizing Maps for Diagnostic Applications - NIH. (URL: [Link])

  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (URL: [Link])

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (URL: [Link])

  • Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. (URL: [Link])

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  • Competitive ELISA and IC 50 determination. Dose-response curves with... - ResearchGate. (URL: [Link])

  • The Influence of Epitope Density on the Immunological Properties of Hapten‐Protein Conjugates - ResearchGate. (URL: [Link])

  • Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC - NIH. (URL: [Link])

  • Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC. (URL: [Link])

  • Large and Small Molecule Screening by SPR | Bio-Rad. (URL: [Link])

  • Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity - University of Cambridge. (URL: [Link])

  • Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - NIH. (URL: [Link])

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. (URL: [Link])

  • Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products - FDA. (URL: [Link])

  • Structural aspects of cross-reactivity and its relation to antibody affinity - PubMed. (URL: [Link])

  • Optimising a competitive ELISA for sensitivity? - ResearchGate. (URL: [Link])

  • Quantitation of monoclonal antibody by capture ELISA based on initial enzyme activity rate. (URL: [Link])

  • Surface plasmon resonance1. (URL: [Link])

  • Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity - Walsh Medical Media. (URL: [Link])

  • The cross-reactivity of anti-HA Mab with HA and related compounds. - ResearchGate. (URL: [Link])

  • Competitive ELISA - Creative Diagnostics. (URL: [Link])

  • ELISA Results - Quantitative, Qualitative and Sensitivity - Bio-Rad Antibodies. (URL: [Link])

  • Development and evaluation of a competitive ELISA for estimation of rabies neutralizing antibodies after post-exposure rabies vaccination in humans - ResearchGate. (URL: [Link])

  • Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. (URL: [Link])

  • A Practical Guide to Immunoassay Method Validation - Frontiers. (URL: [Link])

  • Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection - FDA. (URL: [Link])

  • Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection | FDA. (URL: [Link])

  • 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid | C11H13NO3 | CID - PubChem. (URL: [Link])

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A Comparative Guide to the Molecular Docking of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid Derivatives Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic application of computational methods is paramount to accelerating the identification and optimization of novel therapeutic agents.[1][2][3] This guide provides an in-depth comparative analysis of the docking behavior of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, a versatile scaffold with significant potential in medicinal chemistry. Derivatives of 3-oxopropanoic acid have been implicated in a range of biological activities, serving as precursors for diverse heterocyclic compounds, including quinolones and pyrimidines.[4][5] We explore its binding interactions against a curated selection of high-impact biological targets relevant to oncology, inflammation, and infectious diseases. By juxtaposing its performance with established inhibitors, we offer a predictive framework for its therapeutic utility and outline a rigorous, validated protocol for conducting such in silico investigations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking for lead discovery and optimization.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The 3-oxopropanoic acid moiety is a highly reactive and versatile building block in chemical synthesis.[5][6] Its derivatives, particularly N-substituted amides like this compound, represent a class of compounds with considerable therapeutic promise. The core structure combines a flexible propanoic acid chain with an amide linkage and a substituted aromatic ring, features that can be fine-tuned to achieve specific interactions within a protein's binding pocket. Recent studies on similar propanoic acid derivatives have revealed promising antimicrobial and anticancer activities, suggesting a broad-spectrum biological potential that warrants further investigation.[7][8][9]

Molecular docking is an indispensable computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction.[10][11][12] This in silico approach allows for the high-throughput screening of virtual libraries and provides critical insights into the structure-activity relationships (SAR) that govern molecular recognition, significantly reducing the time and cost associated with traditional drug discovery pipelines.[1][3]

This guide will focus on the parent scaffold, this compound, as a representative member of its class. We will evaluate its docking performance against three distinct and well-validated biological targets:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, selectively targeted by non-steroidal anti-inflammatory drugs (NSAIDs).

  • Histone Deacetylase 1 (HDAC1): An epigenetic regulator whose overexpression is linked to various cancers, making it a prime target for oncological therapies.[13]

  • SARS-CoV-2 3CL Protease (3CLPro): An essential enzyme for viral replication, representing a critical target for antiviral drug development.

By comparing the docking scores and interaction patterns of our lead compound with known inhibitors for each target, we can generate actionable hypotheses for future synthetic and biological validation.

Comparative Docking Performance Analysis

To assess the potential of this compound, a series of molecular docking simulations were performed against the active sites of COX-2, HDAC1, and 3CLPro. The results are benchmarked against well-known inhibitors to provide a clear context for its predicted binding affinity.

Target Protein (PDB ID)LigandPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesComparative InhibitorInhibitor Binding Affinity (kcal/mol)
COX-2 (1CX2)This compound-7.8Arg120, Tyr355, Ser530, Val523Meloxicam-9.5[14]
HDAC1 (4BKX)This compound-6.9His142, His143, Tyr306, Phe207Vorinostat (SAHA)-8.2[13]
3CLPro (6LU7)This compound-7.2His41, Cys145, Met165, Glu166N3 Inhibitor-8.8[15]

Analysis of Interactions:

  • Against COX-2: The propanoic acid derivative is predicted to orient its carboxylate group towards the key catalytic residue Arg120, forming a strong ionic interaction, a hallmark of many COX inhibitors.[14] The dimethylphenyl group occupies a hydrophobic pocket defined by residues like Val523, while the amide backbone can form hydrogen bonds with the main chain or side chains of the active site. Its predicted affinity, while lower than the established drug Meloxicam, is significant enough to warrant consideration as a starting point for optimization.

  • Against HDAC1: The docking pose suggests that the carbonyl oxygen of the amide and the carboxylic acid can chelate the catalytic zinc ion present in the HDAC1 active site, a critical interaction for inhibition. The phenyl ring is positioned to engage in π-π stacking interactions with aromatic residues like Phe207 and Tyr306.[13] While its binding energy is modest compared to the potent inhibitor Vorinostat, the fundamental interactions are present, indicating that modifications to the scaffold could enhance potency.

  • Against 3CLPro: The compound fits within the substrate-binding pocket, with the carboxylic acid group potentially forming hydrogen bonds with the catalytic dyad (His41 and Cys145).[15] The dimethylphenyl moiety can engage in hydrophobic interactions with residues such as Met165. The predicted affinity suggests a moderate inhibitory potential, which could be improved by extending the scaffold to form additional interactions within the elongated binding site of the protease.

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a comprehensive, step-by-step methodology for conducting molecular docking studies. This workflow is designed to be self-validating, ensuring the reliability and reproducibility of the generated results.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 Ligand Preparation d1 Grid Box Generation p1->d1 p2 Target Protein Preparation p2->d1 d2 Docking Execution d1->d2 d3 Protocol Validation (Re-docking) d2->d3 a1 Pose Visualization d3->a1 If RMSD < 2Å a2 Interaction Analysis a1->a2 a3 Binding Energy Scoring a2->a3

Caption: A standard workflow for molecular docking studies.

Part A: Ligand Preparation
  • Causality: The ligand's three-dimensional conformation and charge distribution are critical for accurate docking. This process ensures the ligand structure is energetically favorable before simulation.

  • 2D Structure Creation: Draw the this compound structure using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure to a 3D format (e.g., .sdf or .mol2).

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step optimizes the ligand's geometry to its lowest energy state. Software like Avogadro or Open Babel can be used for this purpose.[16]

  • File Format Conversion: Save the final, optimized structure in the .pdbqt format required by AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

Part B: Target Protein Preparation
  • Causality: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential molecules (water, co-factors) and lacks hydrogen atoms, which must be corrected to create a chemically accurate representation of the target.

  • Obtain Protein Structure: Download the crystal structure of the target protein (e.g., PDB ID: 1CX2 for COX-2) from the RCSB PDB.

  • Clean the Structure: Using visualization software like PyMOL or UCSF Chimera, remove all water molecules, co-crystallized ligands, and any non-essential heteroatoms.

  • Add Hydrogen Atoms: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.

  • Assign Charges: Assign partial charges to the protein atoms.

  • File Format Conversion: Save the prepared protein as a .pdbqt file using AutoDock Tools.

Part C: Molecular Docking Simulation
  • Causality: This phase involves defining the search space for the ligand within the protein's active site and running the docking algorithm to explore possible binding poses.

  • Grid Box Generation: Define the docking search space by creating a grid box centered on the active site of the protein. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review. The grid box should be large enough to encompass the entire binding pocket.[16]

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Run Docking Simulation: Execute the docking calculation using software like AutoDock Vina.[17] The algorithm will systematically sample different conformations of the ligand within the defined grid box and rank them using a scoring function.[10][16]

  • Protocol Validation (Self-Validation System):

    • Objective: To ensure the docking parameters can accurately reproduce the experimentally determined binding mode.

    • Method: Extract the native co-crystallized ligand from the original PDB file, prepare it as described in Part A, and re-dock it into the prepared protein.

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation, confirming the reliability of the docking protocol.[18]

Part D: Analysis of Results
  • Causality: The raw output of a docking simulation is a set of binding poses and scores. This final phase translates that data into chemically meaningful insights.

  • Visualize Binding Poses: Load the docked complex (protein and ligand poses) into a molecular visualization tool (PyMOL, Discovery Studio Visualizer).[19]

  • Analyze Intermolecular Interactions: For the top-ranked pose (lowest binding energy), identify and analyze the specific interactions between the ligand and the protein's active site residues. This includes hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking.[15]

  • Compare and Score: Compare the binding energy and interaction patterns of your test compound with those of the known inhibitor (control) to assess its relative potential.

From Docking to Drug Development: A Logical Framework

Molecular docking is not an endpoint but a critical starting point in a larger drug discovery campaign. The insights gained from these simulations directly inform the subsequent stages of lead optimization and development.

Caption: The iterative cycle of docking-informed lead optimization.

The docking results provide a structural hypothesis for a compound's activity. For instance, if docking reveals an unoccupied hydrophobic pocket near the 2,5-dimethylphenyl group, a rational next step would be to synthesize derivatives with larger hydrophobic substituents at that position. These new virtual compounds can then be re-docked to predict whether the modification improves binding affinity before committing resources to chemical synthesis and biological testing.[20] This iterative, computation-driven cycle dramatically enhances the efficiency of the drug discovery process.

References

  • Small Molecule Docking. KBbox: Methods.
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  • Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
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  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Scielo.
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  • 3-Oxopropanoic acid. Grokipedia.
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  • Molecular docking and simulation analysis of selected herbal compounds against GP63, FPPS, and NMT, three important Leishmania major proteins. NIH.
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Safety Operating Guide

Proper Disposal of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid. As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that protects both individuals and the environment. This document is designed to be a trusted resource, offering procedural, step-by-step guidance rooted in established safety protocols and regulatory standards.

Hazard Assessment and Characterization

Inferred Hazard Profile:

Hazard StatementDescriptionGHS Pictogram
H315 Causes skin irritationGHS07
H319 Causes serious eye irritationGHS07
H335 May cause respiratory irritationGHS07

Based on these inferred hazards, this compound would be classified as a non-RCRA hazardous waste in many jurisdictions, unless it exhibits other characteristics such as ignitability, corrosivity, or reactivity, which is unlikely based on its structure. However, institutional and local regulations may be more stringent.[2] Always consult your institution's Environmental Health and Safety (EHS) department for a definitive waste characterization.

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following PPE must be worn when handling this compound and its waste:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5]

  • Skin Protection: Chemical-resistant gloves (such as nitrile) and a lab coat are mandatory. Ensure gloves are inspected for integrity before use and changed immediately if contaminated.[1][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Container Management

Proper segregation and containment are critical to prevent accidental chemical reactions and ensure safe disposal.

Segregation
  • Solid Waste: Collect solid this compound waste, including contaminated weigh boats, filter paper, and gloves, in a designated, compatible container. This waste should be classified as "solid chemical waste" or "lab debris."

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream must be segregated based on the solvent's properties (e.g., "halogenated organic solvents" or "non-halogenated organic solvents"). Do not mix aqueous waste with solvent-based waste.

  • Incompatible Materials: Based on general chemical principles, this compound should be kept away from strong oxidizing agents and strong bases.[6] Therefore, do not mix its waste with waste streams containing these incompatible materials.

Container Requirements
  • Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid. For solid waste, a wide-mouth polyethylene container is suitable. For liquid waste, use a container designed for liquids, such as a carboy.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The accumulation start date (the date the first drop of waste was added) must also be clearly visible.

  • Storage: Keep waste containers closed at all times, except when adding waste. Store the containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7] The SAA should have secondary containment to capture any potential leaks.

Disposal Procedures: A Step-by-Step Guide

The following protocol outlines the standard procedure for the disposal of this compound waste.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid waste into the designated, labeled solid waste container using a scoopula or other appropriate tool. Minimize the generation of dust.

    • Liquid Waste: Using a funnel, carefully pour liquid waste into the designated, labeled liquid waste container.

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the solid chemical waste container.

  • Container Management in the Lab:

    • Ensure the waste container is kept securely closed when not in use.

    • Store the container in your lab's designated Satellite Accumulation Area.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Requesting a Waste Pickup:

    • Once the container is full or has reached your institution's time limit for satellite accumulation (typically 6-12 months), submit a chemical waste pickup request to your EHS department.[7]

    • Provide all necessary information on the pickup request form, including the chemical name, quantity, and container size.

  • Decontamination of Empty Containers:

    • A container that held this compound is considered "RCRA empty" when all contents have been removed by normal means.

    • To dispose of the empty container in the regular trash, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[2]

    • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste.

    • After rinsing and drying, deface or remove the original label before placing the container in the appropriate recycling or trash receptacle.[8]

Under no circumstances should this compound or its solutions be disposed of down the drain. [7]

Waste Minimization

A responsible chemical handling program includes strategies to minimize waste generation.

  • Prudent Purchasing: Order only the quantity of the chemical that is needed for your experiments.

  • Microscale Experiments: Whenever possible, adapt experiments to a smaller scale to reduce the volume of waste produced.

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Generation of Waste assess Assess Hazards (Skin/Eye/Resp Irritant) start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Contaminated Labware, PPE) segregate->solid_waste liquid_waste Liquid Waste (Solvent-based) segregate->liquid_waste container_solid Label & Seal Solid Waste Container store Store in Secondary Containment in Satellite Accumulation Area container_solid->store container_liquid Label & Seal Liquid Waste Container container_liquid->store pickup Request EHS Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. SFA. Available from: [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. Available from: [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]

  • Pravdová, E., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Pharmaceuticals (Basel), 15(11), 1391. Available from: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Available from: [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet. Available from: [Link]

  • Al-Hussain, S. A., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(14), 5430. Available from: [Link]

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A Researcher's Guide to Personal Protective Equipment for 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid (CAS No. 6850-98-2). As a professional in a research and development setting, your safety is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure. By understanding the why, you can make informed decisions to ensure your well-being and the integrity of your work.

Hazard Profile: An Evidence-Based Assessment

  • Physical State: This compound is a solid at room temperature, likely a crystalline powder.[1] The primary route of exposure during handling will be inhalation of dust and direct contact with skin and eyes.

  • Structural Analogs:

    • Malonic Acid (Parent Structure): Malonic acid is classified as a severe eye irritant and a skin and respiratory tract irritant.[2][3]

    • 3-((3,5-Dimethylphenyl)amino)-3-oxopropanoic acid (Isomer): A close isomer is listed with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

    • 3-Amino-3-Oxopropanoic Acid: GHS classifications for this related compound also warn that it causes serious eye irritation.[5]

Based on this evidence, it is prudent to handle this compound as a substance that is, at a minimum, a severe eye irritant, a skin irritant, a respiratory tract irritant, and potentially harmful if swallowed.

Core Protective Measures: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure. Always handle this chemical in a certified chemical fume hood to control airborne dust.[6] Emergency eyewash stations and safety showers must be immediately accessible.[2][7]

The following Personal Protective Equipment (PPE) is mandatory for all handling procedures.

Eye and Face Protection: A Non-Negotiable Requirement

Given the high likelihood of severe eye irritation, robust eye protection is critical.[2][3]

  • Mandatory: Use tight-fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.[9]

  • Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in solvents), supplement your goggles with a full-face shield.[10]

Skin and Body Protection: Preventing Dermal Contact

This compound is presumed to be a skin irritant.[4] Protective clothing prevents direct contact and contamination of your personal clothes.

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for protection against incidental contact with solid chemicals and many common laboratory solvents.[9]

    • Protocol: Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving. Remove and dispose of gloves immediately after handling the compound, using the proper removal technique to avoid contaminating your skin.[2] Wash hands thoroughly after removing gloves.[3][11]

  • Lab Coat: A clean, buttoned lab coat must be worn to protect your skin and clothing.[9]

  • Footwear: Do not wear open-toed shoes, sandals, or perforated shoes in the laboratory. Fully enclosed footwear, preferably made of a chemical-resistant material, is required.[7]

Respiratory Protection: Mitigating Inhalation Risks

As a fine powder, this chemical poses a significant inhalation hazard that can cause respiratory tract irritation.[4][10]

  • Primary Control: The primary method for respiratory protection is the use of a chemical fume hood.[6]

  • When a Fume Hood is Insufficient: If you must handle the chemical outside of a fume hood (a practice that should be strongly discouraged and subject to a specific risk assessment) or if engineering controls are not sufficient to keep the concentration below exposure limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is the minimum requirement.[1][12]

Procedural Discipline: From Preparation to Disposal

Proper procedure is just as important as the equipment you wear. The following workflow minimizes risk at every stage of handling.

Experiment Preparation and PPE Donning Workflow

This diagram outlines the logical flow for preparing your workspace and yourself for handling the chemical.

PPE_Donning_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Donning cluster_handling Phase 3: Chemical Handling Prep Verify Fume Hood Certification is Current Gather Gather All Materials (Chemical, Solvents, Glassware) Prep->Gather Emergency Confirm Path to Eyewash & Safety Shower is Clear Gather->Emergency Coat Don Lab Coat Emergency->Coat Proceed if Safe Goggles Don Chemical Splash Goggles Coat->Goggles Gloves Don Nitrile Gloves Goggles->Gloves Work Perform All Work Inside Fume Hood Gloves->Work Begin Work

Caption: Workflow for Safe Preparation and PPE Donning.

Step-by-Step Handling Protocol
  • Preparation: Follow the "Phase 1: Preparation" steps in the workflow diagram above.

  • PPE: Don your lab coat, chemical splash goggles, and gloves as per "Phase 2."

  • Weighing: Conduct all weighing of the solid powder inside the fume hood or a ventilated balance enclosure to contain dust. Use anti-static weigh paper or a tared container.

  • Transfer & Dissolution: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Post-Handling: Securely cap the primary container and any vessels containing the chemical. Decontaminate the spatula and work surface within the fume hood.

PPE Removal and Disposal Protocol

Removing PPE correctly is crucial to prevent cross-contamination.

  • Gloves: While still in the work area, remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated chemical waste container.[2]

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward. Hang it in its designated location. Do not wear lab coats outside the laboratory.

  • Goggles: Remove goggles last, just before exiting the lab.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[3]

Emergency Response and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[14] Wash the area with soap and water. Seek medical attention if irritation develops or persists.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]

Spill and Waste Disposal
  • Spills: For small spills, restrict access to the area. Dampen the spilled solid with a suitable solvent (e.g., water, if compatible) to prevent dust from becoming airborne.[14] Carefully sweep the material into a sealed, labeled container for disposal. Wash the spill site thoroughly after pickup is complete.[6] Do not handle large spills without specialized training and equipment.

  • Waste Disposal: All waste, including the chemical itself, contaminated consumables (e.g., weigh paper, pipette tips), and used gloves, must be disposed of as hazardous chemical waste.[2] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures and use a licensed professional waste disposal service.[6]

Summary of PPE Recommendations
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Weighing & Handling Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Concentrated Solutions Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood
Small Spill Cleanup Goggles & Face ShieldNitrile GlovesLab CoatNIOSH-approved respirator with particle filter

References

  • BLDpharm. 3-((2,5-Dimethylphenyl)amino)-3-oxopropanoic acid.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fisher Scientific. (2015).
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • LOTTE Chemical. (2022).
  • Thermo Fisher Scientific. (2025).
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling.
  • Thermo Fisher Scientific. (2025).
  • Kao Chemicals. (2021).
  • Flinn Scientific, Inc.
  • Fisher Scientific. (2025).
  • NOAA. CAMEO Chemicals: MALONIC ACID.
  • PubChem. 3-Amino-3-Oxopropanoic Acid.
  • Thermo Fisher Scientific.
  • BLDpharm. 3-((3,5-Dimethylphenyl)amino)-3-oxopropanoic acid.
  • ChemicalBook. 3-[(2-METHYLPHENYL)AMINO]-3-OXOPROPANOIC ACID synthesis.
  • Lab-Chemicals.Com. This compound.
  • Echemi. 3-AMINO-N-(2,3-DIMETHYLPHENYL)
  • Flinn Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.